Product packaging for Poly[titanium(IV) n-butoxide](Cat. No.:CAS No. 162303-51-7)

Poly[titanium(IV) n-butoxide]

Cat. No.: B063381
CAS No.: 162303-51-7
M. Wt: 1.008 g/mol
InChI Key: YZCKVEUIGOORGS-UHFFFAOYSA-N
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Description

Poly[titanium(IV) n-butoxide] is a high-purity, inorganic polymeric precursor of significant interest in advanced materials science. Its primary research value lies in its application as a versatile starting material for the sol-gel synthesis of nanostructured titanium dioxide (TiO2). Upon processing and thermal treatment, this compound readily transforms into various TiO2 polymorphs (anatase, rutile, or brookite), which are critical for photocatalysis, dye-sensitized solar cells (DSSCs), gas sensors, and anti-reflective or self-cleaning coatings. The polymeric nature of this reagent offers distinct advantages over its monomeric counterpart, including modified hydrolysis kinetics, reduced volatility, and the potential for forming gels and thin films with unique microstructural properties. This allows researchers to exert finer control over the porosity, crystallinity, and surface area of the final titanium-based material, which are paramount parameters for optimizing performance in catalytic and electronic applications. It is also investigated as a catalyst in organic synthesis and as a component in the fabrication of hybrid organic-inorganic materials. This product is intended for laboratory research purposes and requires careful handling under inert conditions to prevent premature hydrolysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H B063381 Poly[titanium(IV) n-butoxide] CAS No. 162303-51-7

Properties

IUPAC Name

hydrogen
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCKVEUIGOORGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1.0080 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162303-51-7
Record name Tetra-n-butyl titanate, polymer with water
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Foundational & Exploratory

Synthesis and Characterization of Poly[titanium(IV) n-butoxide]: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly[titanium(IV) n-butoxide] is a polymeric precursor pivotal in the sol-gel synthesis of titanium-based materials, notably titanium dioxide (TiO₂), which sees extensive use in catalysis, coatings, and increasingly, in biomedical applications. This technical guide provides an in-depth overview of the synthesis and characterization of Poly[titanium(IV) n-butoxide]. It details the synthetic protocols, focusing on the controlled hydrolysis and condensation of titanium(IV) n-butoxide, and outlines the key characterization techniques employed to elucidate its structure and thermal properties. While direct applications in modulating biological signaling pathways are not established, its role as a precursor to biocompatible TiO₂ nanoparticles for drug delivery and bioimaging warrants attention from the drug development community.

Synthesis of Poly[titanium(IV) n-butoxide]

The synthesis of Poly[titanium(IV) n-butoxide] is predominantly achieved through the sol-gel process, which involves the controlled hydrolysis and subsequent polycondensation of the titanium(IV) n-butoxide monomer.[1] This process allows for the formation of a polymeric network of Ti-O-Ti bonds. The extent of polymerization and the final properties of the polymer are highly dependent on several reaction parameters.

General Synthesis Protocol: Sol-Gel Method

The sol-gel synthesis is a versatile method for producing Poly[titanium(IV) n-butoxide] with tunable properties.[2]

Experimental Protocol:

  • Precursor Solution Preparation: Titanium(IV) n-butoxide is dissolved in a suitable anhydrous organic solvent, such as ethanol or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon) to prevent premature and uncontrolled hydrolysis.[1]

  • Hydrolysis: A controlled amount of water, often mixed with the same solvent, is added dropwise to the precursor solution with vigorous stirring. The molar ratio of water to titanium butoxide (h = [H₂O]/[Ti]) is a critical parameter. A low water ratio (h < 4) typically leads to partial hydrolysis and the formation of a soluble polymer.[1]

  • Polycondensation: Following hydrolysis, the resulting titanium hydroxide-alkoxide intermediates undergo condensation reactions, forming Ti-O-Ti bridges and releasing alcohol or water molecules. This process leads to the growth of the polymer chains.

  • Control Agents (Optional): Chelating agents, such as ethyl acetoacetate, or structure-directing agents, like Pluronic F127, can be introduced to modify the reaction kinetics and influence the final structure of the polymer.[1][3]

  • Purification: The resulting polymer solution may be used directly or the polymer can be isolated by vacuum drying to remove the solvent and by-products.[1]

Factors Influencing Synthesis
ParameterEffect on Polymer Structure and Properties
Water to Titanium Butoxide Ratio (h) A critical parameter that controls the degree of hydrolysis and condensation, influencing particle size and morphology.[1] Low ratios (h < 4) favor the formation of linear or branched polymers, while higher ratios can lead to gelation and the formation of titanium dioxide.[1]
Solvent The choice of solvent (e.g., ethanol, THF) influences the reaction kinetics and the solubility of the forming polymer.[1]
pH The pH of the reaction medium affects the rates of hydrolysis and condensation. Acidic conditions can, for example, favor the formation of the anatase phase of TiO₂ upon subsequent heat treatment.[1]
Temperature Reaction temperature affects the kinetics of both hydrolysis and condensation, thereby influencing the degree of polymerization.[1]
Additives/Catalysts Additives like Pluronic F127 can act as templating agents to control the pore structure, while chelating agents can stabilize the precursor against rapid hydrolysis.[1]

Characterization of Poly[titanium(IV) n-butoxide]

A suite of analytical techniques is employed to characterize the structure, composition, and thermal properties of Poly[titanium(IV) n-butoxide].

Spectroscopic Characterization

2.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental tool for confirming the formation of the polymer and identifying key functional groups.

Experimental Protocol:

  • A small amount of the polymeric sample is placed on the ATR crystal of the FTIR spectrometer.

  • The spectrum is recorded typically in the range of 4000-400 cm⁻¹.

  • Analysis of the spectrum focuses on the disappearance of precursor bands and the appearance of new bands corresponding to the polymer.

Key FTIR Spectral Features:

Wavenumber (cm⁻¹)Assignment
~2960, 2930, 2870Symmetric and antisymmetric stretching vibrations of -CH₂ and -CH₃ groups in the butoxide chains.[4]
~1440, 1380-CH₃ and -CH₂ deformation vibrations of the alkoxide groups.[4]
~1000–1100C-O-Ti stretching modes, which can vary with the degree of polymerization.[1]
1125Ti-O-C stretching.[4]
1095, 1040-C-O- vibration of alkoxide groups linked to Titanium.[4]

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the polymer, including the degree of hydrolysis and condensation.

Thermal Analysis

2.2.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to evaluate the thermal stability and decomposition behavior of Poly[titanium(IV) n-butoxide].

Experimental Protocol:

  • A known weight of the polymer sample is placed in a TGA or DSC pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • TGA measures the weight loss as a function of temperature, while DSC measures the heat flow.

Typical Thermal Events:

Temperature RangeObservationInterpretation
< 200 °CInitial weight lossEvaporation of residual solvent and water.
200 - 400 °CSignificant weight lossDecomposition of the butoxide groups and formation of an inorganic Ti-O network.
> 400 °CResidual massCorresponds to the formation of titanium dioxide (TiO₂).

Note: Specific decomposition temperatures can vary depending on the polymer's molecular weight and structure.

Physical and Chemical Properties
PropertyValue
Appearance Yellowish liquid.[5]
Titanium Content ~20.4%.[5]
Specific Gravity ~1.12 g/mL.[5]
Melting Point -25 °C.[5]
Flash Point 45 °C.[5]

Logical Workflows

Synthesis Workflow

SynthesisWorkflow Precursor Titanium(IV) n-butoxide Mixing Mixing under Inert Atmosphere Precursor->Mixing Solvent Anhydrous Solvent (e.g., Ethanol, THF) Solvent->Mixing Water Water Hydrolysis Controlled Hydrolysis Water->Hydrolysis ControlAgent Control Agents (Optional) ControlAgent->Mixing Mixing->Hydrolysis Polycondensation Polycondensation Hydrolysis->Polycondensation Product Poly[titanium(IV) n-butoxide] Polycondensation->Product

Caption: Workflow for the sol-gel synthesis of Poly[titanium(IV) n-butoxide].

Characterization Workflow

CharacterizationWorkflow Sample Poly[titanium(IV) n-butoxide] Sample FTIR FTIR Spectroscopy Sample->FTIR TGA_DSC TGA / DSC Sample->TGA_DSC NMR NMR Spectroscopy Sample->NMR Analysis1 Structural Information (Functional Groups) FTIR->Analysis1 Analysis2 Thermal Stability & Decomposition Profile TGA_DSC->Analysis2 Analysis3 Detailed Structure & Composition NMR->Analysis3

Caption: Workflow for the characterization of Poly[titanium(IV) n-butoxide].

Applications and Relevance to Drug Development

Poly[titanium(IV) n-butoxide] is a crucial precursor for creating various inorganic materials, most notably titanium dioxide (TiO₂).[1] Its applications are diverse and include:

  • Catalysis: Used to produce plasticizers, polyesters, and methacrylic esters.[5]

  • Coatings and Adhesion Promotion: Employed as an adhesion promoter and for surface modification of materials like metal and glass.[5]

  • Cross-linking Agent: Acts as a cross-linker for various polymers.[5]

For professionals in drug development, the primary relevance of Poly[titanium(IV) n-butoxide] lies in its role as a precursor to TiO₂ nanoparticles. These nanoparticles are being investigated for various biomedical applications, including:

  • Drug Delivery: TiO₂ nanoparticles can be functionalized to carry and deliver drugs to specific targets.

  • Bioimaging: The optical properties of TiO₂ nanoparticles make them potential candidates for use as contrast agents in bioimaging.

  • Photocatalysis: TiO₂ exhibits photocatalytic activity, which is being explored for photodynamic therapy in cancer treatment.

The ability to control the size, morphology, and purity of TiO₂ nanoparticles through the careful synthesis of the Poly[titanium(IV) n-butoxide] precursor is of paramount importance for these biomedical applications, where material properties directly impact biocompatibility and efficacy.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Properties of Poly[titanium(IV) n-butoxide]

This technical guide provides a comprehensive overview of the chemical properties of Poly[titanium(IV) n-butoxide], a versatile organometallic polymer. The document details its structural characteristics, reactivity, and thermal properties, supported by quantitative data, experimental protocols, and visual diagrams to facilitate understanding and application in research and development.

Chemical and Physical Properties

Poly[titanium(IV) n-butoxide], also known as poly(n-butyl titanate), is a polymeric titanium alkoxide.[1] It is widely recognized by its CAS numbers 9022-96-2 and 162303-51-7.[2][3] The general chemical formula for the polymer is (C₁₆H₃₆O₄Ti)ₙ.[4][5] This compound typically appears as a colorless to pale-yellow liquid with an alcohol-like odor.[4]

Physical Data

The physical properties of Poly[titanium(IV) n-butoxide] are summarized in the table below, providing key data points for handling and experimental design.

PropertyValueReferences
Appearance Colorless to yellow liquid[4][5]
Density 1.12 - 1.13 g/mL at 25 °C[1][6]
Melting/Pour Point -25 °C to -39 °C[1][5][6]
Flash Point 32 °C (90 °F) - 45 °C[1][5][6]
Vapor Pressure <0.8 mmHg (20 °C)[6]
Solubility Reacts with water; Soluble in many organic solvents[5][7]
Titanium Content ~20.4%[1]

Reactivity and Chemical Behavior

Poly[titanium(IV) n-butoxide] is a highly reactive compound, primarily utilized as a precursor in the synthesis of titanium dioxide (TiO₂) materials and as a catalyst in various organic reactions.[1][4]

Hydrolysis and Condensation: The Sol-Gel Process

The most significant chemical property of Poly[titanium(IV) n-butoxide] is its susceptibility to hydrolysis and condensation reactions, which form the basis of the sol-gel process for producing TiO₂. This process allows for the creation of tailored TiO₂ nanostructures, including nanoparticles, nanorods, and thin films.[8]

The synthesis involves the controlled partial hydrolysis of the titanium butoxide precursor, followed by condensation to form a polymeric network.[8] The molar ratio of water to the titanium precursor is a critical parameter that influences the extent of hydrolysis and the final properties of the resulting material, such as particle size and morphology.[8] The overall reaction, starting from the monomeric titanium(IV) butoxide, can be summarized as follows, though the process with the polymer is analogous:

Ti(OBu)₄ + 2 H₂O → TiO₂ + 4 HOBu[7]

The hydrolysis and polycondensation reactions are central to transforming the molecular precursor into an extended inorganic network.[8]

hydrolysis_condensation Ti(OR)4 Titanium Alkoxide (Precursor) Intermediate Hydrolyzed Intermediate Ti(OR)x(OH)y Ti(OR)4->Intermediate Hydrolysis H2O Water (Hydrolyzing Agent) H2O->Intermediate ROH Alcohol (Byproduct) Intermediate->ROH Polymer Polymeric Network (-Ti-O-Ti-) Intermediate->Polymer Condensation TiO2 Titanium Dioxide (Final Product) Polymer->TiO2 Calcination

Figure 1: Sol-Gel process for TiO₂ synthesis from a titanium alkoxide precursor.

Catalytic Activity

Poly[titanium(IV) n-butoxide] is an effective catalyst for direct and transesterification reactions.[1] It is employed in the production of plasticizers, polyesters, and methacrylic esters.[1] For instance, the related monomer, titanium(IV) butoxide, is used as a catalyst in the transesterification of methyl methacrylate and in the synthesis of various polyesters through polycondensation reactions.[9]

catalytic_cycle cluster_reactants Reactants cluster_products Products Ester1 Ester (R-COOR') Catalyst Poly[titanium(IV) n-butoxide] Catalyst Ester1->Catalyst Alcohol1 Alcohol (R''-OH) Alcohol1->Catalyst Ester2 New Ester (R-COOR'') Alcohol2 New Alcohol (R'-OH) Catalyst->Ester2 Catalyst->Alcohol2

Figure 2: Catalytic role in a transesterification reaction.

Thermal Decomposition

Upon heating, Poly[titanium(IV) n-butoxide] undergoes thermal decomposition. Pyrolysis of the material yields titanium dioxide and dibutyl ether.[7] The thermal stability of materials synthesized using this precursor is a key area of research, with non-isothermal degradation kinetics often studied to determine stability.[8]

Experimental Protocols

Synthesis of Poly[titanium(IV) n-butoxide]

The synthesis of Poly[titanium(IV) n-butoxide] typically involves the controlled hydrolysis of titanium(IV) n-butoxide monomer followed by a condensation polymerization process.

Objective: To synthesize a polymeric form of titanium butoxide.

Materials:

  • Titanium(IV) n-butoxide (monomer)

  • Deionized water

  • Anhydrous alcohol (e.g., n-butanol)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve titanium(IV) n-butoxide monomer in an anhydrous solvent like n-butanol.

  • Carefully control the molar ratio of water to the titanium precursor. A low water ratio (h < 4, where h = [H₂O]/[Ti]) is used to achieve partial hydrolysis, which is crucial for forming the polymer rather than precipitating TiO₂.[8]

  • Slowly add the calculated amount of deionized water to the titanium butoxide solution while stirring vigorously.

  • The solution will undergo hydrolysis, replacing some butoxide groups with hydroxyl groups.

  • This is followed by a condensation reaction where the hydrolyzed intermediates link together, releasing water or alcohol, to form the Ti-O-Ti polymeric backbone.

  • The extent of polymerization can be influenced by reaction time, temperature, and the water-to-alkoxide ratio.

synthesis_workflow start Start inert Maintain Inert Atmosphere start->inert dissolve Dissolve Ti(OBu)4 in Anhydrous Solvent add_water Slowly Add Controlled Amount of Water dissolve->add_water inert->dissolve hydrolysis Partial Hydrolysis Occurs add_water->hydrolysis condensation Condensation Forms Polymer Chains hydrolysis->condensation end End: Poly[titanium(IV) n-butoxide] condensation->end

Figure 3: Workflow for the synthesis of Poly[titanium(IV) n-butoxide].

Characterization by FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique for studying the hydrolysis of titanium alkoxides.

Objective: To monitor the hydrolysis of Poly[titanium(IV) n-butoxide].

Procedure:

  • Prepare a solution of Poly[titanium(IV) n-butoxide] in a suitable solvent (e.g., butyl alcohol).[10]

  • Initiate the hydrolysis by adding a specific molar ratio of water.[11]

  • Acquire FT-IR spectra of the solution at various time intervals.

  • Analyze the evolution of the characteristic Ti-O-C absorption bands.

Expected Results: The FT-IR spectra will show a decrease in the intensity of the Ti-O-C bands located at approximately 1130, 1100, and 1039 cm⁻¹ as hydrolysis proceeds.[11] The persistence of these bands over time indicates that complete hydrolysis is a slow process.[11] Concurrently, the appearance of bands around 3660 and 3525 cm⁻¹ can be assigned to Ti-OH groups and adsorbed water molecules, respectively.[11]

FT-IR Absorption BandsAssignmentObservation during HydrolysisReference
1130, 1100, 1039 cm⁻¹Ti-O-C stretchingIntensity decreases[11]
3660 cm⁻¹Ti-OH groupsAppears and increases[11]
3525 cm⁻¹Adsorbed H₂OAppears and increases[11]

Applications

The chemical properties of Poly[titanium(IV) n-butoxide] make it a valuable material in several advanced applications:

  • Materials Synthesis: It is a primary precursor for synthesizing various forms of TiO₂, which are used in photocatalysis, solar cells, and sensors.[4][8]

  • Coatings and Adhesives: It acts as a crosslinking agent, enhancing the mechanical properties and durability of coatings and adhesives.[4]

  • Catalysis: It serves as a catalyst in the synthesis of polymers like polyesters.[1][12]

  • Surface Modification: It is used to modify the surfaces of materials like metal and glass.[1]

References

"Poly[titanium(IV) n-butoxide] hydrolysis and condensation mechanism"

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the hydrolysis and condensation mechanism of poly[titanium(IV) n-butoxide] is detailed below. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core chemical processes, experimental methodologies, and quantitative data.

Introduction to the Sol-Gel Chemistry of Titanium(IV) n-Butoxide

Titanium(IV) n-butoxide, with the chemical formula Ti(OBu)₄, is a widely utilized precursor in the sol-gel synthesis of titanium dioxide (TiO₂) materials. The sol-gel process involves the conversion of a molecular precursor into a solid material through a series of hydrolysis and condensation reactions. This method is valued for its ability to produce materials with high purity, homogeneity, and controlled microstructures at relatively low temperatures. The properties of the final TiO₂ material, such as particle size, surface area, and crystalline phase, are highly dependent on the conditions of the hydrolysis and condensation steps.

The Core Mechanism: Hydrolysis and Condensation

The transformation of titanium(IV) n-butoxide into a poly[titanium(IV) n-butoxide] network is a two-stage process involving hydrolysis and subsequent condensation.

Hydrolysis

Hydrolysis is the initial and typically the fastest step, where the butoxide (-OBu) groups of the titanium precursor are replaced by hydroxyl (-OH) groups upon reaction with water. This reaction can be represented by the following stepwise equations:

  • Step 1: Ti(OBu)₄ + H₂O → Ti(OH)(OBu)₃ + BuOH

  • Step 2: Ti(OH)(OBu)₃ + H₂O → Ti(OH)₂(OBu)₂ + BuOH

  • Step 3: Ti(OH)₂(OBu)₂ + H₂O → Ti(OH)₃(OBu) + BuOH

  • Step 4: Ti(OH)₃(OBu) + H₂O → Ti(OH)₄ + BuOH

The rate of hydrolysis is influenced by several factors, including the water-to-alkoxide molar ratio (h), the solvent, temperature, and the presence of acid or base catalysts. Titanium alkoxides are highly reactive towards water, and in the presence of a high water concentration, the hydrolysis reaction can be very rapid, leading to the precipitation of large, unstable aggregates.[1][2]

Condensation

Following hydrolysis, the partially or fully hydrolyzed species undergo condensation to form Ti-O-Ti bridges, which creates the inorganic polymer network. There are two primary condensation pathways:

  • Oxolation: This involves the reaction between a hydroxyl group and a butoxide group, eliminating an alcohol molecule. (BuO)₃Ti-OH + (BuO)₄Ti → (BuO)₃Ti-O-Ti(OBu)₃ + BuOH

  • Olation: This reaction occurs between two hydroxyl groups, resulting in the formation of a Ti-O-Ti bridge and the elimination of a water molecule. (BuO)₃Ti-OH + HO-Ti(OBu)₃ → (BuO)₃Ti-O-Ti(OBu)₃ + H₂O

The relative rates of hydrolysis and condensation determine the structure of the resulting polymer. Slower hydrolysis and faster condensation tend to favor the formation of more linear, less branched polymers, while rapid hydrolysis promotes the formation of highly branched, particulate structures.

Quantitative Data on Titanium(IV) n-Butoxide Hydrolysis and Condensation

The following table summarizes quantitative data from various studies on the sol-gel synthesis using titanium(IV) n-butoxide.

ParameterValue/RangeResulting Material PropertiesReference
Water/Alkoxide Molar Ratio (h) h = 4Incomplete hydrolysis observed over several days in butanol.[3][4]
Temperature 130–250°CIn-situ synthesis of TiO₂ nanoparticles (~5 nm) in molten polypropylene.[5]
Solvent Ethylene Glycol (EG)Leads to a higher degree of hydrolysis and condensation compared to pure TBT gel.[6]
pH 1-2.5 (with HNO₃)Used to obtain a homogeneous and colorless solution for TiO₂ film preparation.[7]
Calcination Temperature 400°CLeads to the formation of anatase TiO₂.[8]
Calcination Temperature 700°CLeads to the formation of rutile TiO₂.[8]
Particle Size ~20 nmSmallest particle size obtained when no alcohol is added to the reaction mixture.[1]
Surface Area Up to 66% increaseAchieved by using SiO₂ as a template and subsequently removing it.[9]

Experimental Protocols

Sol-Gel Synthesis of TiO₂ Nanoparticles

This protocol is a representative example for the synthesis of TiO₂ nanoparticles.

  • Precursor Solution Preparation: Mix 20 ml of titanium(IV) n-butoxide with 40 ml of 2-propanol in a dry atmosphere.[10]

  • Hydrolysis Solution Preparation: In a separate beaker, prepare a cold mixture of 20 ml of deionized water and 20 ml of 2-propanol.[10] The pH of this solution can be adjusted using acetic acid or ammonia to control the hydrolysis rate.[10]

  • Hydrolysis: Add the precursor solution dropwise to the cold hydrolysis solution under vigorous stirring. A white precipitate of Ti(OH)₄ will form.[11]

  • Aging: Continue stirring the solution for a set period (e.g., 2 hours) to allow for condensation and aging of the gel.[7]

  • Washing and Drying: Wash the white precipitate with ethanol and deionized water to remove by-products and unreacted precursors. Dry the resulting powder in an oven at a temperature between 70-110°C for several hours.[7][10]

  • Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 400-650°C) for a few hours to induce crystallization into the desired TiO₂ phase (anatase or rutile).[10]

Characterization Techniques
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to monitor the hydrolysis and condensation reactions by observing the decrease in the intensity of Ti-O-C bands (around 1130, 1100, and 1039 cm⁻¹) and the appearance of Ti-OH bands (around 3660 and 3525 cm⁻¹).[3][4]

  • X-ray Diffraction (XRD): To identify the crystalline phases (anatase, rutile, brookite) of the TiO₂ powder after calcination and to estimate the crystallite size.[7]

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology, size, and aggregation of the synthesized TiO₂ nanoparticles.[7]

Visualizations

Hydrolysis and Condensation Pathway

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation Ti(OBu)4 Ti(OBu)4 Ti(OH)(OBu)3 Ti(OH)(OBu)3 Ti(OBu)4->Ti(OH)(OBu)3 +H2O -BuOH Ti(OH)2(OBu)2 Ti(OH)2(OBu)2 Ti(OH)(OBu)3->Ti(OH)2(OBu)2 +H2O -BuOH Ti(OH)3(OBu) Ti(OH)3(OBu) Ti(OH)2(OBu)2->Ti(OH)3(OBu) +H2O -BuOH Ti(OH)4 Ti(OH)4 Ti(OH)3(OBu)->Ti(OH)4 +H2O -BuOH Hydrolyzed Monomers Hydrolyzed Monomers Dimers/Oligomers Dimers/Oligomers Hydrolyzed Monomers->Dimers/Oligomers Olation/Oxolation Polymeric Network (Gel) Polymeric Network (Gel) Dimers/Oligomers->Polymeric Network (Gel) Further Condensation

Caption: Hydrolysis and condensation pathway of titanium(IV) n-butoxide.

Experimental Workflow for TiO₂ Nanoparticle Synthesis

G cluster_synthesis Synthesis cluster_processing Post-Processing cluster_characterization Characterization Precursor Solution\n(Ti(OBu)4 in Alcohol) Precursor Solution (Ti(OBu)4 in Alcohol) Mixing & Hydrolysis Mixing & Hydrolysis Precursor Solution\n(Ti(OBu)4 in Alcohol)->Mixing & Hydrolysis Hydrolysis Solution\n(H2O in Alcohol) Hydrolysis Solution (H2O in Alcohol) Hydrolysis Solution\n(H2O in Alcohol)->Mixing & Hydrolysis Aging (Gel Formation) Aging (Gel Formation) Mixing & Hydrolysis->Aging (Gel Formation) Washing Washing Aging (Gel Formation)->Washing Drying Drying Washing->Drying Calcination Calcination Drying->Calcination Final TiO2 Powder Final TiO2 Powder Calcination->Final TiO2 Powder FTIR FTIR Final TiO2 Powder->FTIR XRD XRD Final TiO2 Powder->XRD TEM/SEM TEM/SEM Final TiO2 Powder->TEM/SEM

Caption: Experimental workflow for TiO₂ nanoparticle synthesis and characterization.

References

An In-depth Technical Guide to the Precursor Chemistry of Poly[titanium(IV) n-butoxide]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of poly[titanium(IV) n-butoxide], a critical polymeric precursor in the field of materials science and nanomedicine. The document details the core chemical principles, experimental protocols, and the influence of various reaction parameters on the final material characteristics, with a particular focus on its utility in drug development.

Introduction: The Role of Titanium(IV) n-Butoxide in Materials Synthesis

Titanium(IV) n-butoxide, a metal alkoxide with the formula Ti(OCH₂CH₂CH₂CH₃)₄, is a cornerstone precursor for the synthesis of titanium dioxide (TiO₂) nanomaterials.[1][2] Its utility stems from its high reactivity towards water, which allows for the formation of polymeric titanium oxo-alkoxide networks through sol-gel processing.[3][4] This process involves two fundamental reactions: hydrolysis and polycondensation.[3]

The controlled nature of these reactions enables the precise tailoring of TiO₂ materials with specific morphologies, particle sizes, and crystalline phases (such as anatase and rutile), which are crucial for a wide range of applications.[3][5] These applications include photocatalysis for environmental remediation, electron transport layers in solar cells, and, increasingly, biomedical applications such as drug delivery and bioimaging.[3][6] Poly[titanium(IV) n-butoxide] represents the intermediate polymeric structure formed during the transition from the molecular precursor to the final inorganic TiO₂ network.[3]

Core Precursor Chemistry: Hydrolysis and Condensation

The transformation of titanium(IV) n-butoxide into an inorganic network is governed by a sequence of hydrolysis and condensation reactions.

  • Hydrolysis: The process is initiated by the addition of water, which leads to the replacement of butoxide (-OBu) groups with hydroxyl (-OH) groups. This reaction can be represented as: Ti(OBu)₄ + xH₂O → Ti(OBu)₄₋ₓ(OH)ₓ + xBuOH

  • Polycondensation: The newly formed hydroxyl groups are highly reactive and undergo condensation reactions to form Ti-O-Ti bridges, releasing either water (water condensation) or n-butanol (alcohol condensation). These reactions build the polymeric network.[4]

    • Water Condensation: ≡Ti-OH + HO-Ti≡ → ≡Ti-O-Ti≡ + H₂O

    • Alcohol Condensation: ≡Ti-OBu + HO-Ti≡ → ≡Ti-O-Ti≡ + BuOH

The extent of these reactions is highly dependent on several factors, which allows for fine control over the properties of the resulting material.[5]

Key Parameters Influencing the Sol-Gel Process

The characteristics of the final TiO₂ material are dictated by the conditions of the sol-gel process.

ParameterEffect on Synthesis and Material PropertiesCite
Water-to-Alkoxide Ratio (h) A critical parameter that controls the degree of hydrolysis and condensation. A low water ratio (h < 4) results in partial hydrolysis and the formation of a more linear polymer, while a higher ratio accelerates reactions, potentially leading to uncontrolled precipitation.[3]
pH (Catalyst) Affects the reaction kinetics and the final crystal phase. Acidic conditions (e.g., using HCl or HNO₃) can slow down hydrolysis, allowing for more controlled growth of nanostructures. Low pH can favor the rutile phase, while higher pH tends to favor anatase.[3][7]
Temperature Influences reaction rates and the crystallinity of the final product. Higher temperatures, especially during post-synthesis annealing (calcination), can induce phase transformations from amorphous to anatase and then to the more stable rutile phase.[3][5]
Solvent The nature of the solvent affects the solubility of the precursor and the kinetics of the reactions. Solvents like ethylene glycol can act as chelating ligands, modifying the alkoxide and leading to a higher degree of polymerization.[5][8]
Additives & Complexing Agents Agents like acetylacetone or acetic acid can chelate the titanium precursor, reducing its reactivity towards water and allowing for more controlled hydrolysis. This helps in obtaining monolithic gels and preventing rapid precipitation.[7][9]

Quantitative Data Summary

Physical and Chemical Properties of Titanium(IV) n-Butoxide Precursor
PropertyValueCite
Chemical Formula C₁₆H₃₆O₄Ti[1]
Molar Mass 340.32 g/mol [3]
Appearance Colorless to yellowish liquid[1]
Density ~1.00 g/mL at 20 °C[2]
Boiling Point 206 °C at 10 mmHg[2]
Refractive Index (n20/D) 1.491[2]
Solubility Soluble in many organic solvents; reacts with water.[1][2]
Spectroscopic Data for Precursor Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a key tool for monitoring the hydrolysis-condensation process.

Wavenumber (cm⁻¹)AssignmentCite
1500-1300 Bending vibrations of CH₃ and CH₂ groups in butoxy ligands.[8]
1130 Stretching vibrations of Ti-O-C.[8]
1100 & 1040 Vibrations of terminal and bridging C-O bonds in butoxy ligands.[8]
< 1000 C-H, C-O, and deformation Ti-O-C vibrations.[8]
1080 Strong band indicating the separation of n-butanol, signifying fuller hydrolysis.[8]

Visualization of the Chemical Pathway

The following diagram illustrates the core chemical transformations during the sol-gel process, starting from the titanium(IV) n-butoxide monomer.

G A Titanium(IV) n-Butoxide Ti(OBu)₄ B Hydrolysis (Addition of H₂O) A->B C Partially Hydrolyzed Species Ti(OBu)₄₋ₓ(OH)ₓ B->C + H₂O D n-Butanol (Byproduct) BuOH B->D - BuOH E Condensation (Water or Alcohol Elimination) C->E F Poly[titanium(IV) n-butoxide] (Ti-O-Ti Network) E->F Forms Ti-O-Ti bridges G Further Processing (Aging, Drying, Calcination) F->G H Crystalline TiO₂ (Anatase/Rutile) G->H

Caption: Sol-gel pathway from monomer to TiO₂ network.

Detailed Experimental Protocols

Protocol 1: General Sol-Gel Synthesis of TiO₂ Nanopowder

This protocol describes a standard method for producing TiO₂ nanoparticles.[9]

  • Preparation of Precursor Solution: Dissolve 8.68 mL of titanium(IV) butoxide in 35 mL of ethanol (EtOH). Add 0.05 mol of a complexing agent, such as acetylacetone, to moderate the reaction rate.

  • Stirring: Stir the solution magnetically for 2 hours to ensure homogeneity.

  • Hydrolysis: Prepare a mixture of water and ethanol. Add this mixture dropwise to the precursor solution under continuous stirring. Continue stirring for another 2 hours to form a white precipitate.

  • Washing: Wash the resulting precipitate sequentially with ethanol and double-distilled water to remove unreacted precursors and byproducts.

  • Drying and Annealing: Dry the washed precipitate at 100°C for 3 hours.

  • Calcination: Anneal the dried powder in a furnace at 400°C in air for 2 hours to promote crystallization into the anatase phase.[9]

Protocol 2: Hydrothermal Synthesis of TiO₂ Nanorods

This method is used to create specific nanostructures like nanorods, often for applications in solar cells.[3]

  • Precursor Preparation: Prepare a solution containing titanium(IV) butoxide in an aqueous medium. The growth of nanorods can be achieved in highly acidic aqueous solutions.[7]

  • Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave to a controlled temperature, typically between 115°C and 150°C, and maintain for a set duration (e.g., several hours).[7] The temperature is a key parameter for controlling the growth of the nanorod arrays.[7]

  • Cooling and Washing: After the reaction, allow the autoclave to cool to room temperature. Collect the resulting product and wash it thoroughly with deionized water and ethanol.

  • Drying: Dry the final product in an oven.

Protocol 3: Synthesis of Titania Gels with Solvent Modification

This protocol demonstrates the influence of a solvent, ethylene glycol (EG), on the hydrolysis-condensation process.[8]

  • Sample TBT (Control): Prepare a titania gel using titanium(IV) n-butoxide without any solvent. The sol-gel hydrolysis reaction is accomplished solely in the presence of ambient air moisture.

  • Sample TBT/EG (Modified): Dissolve titanium(IV) n-butoxide in ethylene glycol in a 1:1 molar ratio. As with the control, allow the hydrolysis and condensation to proceed in the presence of air moisture.

  • Aging and Characterization: Allow both gels to age. The TBT/EG gel is expected to show a higher degree of polymerization and will remain amorphous up to a higher temperature (400°C) compared to the control TBT gel (amorphous up to 300°C).[8] This demonstrates the role of EG in modifying the network formation.[8]

Applications in Drug Development and Beyond

The ability to produce well-defined TiO₂ nanostructures from poly[titanium(IV) n-butoxide] chemistry is highly valuable for biomedical applications.

  • Drug Delivery Systems: Porous TiO₂ nanostructures serve as excellent carriers for various drugs, including anticancer agents and antibiotics.[6] Their high surface area allows for significant drug loading, and the surface can be functionalized to control the release of the therapeutic agent.[6][10] For instance, UV-triggered drug release systems have been developed where the photocatalytic property of TiO₂ is harnessed to release a drug payload upon light exposure.[6]

  • Bioimaging: TiO₂ nanoparticles are being investigated for their potential use in bioimaging applications.[3]

  • Medical Implants: Coatings made from TiO₂ nanostructures can be applied to medical implants to improve their biocompatibility and interaction with surrounding tissues. These coatings can also be loaded with drugs to prevent infection or inflammation locally.[6]

  • Photocatalysis and Energy: Beyond medicine, materials derived from this precursor are widely used for the photocatalytic degradation of environmental pollutants and as electron transport layers in dye-sensitized and perovskite solar cells.[2][3]

Conclusion

The precursor chemistry of poly[titanium(IV) n-butoxide] is a versatile and powerful platform for the synthesis of advanced titanium dioxide materials. Through the meticulous control of sol-gel process parameters—such as pH, temperature, and the use of solvents and additives—researchers can engineer materials with tailored properties for specific and demanding applications. For professionals in drug development, this chemistry offers a robust pathway to creating novel nanocarriers for targeted and controlled release therapies, highlighting the critical link between fundamental materials chemistry and advanced pharmaceutical innovation.

References

Solubility of Poly[titanium(IV) n-butoxide] in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Solubility Profile

Monomer: Titanium(IV) n-butoxide

The monomer, titanium(IV) n-butoxide, is a colorless to pale yellow liquid that is generally soluble in a wide range of organic solvents.[1][2] It is miscible with many common non-polar and moderately polar organic solvents, including aliphatic, aromatic, and chlorinated hydrocarbons, as well as ethers.[3][4] However, it is important to note that titanium(IV) n-butoxide is incompatible with ketones and alcohols.[1][5] The monomer readily undergoes hydrolysis and alcohol exchange, which can alter its chemical structure and solubility.[1]

Polymer: Poly[titanium(IV) n-butoxide]

Poly[titanium(IV) n-butoxide] is typically formed through the controlled hydrolysis and polycondensation of the titanium(IV) n-butoxide monomer.[6] The resulting polymer is generally described as a colorless to pale yellow viscous liquid.[6]

Qualitative assessments indicate that Poly[titanium(IV) n-butoxide] is soluble in many organic solvents.[6] However, the specific solubility is highly dependent on the degree of polymerization and the polymer's molecular weight, which are in turn influenced by the synthesis conditions, particularly the water-to-titanium butoxide molar ratio.[6] The polymer decomposes in the presence of water.[6]

Due to this variability in the polymer's structure, standardized quantitative solubility data is scarce. Researchers will need to determine the solubility of their specific Poly[titanium(IV) n-butoxide] product in relevant solvent systems experimentally.

Experimental Protocols for Determining Polymer Solubility

Several established methods can be employed to determine the solubility of Poly[titanium(IV) n-butoxide]. The choice of method will depend on the desired precision and the available equipment. The following are common techniques described in the literature for general polymer solubility determination.[7][8][9]

2.1. Gravimetric Method

This is a straightforward method to determine the saturation solubility.

  • Materials: Poly[titanium(IV) n-butoxide], selected organic solvent, analytical balance, temperature-controlled shaker or stirrer, filtration apparatus (e.g., syringe filters with appropriate membrane material), oven.

  • Procedure:

    • Add an excess amount of Poly[titanium(IV) n-butoxide] to a known volume of the chosen organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After reaching equilibrium, allow the solution to stand to let any undissolved polymer settle.

    • Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration may be necessary.

    • Evaporate the solvent from the known volume of the supernatant in a pre-weighed container.

    • Dry the container with the polymer residue in an oven at a suitable temperature until a constant weight is achieved.

    • The solubility is calculated as the mass of the dissolved polymer per volume of the solvent (e.g., in g/L).

2.2. Turbidimetric Titration

This method is useful for determining the solvent-nonsolvent threshold for polymer solubility.[9]

  • Materials: Poly[titanium(IV) n-butoxide], a good solvent for the polymer, a nonsolvent that is miscible with the good solvent, a burette, a light source and detector (or a nephelometer/turbidimeter).

  • Procedure:

    • Prepare a dilute solution of Poly[titanium(IV) n-butoxide] in a good solvent.

    • Slowly titrate this solution with a nonsolvent while continuously stirring.

    • Monitor the turbidity of the solution. The point at which a persistent turbidity appears is the cloud point, indicating the onset of polymer precipitation.

    • The volume of nonsolvent added at the cloud point can be used to calculate the solubility parameter of the polymer.

2.3. Dynamic Light Scattering (DLS)

DLS can be used as a rapid, alternative method to estimate the solubility parameter of a polymer.[7]

  • Materials: Poly[titanium(IV) n-butoxide], a series of solvents with known solubility parameters, DLS instrument.

  • Procedure:

    • Prepare dilute solutions of the polymer in a range of solvents.

    • Measure the hydrodynamic radius (Rh) of the polymer coils in each solvent using DLS.

    • The polymer will be most expanded in the solvent with the most similar solubility parameter, resulting in the largest Rh.

    • By plotting Rh versus the solubility parameter of the solvents, the solubility parameter of the polymer can be estimated from the peak of the resulting curve.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of Poly[titanium(IV) n-butoxide].

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Define Solvent System & Temperature prep_polymer Prepare Poly[titanium(IV) n-butoxide] Sample start->prep_polymer prep_solvent Prepare Solvent start->prep_solvent mix Mix Polymer and Solvent prep_polymer->mix prep_solvent->mix equilibrate Equilibrate at Constant Temperature mix->equilibrate separate Separate Saturated Solution from Excess Polymer equilibrate->separate measure Measure Polymer Concentration in Solution separate->measure calculate Calculate Solubility (e.g., g/L) measure->calculate end Report Solubility Data calculate->end

Caption: Experimental workflow for determining polymer solubility.

This guide provides a foundational understanding of the solubility of Poly[titanium(IV) n-butoxide] and equips researchers with the necessary protocols to determine this critical property for their specific applications. The provided workflow and experimental details will aid in the systematic characterization of this versatile polymer precursor.

References

An In-depth Technical Guide to Poly[titanium(IV) n-butoxide] (CAS Number 9022-96-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly[titanium(IV) n-butoxide], registered under CAS number 9022-96-2, is a polymeric organometallic compound. It is a viscous, colorless to pale yellow liquid that is highly sensitive to moisture.[1] This compound and its monomeric precursor, titanium(IV) n-butoxide (CAS 5593-70-4), are pivotal in the fields of materials science and catalysis.[2][3] Due to its reactivity, particularly its propensity for hydrolysis and condensation, it serves as a primary precursor in the sol-gel synthesis of titanium dioxide (TiO₂) nanomaterials.[3] The controlled synthesis of TiO₂ with specific morphologies and properties makes Poly[titanium(IV) n-butoxide] a compound of significant interest for a wide array of applications, including photocatalysis, coatings, and as a catalyst in chemical synthesis.[2][4] For professionals in drug development, understanding the properties of this polymer is crucial, not for its direct therapeutic use, but for its role in the synthesis of nanomaterials that have potential biomedical applications, and for understanding the biological response to its ultimate hydrolysis product, titanium dioxide.

Chemical and Physical Properties

Poly[titanium(IV) n-butoxide] is characterized by a range of physical and chemical properties that dictate its handling, storage, and application. The quantitative data for this compound are summarized in the table below. It is essential to note its flammability and reactivity with water.[1][5]

PropertyValueReferences
CAS Number 9022-96-2[4]
Molecular Formula (C₁₆H₃₆O₄Ti)n[5]
Appearance Colorless to pale yellow, viscous liquid[1]
Density 1.110 - 1.13 g/mL at 25 °C[5][6]
Melting Point -39 °C[6]
Boiling Point 3200-3500 °C[5]
Flash Point 32 °C (90 °F)[5]
Vapor Pressure <0.8 mm Hg (20 °C)[5]
Solubility Reacts with water. Soluble in many organic solvents.[7]

Core Applications and Experimental Protocols

The primary application of Poly[titanium(IV) n-butoxide] is as a precursor for titanium dioxide nanomaterials via the sol-gel method. It also finds use as a catalyst for esterification and transesterification reactions and as an adhesion promoter in coatings.[2][5]

Experimental Protocol: Sol-Gel Synthesis of Titanium Dioxide (TiO₂) Nanoparticles

This protocol describes a general method for the synthesis of TiO₂ nanoparticles using titanium(IV) n-butoxide as a precursor. The properties of the resulting nanoparticles can be tuned by adjusting parameters such as the water-to-alkoxide ratio, pH, and calcination temperature.[8]

Materials:

  • Titanium(IV) n-butoxide (precursor)

  • Ethanol (solvent)

  • Deionized water (hydrolysis agent)

  • Nitric acid or Hydrochloric acid (catalyst)

Procedure:

  • A solution of titanium(IV) n-butoxide is prepared in ethanol under vigorous stirring in a dry atmosphere.

  • In a separate vessel, an aqueous solution of ethanol is prepared. The pH of this solution is adjusted using a mineral acid (e.g., HNO₃ or HCl) to control the hydrolysis and condensation rates.

  • The aqueous ethanol solution is added dropwise to the titanium(IV) n-butoxide solution under continuous stirring.

  • The mixture is stirred for several hours to allow for the hydrolysis and condensation reactions to proceed, resulting in the formation of a sol.

  • The sol is then aged for a period of time, during which a gel is formed.

  • The resulting gel is dried in an oven to remove the solvent, yielding an amorphous TiO₂ powder.

  • The dried powder is calcined at a high temperature (typically 400-800 °C) to induce crystallization into the desired phase (e.g., anatase or rutile) and to remove any residual organic matter.[9]

Below is a diagram illustrating the experimental workflow for the sol-gel synthesis of TiO₂ nanoparticles.

G cluster_0 Preparation of Solutions cluster_1 Reaction and Gelation cluster_2 Processing and Final Product A Titanium(IV) n-butoxide in Ethanol C Dropwise addition of aqueous solution to alkoxide solution A->C B Aqueous Ethanol Solution (with acid catalyst) B->C D Stirring and Sol Formation C->D E Aging and Gelation D->E F Drying of the Gel E->F G Calcination F->G H TiO₂ Nanoparticles G->H G cluster_0 Cellular Uptake cluster_1 Intracellular Signaling cluster_2 Cellular Response A TiO₂ Nanoparticles B Endocytosis (EGFR, TLR4 mediated) A->B C ROS Production B->C D MAPK (ERK, JNK, p38) B->D E Akt B->E F NF-κB C->F H Oxidative Stress C->H D->F E->F G Inflammatory Cytokine Production F->G

References

Formation of a Ti-O-Ti Network from Poly(titanium(IV) n-butoxide): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the formation of a titanium-oxygen-titanium (Ti-O-Ti) network from the precursor poly(titanium(IV) n-butoxide). The process, predominantly carried out via sol-gel synthesis, involves the controlled hydrolysis and condensation of titanium(IV) n-butoxide monomers, which polymerize in situ to form a three-dimensional inorganic network. This guide provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and quantitative data on the reaction kinetics, catering to professionals in research, materials science, and drug development.

Core Principles: The Sol-Gel Process

The formation of a Ti-O-Ti network from titanium(IV) n-butoxide is a classic example of the sol-gel process. This versatile method allows for the synthesis of inorganic networks at relatively low temperatures. The fundamental reactions involved are:

  • Hydrolysis: The initial step is the hydrolysis of the titanium alkoxide precursor, where the butoxy groups (-OBu) are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction can be represented as: Ti(OBu)₄ + x H₂O → Ti(OBu)₄₋ₓ(OH)ₓ + x BuOH

  • Condensation: The subsequent condensation reactions involve the elimination of water (oxolation) or alcohol (alcoxolation) to form Ti-O-Ti bridges. These reactions lead to the growth of the polymeric network.

    • Oxolation: Ti-OH + HO-Ti → Ti-O-Ti + H₂O

    • Alcoxolation: Ti-OR + HO-Ti → Ti-O-Ti + ROH

The overall process transforms a solution of monomeric precursors (the "sol") into a continuous solid network (the "gel"). The properties of the final material are highly dependent on several experimental parameters that influence the rates of hydrolysis and condensation.

Quantitative Data on Network Formation

The kinetics of Ti-O-Ti network formation are influenced by several factors, including the water-to-alkoxide ratio, temperature, pH, and the presence of catalysts or chelating agents. The following table summarizes key quantitative data gathered from various studies.

ParameterConditionObservationQuantitative Value
Gelation Time Acetylacetone complexed titanium butoxide, varying temperatureIncreasing temperature speeds up hydrolysis-condensation kinetics, decreasing gelation time.[1]Apparent activation energy for gelation: ~120 kJ mol⁻¹[1]
Varying water-to-alkoxide ratio (r)Increasing the hydrolysis ratio decreases the gelation time.[1]-
Particle Growth Kinetics High water/titanium isopropoxide ratioThe average particle radius cubed increases linearly with time, following the Lifshitz-Slyozov-Wagner model for coarsening.[2][3][4]The rate constant for coarsening increases with temperature.[2][3][4]
FTIR Analysis Hydrolysis of titanium tetrabutoxide (TTB) in butanolThe intensity of Ti-O-C bands (1130, 1100, and 1039 cm⁻¹) decreases with hydrolysis time, indicating the progress of the reaction.-
Effect of pH Sol-gel synthesis of titaniaAt low pH, the hydrolysis reaction is catalyzed, while condensation is slower. At high pH, both hydrolysis and condensation are rapid.[5]-

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of a Ti-O-Ti network.

Synthesis of a Titania Sol-Gel

Materials:

  • Titanium(IV) n-butoxide (Ti(OBu)₄)

  • Anhydrous ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl) or another acid/base catalyst (optional)

  • Chelating agent, e.g., acetylacetone (AcAc) (optional)

Procedure:

  • Precursor Solution Preparation: In a dry flask, dissolve a specific molar ratio of titanium(IV) n-butoxide in anhydrous ethanol. The solution should be stirred under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.

  • Hydrolysis Solution Preparation: In a separate beaker, prepare a solution of deionized water and ethanol. If an acid or base catalyst is used, it should be added to this solution. The water-to-alkoxide molar ratio is a critical parameter and should be carefully controlled.

  • Hydrolysis: Slowly add the hydrolysis solution to the precursor solution dropwise while stirring vigorously. The addition rate should be controlled to manage the exothermic nature of the hydrolysis reaction.

  • Gelation: Continue stirring the mixture. The solution will gradually increase in viscosity and eventually form a gel. The time required for gelation depends on the reaction conditions.

  • Aging: The gel is typically aged for a period of time (e.g., 24-48 hours) at room temperature or a slightly elevated temperature. During aging, condensation reactions continue, strengthening the network structure.

  • Drying: The wet gel is then dried to remove the solvent and byproducts. This can be done under ambient conditions, in an oven at a controlled temperature, or via supercritical drying to minimize cracking and shrinkage.

  • Calcination (Optional): The dried gel can be calcined at elevated temperatures (typically 400-800°C) to remove residual organic compounds and induce crystallization of the titania network into phases like anatase or rutile.

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool to monitor the formation of the Ti-O-Ti network.

Procedure:

  • Sample Preparation: At different stages of the sol-gel process (initial sol, during gelation, aged gel, dried powder), a small aliquot of the sample is taken. For liquid samples, a drop can be placed between two KBr pellets. For solid samples, a KBr pellet can be prepared by mixing the powder with KBr and pressing it into a disk.

  • Data Acquisition: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Spectral Analysis:

    • Monitor the decrease in the intensity of the Ti-O-C stretching vibrations (around 1130, 1100, and 1040 cm⁻¹) which indicates the hydrolysis of the butoxy groups.[6]

    • Observe the appearance and growth of a broad band in the 400-900 cm⁻¹ region, which is characteristic of the Ti-O-Ti stretching vibrations, confirming the formation of the inorganic network.[7]

    • The presence of a broad band around 3400 cm⁻¹ and a peak around 1630 cm⁻¹ corresponds to the stretching and bending vibrations of hydroxyl groups (Ti-OH) and adsorbed water, respectively.[7]

Visualizing the Formation Pathway

The following diagrams illustrate the key stages and relationships in the formation of the Ti-O-Ti network.

Ti_O_Ti_Formation_Pathway cluster_precursors Precursors cluster_reactions Core Reactions cluster_products Products & Network TiOBu Titanium(IV) n-butoxide Hydrolysis Hydrolysis TiOBu->Hydrolysis H2O Water H2O->Hydrolysis TiOH Hydroxylated Titanium Species Hydrolysis->TiOH Formation of Ti-OH bonds Condensation Condensation Sol Sol (Colloidal Suspension) Condensation->Sol Initial Polymerization TiOH->Condensation Elimination of Water/Alcohol Gel Gel (3D Ti-O-Ti Network) Sol->Gel Network Growth Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis Mixing Mixing Precursors (Ti(OBu)4 + EtOH + H2O) Hydrolysis_Condensation Hydrolysis & Condensation Mixing->Hydrolysis_Condensation Gelation Gel Formation Hydrolysis_Condensation->Gelation Aging Aging Gelation->Aging Drying Drying Aging->Drying FTIR FTIR Spectroscopy Drying->FTIR XRD X-ray Diffraction Drying->XRD SEM_TEM Electron Microscopy Drying->SEM_TEM Bond_Formation Ti-O-Ti Bond Formation Analysis FTIR->Bond_Formation Crystallinity Phase & Crystallinity Analysis XRD->Crystallinity Morphology Morphological Characterization SEM_TEM->Morphology

References

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of TiO₂ Using Poly[titanium(IV) n-butoxide]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of titanium dioxide (TiO₂) nanoparticles via the sol-gel method, utilizing poly[titanium(IV) n-butoxide] as a precursor. The information is curated for professionals in research and development who require a controlled and reproducible method for producing TiO₂ nanomaterials for various applications, including photocatalysis, drug delivery, and biomaterial coatings.

Introduction

The sol-gel process is a versatile and widely used method for synthesizing metal oxide nanoparticles, offering control over particle size, morphology, and crystalline structure.[1] Poly[titanium(IV) n-butoxide], a common titanium alkoxide precursor, undergoes hydrolysis and condensation reactions to form a stable sol, which upon further processing, transforms into a gel and finally, after heat treatment, yields crystalline TiO₂. The properties of the final TiO₂ product are highly dependent on several synthesis parameters, including the solvent system, pH, water-to-alkoxide ratio, and calcination temperature.[2]

Titanium dioxide exists in three primary crystalline phases: anatase, rutile, and brookite.[3] The anatase phase is often desired for photocatalytic applications due to its higher electronic mobility.[4] The synthesis conditions can be tailored to favor the formation of a specific phase. For instance, lower calcination temperatures generally favor the anatase phase, while higher temperatures can lead to the transformation to the more stable rutile phase.[5][6]

Experimental Protocols

This section outlines two representative protocols for the sol-gel synthesis of TiO₂ nanoparticles using poly[titanium(IV) n-butoxide]. These protocols are based on established methodologies and can be adapted for specific research needs.

Protocol 1: Basic Sol-Gel Synthesis of Anatase TiO₂ Nanoparticles

This protocol is a straightforward method for producing anatase TiO₂ nanoparticles.

Materials:

  • Titanium(IV) n-butoxide (Ti(OBu)₄, precursor)[7]

  • Ethanol (EtOH, solvent)[7]

  • Deionized water (hydrolysis agent)

  • Nitric acid (HNO₃, catalyst and pH control)[7]

Procedure:

  • Precursor Solution Preparation: In a clean, dry flask, dissolve a specific amount of titanium(IV) n-butoxide in ethanol. A typical molar ratio is 1:20 to 1:40 (Ti(OBu)₄:EtOH). Stir the solution magnetically for 30-60 minutes to ensure homogeneity.

  • Hydrolysis: Prepare a separate solution of deionized water and ethanol, with a small amount of nitric acid to adjust the pH to around 3-4. The water-to-alkoxide molar ratio is a critical parameter and can range from 2:1 to 100:1. A higher water ratio generally leads to faster hydrolysis.[7]

  • Sol Formation: Add the water/ethanol/acid solution dropwise to the precursor solution under vigorous magnetic stirring. The solution will gradually turn into a translucent sol. Continue stirring for 1-2 hours.

  • Gelation: Allow the sol to age at room temperature for 24-48 hours. During this time, the sol will transform into a rigid, transparent gel.

  • Drying: Dry the gel in an oven at 80-100 °C for several hours to remove the solvent and residual water.[7] This will result in a xerogel.

  • Calcination: Grind the xerogel into a fine powder and calcine it in a muffle furnace. To obtain the anatase phase, a typical calcination temperature is 400-500 °C for 2-4 hours in air.[5][7] Higher temperatures can induce a phase transformation to rutile.[5]

Protocol 2: Chelating Agent-Modified Sol-Gel Synthesis

This protocol utilizes a chelating agent, such as acetylacetone (acac), to control the hydrolysis and condensation rates of the titanium precursor, leading to more uniform nanoparticles.

Materials:

  • Titanium(IV) n-butoxide (Ti(OBu)₄, precursor)[7]

  • Isopropanol (solvent)[7]

  • Acetylacetone (acac, chelating agent)[7]

  • Deionized water (hydrolysis agent)

Procedure:

  • Precursor-Chelate Formation: In a flask, dissolve titanium(IV) n-butoxide in isopropanol. Add acetylacetone to the solution with a molar ratio of Ti(OBu)₄:acac typically around 1:1 to 1:2. The solution will turn yellow, indicating the formation of a titanium-acetylacetonate complex. Stir for 30 minutes.

  • Hydrolysis: In a separate beaker, prepare a mixture of deionized water and isopropanol.

  • Controlled Sol Formation: Add the water/isopropanol mixture dropwise to the titanium-chelate solution under vigorous stirring. The chelating agent slows down the hydrolysis reaction, allowing for more controlled particle growth. Stir the resulting sol for 2-4 hours.[7]

  • Gelation and Aging: Cover the flask and let the sol age at room temperature for 24-72 hours to form a stable gel.

  • Drying: Dry the gel in an oven at 100 °C for 12-24 hours.[7]

  • Calcination: Calcine the dried powder in a furnace at a desired temperature (e.g., 450-600 °C) for 2 hours to obtain crystalline TiO₂.[8]

Data Presentation

The following tables summarize key experimental parameters and resulting material properties from various studies on the sol-gel synthesis of TiO₂ using titanium(IV) n-butoxide. This allows for a comparative analysis of how different synthesis conditions affect the final product.

Table 1: Comparison of Synthesis Parameters and Resulting TiO₂ Properties

PrecursorSolventChelating AgentWater:Ti Molar RatioCalcination Temp. (°C)Resulting PhaseCrystallite Size (nm)Reference
Ti(OBu)₄EthanolNone-400Anatase~15[7]
Ti(OBu)₄IsopropanolAcetylacetone100:1400Anatase-[7]
Ti(OBu)₄EthanolNone-450Anatase-[8]
Ti(OBu)₄ToluenePluronic F127Acidic Water-Anatase/Rutile-[9]
Ti(OBu)₄EthanolTartaric Acid-200Anatase-[10]

Table 2: Influence of Calcination Temperature on TiO₂ Properties

Calcination Temperature (°C)Crystalline PhaseAverage Crystallite Size (nm)Band Gap (eV)Reference
400Anatase5.11 - 10.48-[5]
600Anatase--[5]
800Anatase + Rutile15.85 - 24.72 (Rutile)3.07[5][6]

Visualizations

Diagram 1: General Workflow for Sol-Gel Synthesis of TiO₂

Sol_Gel_Workflow cluster_solution Solution Stage cluster_hydrolysis Hydrolysis & Condensation cluster_gelation Gelation & Aging cluster_processing Post-Processing A Titanium(IV) n-butoxide (Precursor) C Homogeneous Solution A->C B Solvent (e.g., Ethanol) B->C E Sol Formation C->E D Water + Catalyst (e.g., HNO3) D->E F Gelation E->F G Wet Gel F->G H Drying (80-100°C) G->H I Xerogel H->I J Calcination (400-800°C) I->J K Crystalline TiO₂ Nanoparticles J->K Sol_Gel_Reactions cluster_hydrolysis Hydrolysis cluster_condensation1 Alcohol Condensation cluster_condensation2 Water Condensation Ti(OR)₄ + H₂O Ti(OR)₄ + H₂O Ti(OR)₃(OH) + ROH Hydrolyzed Precursor Ti(OR)₄ + H₂O->Ti(OR)₃(OH) + ROH Ti(OR)₃(OH) + Ti(OR)₄ Ti(OR)₃(OH) + Ti(OR)₄ (RO)₃Ti-O-Ti(OR)₃ + ROH Polymeric Network Ti(OR)₃(OH) + Ti(OR)₄->(RO)₃Ti-O-Ti(OR)₃ + ROH Ti(OR)₃(OH) + Ti(OR)₃(OH) Ti(OR)₃(OH) + Ti(OR)₃(OH) (RO)₃Ti-O-Ti(OR)₃ + H₂O Polymeric Network Ti(OR)₃(OH) + Ti(OR)₃(OH)->(RO)₃Ti-O-Ti(OR)₃ + H₂O

References

Application Notes and Protocols: Fabrication of TiO₂ Thin Films Using Poly[titanium(IV) n-butoxide]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fabrication of titanium dioxide (TiO₂) thin films utilizing a sol-gel method with titanium(IV) n-butoxide as a precursor. The in-situ polymerization of titanium(IV) n-butoxide forms a poly(titanium butoxide) network, which upon heat treatment, is converted into a crystalline TiO₂ thin film. The methodologies outlined are suitable for a range of applications, including photocatalysis, solar cells, and biomedical device coatings.

I. Introduction

Titanium dioxide thin films are of significant interest due to their excellent optical, electronic, and chemical properties. The sol-gel method, employing titanium alkoxide precursors like titanium(IV) n-butoxide, is a versatile and cost-effective technique for producing high-quality TiO₂ films. This process involves the hydrolysis and polycondensation of the precursor in a solution to form a "sol," which is a colloidal suspension of solid particles in a liquid. This sol is then deposited onto a substrate and heated, leading to the formation of a dense, crystalline TiO₂ film. The controlled polymerization of titanium(IV) n-butoxide allows for the tailoring of the final film's properties.

II. Experimental Protocols

A. Protocol 1: Sol-Gel Synthesis of TiO₂ Precursor Solution

This protocol describes the preparation of the TiO₂ sol from titanium(IV) n-butoxide.

Materials:

  • Titanium(IV) n-butoxide (Ti(OBu)₄)

  • n-butanol

  • Acetic acid

  • Deionized water

Procedure:

  • In a clean, dry beaker, mix titanium(IV) n-butoxide and n-butanol with continuous stirring for 30 minutes. A typical molar ratio is 2 parts titanium(IV) butoxide to 20 parts n-butanol.[1]

  • Slowly add acetic acid to the mixture while stirring. Acetic acid acts as a catalyst. A molar ratio of 1 part acetic acid is commonly used.[1]

  • Gradually add deionized water to the solution under vigorous stirring. A molar ratio of 1 part deionized water is typical.[1]

  • Continue stirring the solution for at least 2 hours to ensure a homogenous and stable sol is formed.

  • The final sol should be clear and ready for the deposition process.

B. Protocol 2: Fabrication of TiO₂ Thin Films via Spin-Coating

This protocol details the deposition of the TiO₂ sol onto a substrate using a spin-coater.

Materials and Equipment:

  • Prepared TiO₂ sol

  • Substrates (e.g., glass slides, silicon wafers)

  • Spin-coater

  • Furnace or hot plate

Procedure:

  • Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

  • Dry the substrates completely using a nitrogen gun or by heating.

  • Place a substrate on the chuck of the spin-coater.

  • Dispense a small amount of the TiO₂ sol onto the center of the substrate.

  • Spin the substrate at a desired speed (e.g., 1000-3000 rpm) for a specific duration (e.g., 30 seconds).[1][2] The spinning speed is a critical parameter that influences the film thickness.

  • After spinning, dry the coated substrate on a hot plate or in an oven at a low temperature (e.g., 100°C) for 10-15 minutes to evaporate the solvent.

  • Repeat steps 4-6 for multiple layers to achieve the desired film thickness.

  • Finally, anneal the coated substrates in a furnace at a high temperature (e.g., 300-500°C) for 1 hour to induce crystallization of the TiO₂.[3]

C. Protocol 3: Fabrication of TiO₂ Thin Films via Dip-Coating

This protocol describes the deposition of the TiO₂ sol onto a substrate using a dip-coater.

Materials and Equipment:

  • Prepared TiO₂ sol

  • Substrates (e.g., glass slides)

  • Dip-coater

  • Furnace

Procedure:

  • Clean and dry the substrates as described in Protocol 2.

  • Mount the substrate onto the arm of the dip-coater.

  • Immerse the substrate into the TiO₂ sol at a constant speed.

  • Allow the substrate to remain in the sol for a predetermined dwell time.

  • Withdraw the substrate from the sol at a constant, controlled speed (e.g., 10 cm/min).[4] The withdrawal speed affects the film thickness.

  • Dry the coated substrate at a low temperature (e.g., 60-100°C) for 15-30 minutes.[5][6]

  • Repeat the dipping and drying process for the desired number of layers.

  • Anneal the final coated substrate in a furnace at a high temperature (e.g., 450-500°C) for at least 45 minutes to obtain a crystalline TiO₂ film.[5]

III. Data Presentation

The following tables summarize the quantitative data on how various experimental parameters influence the properties of the fabricated TiO₂ thin films.

Table 1: Effect of Annealing Temperature on TiO₂ Thin Film Properties

Annealing Temperature (°C)Crystalline PhaseGrain Size (nm)Surface Roughness (rms, nm)Optical Band Gap (eV)
300Anatase91-3.7
400Anatase56-3.6
450Anatase32.691.355-
500Anatase36.54 - 491.349 - 1.6473.20 - 3.4

Data compiled from multiple sources.[3][7][8]

Table 2: Effect of Precursor Concentration on TiO₂ Thin Film Properties (Annealed at 500°C)

Titanium (IV) Butoxide Concentration (mL)Film Thickness (nm)Surface Roughness (nm)Optical Band Gap (eV)
1.032.813-3.40
1.537.500-3.30
2.041.2503.9143.20

Data from a study using spin-coating.[2][9]

Table 3: Effect of Spin-Coating Speed on TiO₂/ZnO Bilayer Thin Film Properties

Spinning Speed (rpm)Crystallite Size (nm)Average Grain Size (nm)
100024.5456.22
200026.7447.92
300058.8737.59

Data for an n-TiO₂/ZnO bilayer thin film.[1]

Table 4: Effect of Number of Dip-Coating Layers on TiO₂ Thin Film Properties (Annealed at 450°C)

Number of LayersSurface Roughness (Rq, nm)
12.911
27.303
312.368
417.592
523.00

Data from a study using dip-coating.[6]

IV. Visualizations

The following diagrams illustrate the experimental workflows and the underlying chemical process.

SolGel_Process cluster_SolPreparation Sol Preparation Titanium(IV)\nn-butoxide Titanium(IV) n-butoxide Mixing Mixing Titanium(IV)\nn-butoxide->Mixing Solvent\n(e.g., n-butanol) Solvent (e.g., n-butanol) Solvent\n(e.g., n-butanol)->Mixing Catalyst\n(e.g., Acetic Acid) Catalyst (e.g., Acetic Acid) Catalyst\n(e.g., Acetic Acid)->Mixing Water Water Water->Mixing Hydrolysis &\nPolycondensation Hydrolysis & Polycondensation Mixing->Hydrolysis &\nPolycondensation Stirring TiO2 Sol TiO2 Sol Hydrolysis &\nPolycondensation->TiO2 Sol

Caption: Sol-gel synthesis of TiO₂ precursor solution.

ThinFilm_Fabrication_Workflow cluster_workflow Thin Film Fabrication Workflow Start Start Substrate\nCleaning Substrate Cleaning Start->Substrate\nCleaning TiO2 Sol\nDeposition TiO2 Sol Deposition Substrate\nCleaning->TiO2 Sol\nDeposition Spin-Coating Spin-Coating TiO2 Sol\nDeposition->Spin-Coating Method A Dip-Coating Dip-Coating TiO2 Sol\nDeposition->Dip-Coating Method B Drying Drying Spin-Coating->Drying Dip-Coating->Drying Repeat for\nMultiple Layers? Repeat for Multiple Layers? Drying->Repeat for\nMultiple Layers? Repeat for\nMultiple Layers?->TiO2 Sol\nDeposition Yes Annealing Annealing Repeat for\nMultiple Layers?->Annealing No Characterization Characterization Annealing->Characterization End End Characterization->End

Caption: Experimental workflow for TiO₂ thin film fabrication.

Hydrolysis_Condensation cluster_reaction Chemical Reactions in Sol-Gel Process Titanium_Butoxide Ti(OR)₄ (Titanium Butoxide) Hydrolysis Hydrolysis + H₂O Titanium_Butoxide->Hydrolysis:f0 Hydroxide Ti(OR)₃(OH) (Titanium Hydroxide) Hydrolysis:f0->Hydroxide Condensation Condensation - H₂O or ROH Hydroxide->Condensation:f0 Polymer_Network (-Ti-O-Ti-) (Poly[titanium] Network) Condensation:f0->Polymer_Network

Caption: Hydrolysis and condensation of titanium butoxide.

References

Application Notes and Protocols: Poly[titanium(IV) n-butoxide] in Photocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Poly[titanium(IV) n-butoxide], commonly referenced by its monomer equivalent titanium(IV) n-butoxide (TNB or TBT), is a pivotal organometallic precursor in materials science, particularly for the synthesis of titanium dioxide (TiO₂) photocatalysts.[1][2] Its utility is most pronounced in sol-gel synthesis, a versatile method that facilitates the creation of a Ti-O-Ti network through controlled hydrolysis and condensation reactions.[1] This process allows for precise control over the resulting TiO₂'s physicochemical properties, such as crystalline phase, particle size, and morphology, which are critical for photocatalytic efficiency.[1] Consequently, TiO₂ nanomaterials derived from this precursor, including nanoparticles, nanorods, and thin films, are extensively investigated for a wide range of photocatalytic applications, most notably in environmental remediation for the degradation of organic pollutants in water and air.[1][3][4][5]

The following sections provide detailed protocols for the synthesis of TiO₂ photocatalysts from poly[titanium(IV) n-butoxide] and for evaluating their photocatalytic performance.

Synthesis of TiO₂ Photocatalysts: Protocols

The sol-gel method is a predominant technique for synthesizing TiO₂ nanomaterials from titanium(IV) n-butoxide due to its simplicity and ability to tailor the material's properties.[6]

Protocol 1: Sol-Gel Synthesis of Porous TiO₂ Nanoparticles

This protocol details a novel sol-gel method for synthesizing TiO₂ nanomaterials using a templating agent to create a porous structure, enhancing surface area and photocatalytic activity.[6]

Materials:

  • Titanium(IV) n-butoxide (precursor)

  • Pluronic F127 (templating agent)

  • Toluene (swelling agent)

  • Hydrochloric acid (HCl, 1 M aqueous solution)

  • Ethanol (reaction solvent)

  • Deionized water

Equipment:

  • Double-jacketed glass container/reactor

  • Magnetic stirrer

  • Dropping funnel

  • Centrifuge

  • Drying oven

  • Calcination furnace (Muffle furnace)

Procedure:

  • Template Solubilization: Add 2.9 g of Pluronic F127 to 320 mL of 1 M HCl aqueous solution in the glass reactor. Stir the mixture at 150 rpm until the Pluronic F127 is completely dissolved.

  • Addition of Swelling Agent: Add 8.7 mL of toluene dropwise to the templating agent solution.

  • Cooling: Cool the resulting mixture to 4 °C and leave it without stirring for 5 hours.

  • Precursor Addition: After the cooling period, add 13.3 mL of titanium(IV) n-butoxide dropwise to the reaction mixture while stirring at 150 rpm.

  • Aging: Continue stirring the mixture at 150 rpm at 4 °C for 24 hours.

  • Hydrothermal Treatment: Transfer the reaction mixture to a suitable container and perform a hydrothermal treatment at 80 °C for 16 hours.

  • Solid Recovery: Recover the obtained solid product by centrifugation.

  • Washing: Wash the solid product three times with absolute ethanol (approximately 100 mL total).

  • Drying: Dry the washed solid in an oven at 80 °C for 18 hours to yield the TiO₂ powder.

  • Calcination: To improve crystallinity, calcine the dried powder in a furnace at a specified temperature (e.g., 400-600 °C) for several hours. The exact temperature and duration will influence the final crystalline phase (anatase vs. rutile).[7]

G Workflow for Sol-Gel Synthesis of TiO₂ cluster_prep Solution Preparation cluster_reaction Hydrolysis & Condensation cluster_post Post-Processing A Dissolve Pluronic F127 in 1M HCl B Add Toluene (Swelling Agent) A->B C Cool to 4°C (5 hours, no stirring) B->C D Add Ti(IV) n-butoxide (Precursor) C->D Initiate Reaction E Stir at 4°C (24 hours) D->E F Hydrothermal Treatment (80°C, 16 hours) E->F G Centrifugation F->G Recover Solid H Wash with Ethanol G->H I Dry at 80°C H->I J Calcination I->J

A flowchart of the sol-gel synthesis process for TiO₂ nanoparticles.

Photocatalytic Activity Evaluation: Protocols

This protocol provides a generalized methodology for assessing the photocatalytic efficiency of synthesized TiO₂ nanoparticles by monitoring the degradation of an organic dye under light irradiation.

Protocol 2: Degradation of Organic Pollutants

Materials:

  • Synthesized TiO₂ photocatalyst

  • Methylene blue (MB), Rhodamine B (RhB), or other target organic pollutant[3][7]

  • Deionized water

Equipment:

  • Batch photoreactor (e.g., quartz or borosilicate glass)

  • Light source (e.g., UV lamp, visible light LED, or solar simulator). For TiO₂, a UV-A source (e.g., 365 nm mercury lamp) is common.[4][8]

  • Magnetic stirrer

  • Syringes and syringe filters (e.g., 0.22 μm)

  • UV-Vis Spectrophotometer

Procedure:

  • Catalyst Suspension: Prepare a suspension of the TiO₂ photocatalyst in a known volume of deionized water (e.g., 50-100 mg of catalyst in 100 mL of water). The optimal catalyst loading should be determined experimentally.[9]

  • Pollutant Addition: Add a specific volume of the stock pollutant solution to the catalyst suspension to achieve the desired initial concentration (e.g., 10-20 mg/L).

  • Adsorption-Desorption Equilibrium: Stir the mixture in the dark for a period (e.g., 30-60 minutes) to allow the pollutant to adsorb onto the catalyst surface and reach an adsorption-desorption equilibrium. Take an initial sample (t=0) at the end of this period.

  • Initiate Photocatalysis: Turn on the light source to begin the photocatalytic reaction. Ensure the reactor is kept at a constant temperature.

  • Sampling: At regular time intervals (e.g., every 15, 30, or 60 minutes), withdraw a small aliquot (e.g., 2-3 mL) of the suspension.[9]

  • Sample Preparation: Immediately filter the aliquot through a syringe filter to remove the TiO₂ nanoparticles. This step is crucial to stop the reaction and prevent interference during analysis.

  • Analysis: Measure the absorbance of the filtrate at the maximum absorption wavelength (λ_max) of the pollutant using a UV-Vis spectrophotometer (e.g., ~664 nm for Methylene Blue, ~554 nm for Rhodamine B).

  • Calculation: The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration (at t=0 after equilibration) and Cₜ is the concentration at time t. Concentration is typically determined from the absorbance values using the Beer-Lambert law.

  • Control Experiment: Perform a blank experiment without the catalyst (photolysis) to determine the degradation of the pollutant due to light alone.[6]

G Experimental Workflow for Photocatalytic Degradation A Prepare Catalyst Suspension & Add Pollutant B Stir in Dark (Adsorption-Desorption Equilibrium) A->B C Take Initial Sample (t=0) B->C D Turn on Light Source (Initiate Reaction) C->D E Withdraw Aliquots at Regular Intervals D->E During Irradiation F Filter Sample (Remove Catalyst) E->F G Measure Absorbance (UV-Vis Spectrophotometer) F->G H Calculate Degradation Efficiency G->H H->E Repeat until completion

A schematic of the experimental workflow for testing photocatalytic activity.

Quantitative Data Summary

The performance of TiO₂ photocatalysts derived from titanium(IV) n-butoxide varies significantly based on the synthesis method and experimental conditions.

Table 1: Photocatalytic Degradation Efficiency of TiO₂-Based Catalysts

Photocatalyst (Synthesis Method)Target PollutantLight SourceDegradation EfficiencyTime (min)Reference
Anatase TiO₂ Nanoparticles (Thermal Decomposition)DiuronSolar Irradiation>99%360[7]
TiO₂-X NanocompositeMethylene Blue (MB)UV & Visible88.7%Not Specified[3]
TiO₂-X NanocompositeRhodamine B (RhB)UV & Visible85.4%Not Specified[3]
N-doped TiO₂ (Sol-Gel)Rhodamine B (RhB)Visible Light~60%150[9]
TiO₂ Coating on PMMA (Sol-Gel)Rhodamine B (RhB)365 nm UV Lamp>80%300[8]
TiO₂(90)/LDPE NanocompositeMethyl Orange (MO)Visible Light>90%180[10]

Table 2: Influence of Synthesis Conditions on TiO₂ Properties

Precursor/MethodKey Parameter VariedResulting PhaseAvg. Crystallite SizeKey FindingReference
Titanium(IV) n-butoxideReaction Solvent (1,4-butanediol vs. Toluene)Anatase<15 nmSolvent affects crystallization pathway; 1,4-butanediol leads to direct crystallization.[7]
Titanium(IV) n-butoxideReaction Solvent (Water vs. Ethanol)Anatase/Rutile Mix (Water), Anatase (Ethanol)Not SpecifiedEthanol as a solvent promoted the formation of pure anatase phase.[6]
Titanium(IV) n-butoxideModifier (Tartaric Acid)RutileNot SpecifiedTartaric acid modification promoted the formation of rutile phase and improved its crystallinity.[11]
Titanium(IV) n-butoxideCalcination Temperature (400-800 °C)Anatase -> RutileIncreases with temp.Phase transformation from anatase to rutile occurs at higher calcination temperatures.[12]

Mechanism of TiO₂ Photocatalysis

The photocatalytic activity of TiO₂ is initiated when it absorbs photons with energy equal to or greater than its band gap (e.g., ~3.2 eV for anatase TiO₂).[4][12] This absorption creates an electron-hole pair (e⁻/h⁺).[13] The photogenerated holes are powerful oxidizing agents, while the electrons are reducing agents. They migrate to the catalyst surface and react with adsorbed water molecules and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻). These ROS are non-selective and can effectively mineralize a wide range of organic pollutants into simpler, non-toxic compounds like CO₂ and H₂O.[5]

G Mechanism of TiO₂ Photocatalysis cluster_tio2 Semiconductor Light Photon (hν ≥ Ebg) TiO2 TiO₂ Particle Light->TiO2 Excitation VB Valence Band (h⁺) TiO2->VB e⁻/h⁺ pair generation CB Conduction Band (e⁻) TiO2->CB e⁻/h⁺ pair generation H2O H₂O (adsorbed) VB->H2O Oxidation OH_neg OH⁻ VB->OH_neg Oxidation O2 O₂ (adsorbed) CB->O2 Reduction OH_rad •OH (Hydroxyl Radical) H2O->OH_rad OH_neg->OH_rad O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad Pollutant Organic Pollutant OH_rad->Pollutant Attack O2_rad->Pollutant Attack Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation

The signaling pathway of photocatalysis on a TiO₂ semiconductor.

References

Application Notes and Protocols: Poly[titanium(IV) n-butoxide] as a Catalyst in Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of poly[titanium(IV) n-butoxide] and its monomeric precursor, titanium(IV) n-butoxide, as versatile catalysts in polymerization reactions. This document offers detailed experimental protocols, quantitative data, and mechanistic insights for two major classes of polymerization: Ziegler-Natta olefin polymerization and ring-opening polymerization (ROP) of cyclic esters.

Introduction

Titanium(IV) alkoxides, particularly titanium(IV) n-butoxide, are highly effective and versatile catalysts in polymer synthesis. In the presence of co-catalysts, they form active species for Ziegler-Natta polymerization of olefins like ethylene and propylene, leading to the production of widely used polyolefins. Furthermore, titanium(IV) n-butoxide is an efficient initiator for the ring-opening polymerization of cyclic esters, such as ε-caprolactone and lactide, yielding biodegradable polyesters with applications in the biomedical and pharmaceutical fields. The polymeric form, poly[titanium(IV) n-butoxide], can be formed in situ and plays a crucial role in the catalytic cycle.

Ziegler-Natta Polymerization of Olefins

Titanium(IV) n-butoxide, in conjunction with an organoaluminum co-catalyst, forms a heterogeneous Ziegler-Natta catalyst for the polymerization of α-olefins. The performance of the catalyst system is highly dependent on the reaction conditions, particularly the molar ratio of the co-catalyst to the titanium catalyst.

Quantitative Data

The following table summarizes the effect of the triethylaluminium (TEA) to titanium ([Al]/[Ti]) molar ratio on the catalytic activity and molecular weight of polyethylene produced using a supported Ti(OBu)₄ catalyst system.

[Al]/[Ti] Molar RatioCatalytic Activity (kg PE / mol Ti·h)Polymer Molecular Weight (Mw) ( kg/mol )
309Data Not Available~300
618Data Not Available~250
773~2.3~200
927Data Not Available~150
1236Data Not Available~100

Data adapted from a study on ethylene polymerization using a PVC-supported Ti(OBu)₄ catalyst. The optimal molar ratio of [Al]/[Ti] was found to be 773:1, resulting in the highest activity. Higher ratios led to a decrease in the molecular weight of the resulting polyethylene.[1][2]

Experimental Protocol: Ethylene Polymerization

This protocol describes the slurry polymerization of ethylene using a supported titanium(IV) n-butoxide catalyst.

Materials:

  • Supported Catalyst: PVC/BuMgCl/Ti(OBu)₄·TiCl₄

  • Co-catalyst: Triethylaluminium (TEA) solution in n-hexane

  • Solvent: Anhydrous n-hexane

  • Monomer: Polymerization-grade ethylene gas

  • Quenching Agent: Acidified methanol

  • Washing Solvent: Petroleum ether

Equipment:

  • 2 L glass-jacketed reactor equipped with a mechanical stirrer, temperature and pressure controllers, and gas inlet/outlet

  • Schlenk line and glassware for handling air-sensitive reagents

  • High-vacuum pump

  • Oil bath

Procedure:

  • Reactor Preparation: Purge the 2 L reactor with a high-vacuum pump at 130 °C for 1 hour to remove all moisture and oxygen. Subsequently, flush the reactor with dry nitrogen.

  • Solvent Addition: Introduce 400 mL of anhydrous n-hexane into the reactor.

  • Temperature and Stirring: Heat the reactor to the reaction temperature of 88 °C while stirring the solvent.

  • Co-catalyst Addition: Introduce the desired amount of TEA co-catalyst solution into the reactor and stir for 5 minutes. The [Al]/[Ti] molar ratio should be optimized (e.g., 773:1).

  • Catalyst Injection: Suspend 0.02 g of the supported PVC/BuMgCl/Ti(OBu)₄·TiCl₄ catalyst in 1 mL of n-hexane and inject it into the reactor to initiate polymerization.

  • Polymerization: Immediately introduce ethylene gas to maintain a constant pressure of 7 bar for 1 hour. Monitor the reaction temperature and ethylene uptake.

  • Termination: After 1 hour, stop the ethylene flow and vent the reactor.

  • Polymer Isolation: Quench the reaction by adding acidified methanol. Collect the polymer product by filtration.

  • Purification: Wash the polymer with petroleum ether and methanol.

  • Drying: Dry the polyethylene product overnight in a vacuum oven at 70 °C.[1][3]

Polymerization Mechanism and Workflow

The Ziegler-Natta polymerization of ethylene is generally understood to proceed via the Cossee-Arlman mechanism. The workflow for a typical experiment is outlined below.

Ziegler_Natta_Mechanism cluster_mechanism Ziegler-Natta Polymerization Mechanism Activation Catalyst Activation Ti(IV) is reduced to Ti(III) and alkylated by TEA. Coordination Olefin Coordination Ethylene coordinates to the vacant site on the Ti center. Activation->Coordination Forms active site Insertion Migratory Insertion The coordinated ethylene inserts into the Ti-alkyl bond, extending the polymer chain. Coordination->Insertion Chain_Growth Chain Propagation Repetitive coordination and insertion of monomer units. Insertion->Chain_Growth Regenerates vacant site Termination Chain Termination β-hydride elimination or chain transfer to co-catalyst. Chain_Growth->Termination

Caption: Ziegler-Natta polymerization mechanism.

Experimental_Workflow_ZN Start Start Reactor_Prep Reactor Preparation (Drying and Inerting) Start->Reactor_Prep Reagent_Prep Reagent Preparation (Catalyst Suspension, Co-catalyst Dilution) Reactor_Prep->Reagent_Prep Polymerization Polymerization Reaction (Solvent, Co-catalyst, Catalyst, Monomer Addition) Reagent_Prep->Polymerization Termination Reaction Termination (Quenching) Polymerization->Termination Isolation Polymer Isolation and Purification (Filtration and Washing) Termination->Isolation Drying Drying Isolation->Drying Characterization Polymer Characterization (GPC, DSC, NMR) Drying->Characterization End End Characterization->End

Caption: Experimental workflow for Ziegler-Natta polymerization.

Ring-Opening Polymerization of Cyclic Esters

Titanium(IV) n-butoxide is an effective single-component initiator for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide, producing biodegradable polyesters such as poly(ε-caprolactone) (PCL) and poly(lactic acid) (PLA).

Quantitative Data

The following table presents data for the bulk polymerization of ε-caprolactone using titanium(IV) n-butoxide as an initiator.

Initiator Conc. (mol%)Mₙ ( g/mol )Mₙ ( g/mol )MWD (Mₙ/Mₙ)Yield (%)
0.0254.62 x 10⁴8.32 x 10⁴1.8090
0.0503.14 x 10⁴5.84 x 10⁴1.8692
0.1002.01 x 10⁴4.00 x 10⁴1.9395
0.200----

Polymerization conditions: Bulk polymerization at 150°C for 24 hours. The molecular weight of PCL increases with decreasing initiator concentration.[4]

For the ROP of rac-lactide using a calixarene-based titanium(IV) complex, the following data was obtained under thermal conditions.

[LA]/[Ti] RatioConversion (%)Mₙ ( g/mol )Mₙ ( g/mol )MWD (Mₙ/Mₙ)
10008721,00019,1001.3
250087-14,9001.3
50006765,30043,2001.2

Polymerization conditions: Bulk polymerization at 130°C.

Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone

This protocol outlines the bulk polymerization of ε-caprolactone initiated by titanium(IV) n-butoxide.

Materials:

  • Monomer: ε-caprolactone, dried over CaH₂ and distilled under reduced pressure

  • Initiator: Titanium(IV) n-butoxide (Ti(OBu)₄)

  • Solvent (for purification): Chloroform

  • Precipitating Agent: Cold methanol

Equipment:

  • Schlenk tube equipped with a magnetic stirrer

  • Schlenk line for inert atmosphere operations

  • Oil bath with temperature controller

  • Vacuum line

Procedure:

  • Monomer and Initiator Addition: In a flame-dried Schlenk tube under an argon atmosphere, add the desired amount of ε-caprolactone.

  • Initiator Injection: Using a syringe, inject the calculated amount of titanium(IV) n-butoxide initiator into the monomer.

  • Polymerization: Immerse the Schlenk tube in a preheated oil bath at 150 °C and stir the reaction mixture for 24 hours.

  • Termination and Dissolution: After the reaction is complete, cool the mixture to room temperature. Dissolve the resulting polymer in a small amount of chloroform.

  • Purification: Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated poly(ε-caprolactone) by filtration.

  • Drying: Dry the polymer under vacuum to a constant weight.[4]

Polymerization Mechanism and Workflow

The ring-opening polymerization of cyclic esters by titanium alkoxides proceeds through a coordination-insertion mechanism. The experimental workflow is generally simpler than that for Ziegler-Natta polymerization.

ROP_Mechanism cluster_mechanism Coordination-Insertion ROP Mechanism Coordination Monomer Coordination The carbonyl oxygen of the cyclic ester coordinates to the titanium center. Nucleophilic_Attack Nucleophilic Attack The butoxide group attacks the carbonyl carbon of the coordinated monomer. Coordination->Nucleophilic_Attack Ring_Opening Ring Opening Cleavage of the acyl-oxygen bond of the ester, leading to the insertion of the monomer into the Ti-O bond. Nucleophilic_Attack->Ring_Opening Propagation Chain Propagation Repetitive coordination and insertion of monomer units, with the growing polymer chain acting as the nucleophile. Ring_Opening->Propagation

Caption: Coordination-insertion mechanism for ROP.

Experimental_Workflow_ROP Start Start Reagent_Prep Reagent Preparation (Monomer Purification, Initiator Handling) Start->Reagent_Prep Polymerization Bulk Polymerization (Inert Atmosphere, Controlled Temperature) Reagent_Prep->Polymerization Dissolution Polymer Dissolution Polymerization->Dissolution Precipitation Polymer Precipitation and Purification Dissolution->Precipitation Drying Drying Precipitation->Drying Characterization Polymer Characterization (GPC, DSC, NMR) Drying->Characterization End End Characterization->End

Caption: Experimental workflow for ring-opening polymerization.

Safety and Handling

Titanium(IV) n-butoxide is a moisture-sensitive and flammable liquid. It should be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Organoaluminum co-catalysts such as triethylaluminium are pyrophoric and must be handled with extreme caution. Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, when handling these reagents. Polymerization reactions should be conducted in a well-ventilated fume hood.

References

Application Notes: Sol-Gel Spin Coating for Titanium Dioxide (TiO₂) Thin Film Fabrication

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The sol-gel process, coupled with spin coating, is a versatile and cost-effective method for producing high-quality, uniform thin films of titanium dioxide (TiO₂)[1]. This technique is widely utilized in various fields, including solar cells, photocatalysis, gas sensors, and optical coatings[1][2][3]. The process involves the transition of a precursor solution (the "sol") into a solid, gel-like network. The "sol" is a colloidal suspension of solid particles in a liquid. Through hydrolysis and condensation reactions, these particles link together to form a continuous network, or "gel".

The precursor, Titanium(IV) n-butoxide (also known as tetrabutyl orthotitanate), is a common choice for this process[2]. It undergoes hydrolysis and polycondensation to form a poly-titanium oxo-alkoxide network. This sol is then deposited onto a substrate via spin coating, a technique that uses centrifugal force to spread the solution evenly, creating a thin, uniform layer[1]. Subsequent heat treatment (annealing) removes residual organics and induces crystallization, typically into the anatase or rutile phase of TiO₂, which is crucial for many of its applications[2][4]. The final properties of the film, such as thickness, morphology, and optical characteristics, are highly dependent on several experimental parameters, including sol composition, spin speed, and annealing temperature[5][6].

Experimental Protocols

This section details two distinct protocols for the preparation of TiO₂ thin films using a Titanium(IV) n-butoxide precursor, derived from established research methodologies.

Protocol 1: Acetic Acid as Stabilizer in n-Butanol

This protocol is adapted from a method utilizing acetic acid as a catalyst and stabilizer to control the hydrolysis and condensation rates of the titanium precursor[5].

1. Materials and Reagents:

  • Titanium(IV) butoxide (precursor)

  • n-butanol (solvent)

  • Acetic acid (catalyst/stabilizer)

  • Deionized (DI) water

  • Substrates (e.g., FTO glass, silicon wafers)

  • Acetone

  • Nitrogen gas for drying

2. Substrate Cleaning: a. Cut substrates to the desired size (e.g., 2.5 cm x 2.5 cm)[3]. b. Place substrates in an ultrasonic bath with acetone for 5 minutes at 50°C to remove organic contaminants[3]. c. Rinse thoroughly with deionized water. d. Dry the substrates using a stream of nitrogen gas[3].

3. Sol Preparation (Molar Ratio Ti(OBu)₄ : n-butanol : Acetic Acid : H₂O = 2:20:1:1): [5] a. In a clean beaker, blend 0.08 M of Titanium(IV) butoxide with 0.89 M of n-butanol[5]. b. Stir the mixture continuously for 30 minutes at room temperature[5]. c. Slowly add 0.04 M of acetic acid to the mixture while stirring[5]. d. Gradually add deionized water dropwise to the solution, continuing to stir to initiate hydrolysis[5]. e. Allow the final sol to age as required (e.g., 24 hours) for stabilization.

4. Spin Coating and Annealing: a. Place a cleaned substrate on the spin coater chuck. b. Dispense a small amount of the TiO₂ sol onto the center of the substrate. c. Spin the substrate at a desired speed (e.g., 1000, 2000, or 3000 rpm) for a set duration (e.g., 30-60 seconds)[5][7]. d. To create a multi-layered film, a drying step at approximately 100°C for 10 minutes can be performed between each coating layer[4]. e. After the final layer is deposited, anneal the coated substrate in a furnace. A typical procedure is heating to 500°C and holding for 2 hours in an air atmosphere[5].

Protocol 2: Diethanolamine as Stabilizer in Ethanol

This protocol employs diethanolamine as a chelating agent to stabilize the titanium precursor and prevent rapid precipitation[2].

1. Materials and Reagents:

  • Tetrabutylorthotitanate (Titanium(IV) n-butoxide, Ti(OBu)₄)

  • Diethanolamine (stabilizing agent)

  • Ethanol (solvent)

  • Deionized (DI) water

  • Substrates (e.g., ITO glass)

2. Substrate Cleaning: a. Follow the same procedure as described in Protocol 1, Section 2.

3. Sol Preparation (Molar Ratio Ti(OBu)₄ : Ethanol : H₂O : Diethanolamine = 1:26.5:1:1): [2] a. In a beaker, dissolve diethanolamine (4.8 mL) in ethanol (67.28 mL) and stir[2]. b. Add tetrabutylorthotitanate (17.02 mL) to the solution. It is crucial to add the ethanol and diethanolamine first to prevent immediate precipitation of the alkoxide[2]. c. Stir the solution vigorously for 2 hours at room temperature[2]. d. Prepare a separate solution of water (0.9 mL) and ethanol (10 mL)[2]. e. Add the water-ethanol mixture dropwise to the main solution using a burette while stirring to control the hydrolysis reaction[2]. f. Let the final sol stand at room temperature for 2 hours to complete the hydrolysis process[2].

4. Spin Coating and Annealing: a. Apply the sol to a cleaned substrate using a spin coater, following the general procedure in Protocol 1, Section 4. b. After coating, heat-treat the gel film at 450°C for 1 hour in air to form the crystalline TiO₂ film[2].

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on sol-gel spin-coated TiO₂ films using a titanium butoxide precursor.

Table 1: Sol Preparation Formulations

Precursor Solvent Stabilizer/Catalyst Molar Ratio (Precursor:Solvent:Stabilizer:Water) Reference
Titanium(IV) butoxide n-butanol Acetic Acid 2 : 20 : 1 : 1 [5]
Tetrabutylorthotitanate Ethanol Diethanolamine 1 : 26.5 : 1 : 1 [2]

| Titanium(IV) butoxide | - | Hydrochloric Acid | - |[6] |

Table 2: Influence of Precursor Concentration and Spin Speed on Film Properties

Precursor Volume (mL) Spin Speed (rpm) Resulting Roughness (nm) Optical Band Gap (eV) Reference
1.0 - 2.112 - [3]
1.5 - - - [3]
2.0 - 3.914 3.20 [3][6]
- 1000 - - [5]
- 2000 - - [5]

| - | 3000 | - | 3.10 |[5] |

Visualized Workflows and Processes

The following diagrams illustrate the experimental workflow and the underlying chemical process of sol-gel synthesis.

G sub_prep 1. Substrate Preparation (Cleaning & Drying) sol_prep 2. Sol Preparation (Mixing Precursor, Solvent, Stabilizer) sub_prep->sol_prep spin_coat 3. Spin Coating (Deposition) sol_prep->spin_coat drying 4. Drying / Pre-heating (Solvent Removal) spin_coat->drying annealing 5. Annealing (Crystallization) drying->annealing charac 6. Film Characterization (SEM, XRD, UV-Vis, AFM) annealing->charac

Caption: General experimental workflow for TiO₂ thin film fabrication.

G precursor Titanium(IV) Butoxide Ti(OBu)₄ sol Colloidal 'Sol' Suspension precursor->sol Hydrolysis & Condensation gel 'Gel' Film (Linked Network) sol->gel Spin Coating & Gelation film Crystalline TiO₂ Film gel->film Annealing

Caption: Key stages of the sol-gel chemical transformation process.

References

"hydrothermal synthesis of TiO2 nanorods using Poly[titanium(IV) n-butoxide]"

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Hydrothermal Synthesis of TiO₂ Nanorods using Titanium(IV) n-butoxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Titanium dioxide (TiO₂) nanorods are of significant interest in various fields, including photocatalysis, photovoltaics, sensing, and drug delivery, owing to their high surface area, unique electronic properties, and biocompatibility. The hydrothermal method offers a facile and effective route for the synthesis of crystalline TiO₂ nanorods with controlled morphology. This document provides a detailed protocol for the hydrothermal synthesis of TiO₂ nanorods using titanium(IV) n-butoxide as a precursor. While the term "Poly[titanium(IV) n-butoxide]" might suggest a pre-polymerized precursor, in practice, the synthesis typically involves the in-situ hydrolysis and polycondensation of the monomeric alkoxide precursor under hydrothermal conditions.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the synthesis of TiO₂ nanorods.

Materials and Equipment
  • Precursor: Titanium(IV) n-butoxide (Ti(OBu)₄)

  • Solvents: Hydrochloric acid (HCl, concentrated, 37%), Deionized (DI) water

  • Substrate (optional, for aligned growth): Fluorine-doped Tin Oxide (FTO) coated glass

  • Equipment:

    • Teflon-lined stainless-steel autoclave

    • Laboratory oven

    • Magnetic stirrer and stir bars

    • Beakers and graduated cylinders

    • Pipettes

    • Ultrasonic bath for substrate cleaning

    • Centrifuge for powder collection

    • Vacuum oven for drying

Synthesis of TiO₂ Nanorod Powder (Freestanding)
  • Preparation of the Precursor Solution: In a well-ventilated fume hood, prepare a solution by mixing concentrated hydrochloric acid and deionized water. A common volumetric ratio is 1:1.

  • Addition of Titanium Precursor: While vigorously stirring the acid solution, slowly add titanium(IV) n-butoxide dropwise. The solution will initially turn milky and then become clear upon complete dissolution of the precursor.

  • Hydrothermal Reaction: Transfer the clear precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a laboratory oven preheated to the desired reaction temperature (typically between 150-200 °C). Maintain the temperature for a specific duration (ranging from 3 to 24 hours).

  • Cooling and Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Collect the white precipitate by centrifugation.

  • Washing: Wash the collected powder several times with deionized water and then with ethanol to remove any unreacted precursors and by-products.

  • Drying: Dry the final product in a vacuum oven at 60-80 °C for several hours.

Synthesis of Aligned TiO₂ Nanorod Arrays on FTO Substrate
  • Substrate Cleaning: Clean the FTO glass substrates by sonicating them sequentially in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates under a stream of nitrogen or in an oven.

  • Seed Layer Deposition (Optional but Recommended): A thin seed layer of TiO₂ on the FTO substrate can promote the nucleation and vertical alignment of the nanorods. This can be achieved by various methods, such as spin-coating a TiO₂ sol-gel solution followed by annealing.

  • Preparation of the Growth Solution: Prepare the precursor solution as described in section 2.2 (steps 1 and 2).

  • Hydrothermal Growth: Place the cleaned (and seeded) FTO substrates inside the Teflon-lined autoclave, leaning against the wall with the conductive side facing down. Fill the autoclave with the prepared growth solution.

  • Heating and Cooling: Follow the heating and cooling procedures as described in section 2.2 (steps 4 and 5).

  • Washing and Drying: After cooling, carefully remove the FTO substrates from the autoclave. Rinse them thoroughly with deionized water to remove any residual reactants and then dry them in an oven.

Data Presentation

The following table summarizes typical experimental parameters and the resulting TiO₂ nanorod characteristics as reported in the literature.

Precursor ConcentrationAcid Concentration (HCl)Temperature (°C)Time (h)Nanorod Diameter (nm)Nanorod Length (µm)Crystal Phase
0.5 M Ti(OBu)₄6 M1801220-301-2Rutile
0.2 M Ti(OBu)₄4 M1602415-250.5-1Anatase/Rutile
0.7% TBO in HCl solutionNot specifiedNot specified1.5Not specifiedNot specifiedPredominantly[1] oriented
1.7 ml TBO in 50 ml DI water with HCl35-38 wt.%1803Not specifiedNot specifiedRutile and Anatase
0.3 ml Ti(OBu)₄ in HCl/H₂OVaried Ratios1605Diameter increases with HCl concentrationLength decreases with HCl concentrationRutile

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hydrothermal Hydrothermal Reaction cluster_processing Product Processing prep_acid Prepare HCl Solution add_precursor Add Ti(OBu)₄ prep_acid->add_precursor transfer Transfer to Autoclave add_precursor->transfer heat Heat in Oven (150-200°C, 3-24h) transfer->heat cool Cool to Room Temp. heat->cool collect Collect Precipitate cool->collect wash Wash with DI Water & Ethanol collect->wash dry Dry in Vacuum Oven wash->dry final_product final_product dry->final_product TiO₂ Nanorods

Caption: Experimental workflow for the hydrothermal synthesis of TiO₂ nanorods.

Chemical Reaction Pathway

reaction_pathway cluster_hydrolysis Hydrolysis cluster_polycondensation Polycondensation (Oxolation/Olation) cluster_growth Crystal Growth precursor Ti(OCH₂CH₂CH₂CH₃)₄ (Titanium n-butoxide) hydrolyzed Ti(OH)₄ (Titanium hydroxide) precursor->hydrolyzed + 4H₂O butanol 4 CH₃(CH₂)₃OH (n-butanol) precursor->butanol tio2 TiO₂ (Titanium dioxide) hydrolyzed->tio2 - 2H₂O nanorods TiO₂ Nanorods tio2->nanorods Anisotropic Growth

Caption: Simplified chemical pathway for the formation of TiO₂ nanorods.

References

Application Note: Poly[titanium(IV) n-butoxide] for High-Efficiency Electron Transport Layers in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Perovskite solar cells (PSCs) have emerged as a leading next-generation photovoltaic technology due to their remarkable power conversion efficiencies (PCE) and low-cost fabrication potential. The electron transport layer (ETL) is a critical component within the PSC architecture, responsible for efficiently extracting and transporting photo-generated electrons from the perovskite absorber layer while blocking holes. Titanium dioxide (TiO₂) is the most widely used material for ETLs owing to its favorable band alignment, high electron mobility, chemical stability, and low cost.[1] Poly[titanium(IV) n-butoxide] is a key organometallic precursor used in the sol-gel synthesis of high-quality TiO₂ thin films and nanoparticles.[2] Its controlled hydrolysis and condensation reactions allow for the tailored production of TiO₂ materials with specific morphologies and properties, making it an invaluable material for fabricating efficient ETLs in PSCs.[2]

This application note provides a summary of performance data for PSCs utilizing TiO₂ ETLs, detailed experimental protocols for the synthesis of TiO₂ from poly[titanium(IV) n-butoxide], and the fabrication of complete perovskite solar cell devices.

Data Presentation: Performance of Perovskite Solar Cells with TiO₂ ETLs

The following table summarizes the performance parameters of perovskite solar cells that utilize TiO₂ as the electron transport layer. While not all studies explicitly state the use of poly[titanium(IV) n-butoxide], they employ titanium alkoxide precursors (like titanium isopropoxide or butoxide) which undergo similar sol-gel processes. These values highlight the high performance achievable with this class of materials.

ETL Precursor/MaterialDevice StructureVoc (V)Jsc (mA/cm²)Fill Factor (%)PCE (%)Reference
Titanium(IV) ethoxideFTO/TiO₂/CsPbBr₃/Carbon---6.08[3]
Titanium(IV) bis(acetylacetonate) diisopropoxideFTO/TiO₂/CsPbBr₃/Carbon---5.62[3]
Not Specified (Simulated)NiOx/CH₃NH₃PbI₃/TiO₂~1.215.8487.526.15[4]
Not Specified (Simulated)NiOx/CH₃NH₃PbI₃/TiO₂~1.215.5284.4735.21[4][5]
3wt.% rGO-TiO₂ITO/Bl-TiO₂/rGO-TiO₂/Perovskite/Spiro-OMeTAD/Ag0.71224.061.176*20.14[6]

*Note: The Fill Factor reported in the referenced study[6] appears anomalous. Standard Fill Factor values are typically expressed as a percentage below 100%.

Experimental Protocols

Protocol 1: Synthesis of TiO₂ Solution from Poly[titanium(IV) n-butoxide] Precursor

This protocol describes a common sol-gel method for preparing a TiO₂ nanoparticle solution suitable for depositing a compact ETL.

Materials:

  • Poly[titanium(IV) n-butoxide], (Ti(OBu)₄)n

  • Ethanol (anhydrous)

  • Hydrochloric Acid (HCl, 37%)

  • Deionized (DI) Water

Procedure:

  • Prepare the Precursor Solution: In a clean, dry beaker inside a nitrogen-filled glovebox or under an inert atmosphere, mix anhydrous ethanol with poly[titanium(IV) n-butoxide]. A typical ratio is 1 mL of precursor to 9 mL of ethanol. Stir vigorously for 30 minutes.

  • Prepare the Hydrolysis Solution: In a separate beaker, carefully add hydrochloric acid to a mixture of ethanol and DI water. A common formulation is 40 µL of HCl in a 10 mL solution of 1:1 ethanol and DI water. The acid acts as a catalyst to control the hydrolysis and condensation rates.[7]

  • Hydrolysis and Condensation: While stirring the precursor solution vigorously, add the hydrolysis solution dropwise. The mixture will turn from clear to a milky white or pale-yellow suspension, indicating the formation of TiO₂ nanoparticles.

  • Aging: Continue stirring the resulting sol at room temperature for 1-2 hours. For improved crystallinity, the solution can be transferred to a sealed container and aged at a controlled temperature (e.g., 60°C) for several hours.[7]

  • Filtration: Before use, filter the synthesized TiO₂ solution through a 0.2 µm syringe filter to remove any large agglomerates.

Protocol 2: Fabrication of a Planar Perovskite Solar Cell

This protocol outlines the step-by-step fabrication of a PSC with a TiO₂ ETL derived from the solution prepared in Protocol 1.

Materials & Equipment:

  • FTO-coated glass substrates

  • Hellmanex™ or similar detergent, Acetone, Isopropanol (IPA)

  • Synthesized TiO₂ solution (from Protocol 1)

  • Perovskite precursor solution (e.g., MAPbI₃ in DMF/DMSO)

  • Antisolvent (e.g., Chlorobenzene)

  • HTL solution (e.g., Spiro-OMeTAD in chlorobenzene with additives)

  • Gold or Silver evaporation pellets

  • Spin coater, Hotplates, Sonicator, UV-Ozone cleaner, Thermal evaporator, Solar simulator

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate FTO substrates in DI water with detergent, DI water, acetone, and isopropanol for 15 minutes each.[8]

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 15-20 minutes to remove organic residues and improve wettability.[9]

  • Deposition of Compact TiO₂ ETL:

    • Place a cleaned FTO substrate on the spin coater.

    • Dispense approximately 50 µL of the filtered TiO₂ solution (from Protocol 1) onto the substrate.[9]

    • Spin coat at 3000 RPM for 30 seconds.[9]

    • Transfer the substrate to a hotplate and anneal in ambient air. A typical annealing process involves ramping to 450-500°C and holding for 30-60 minutes to ensure the formation of a crystalline anatase phase. Allow to cool to room temperature.

  • Perovskite Layer Deposition (in an inert atmosphere glovebox):

    • Transfer the cooled substrates into a nitrogen-filled glovebox.

    • Dispense ~50 µL of the perovskite precursor solution onto the TiO₂ layer.

    • Use a two-step spin program: 1000 RPM for 10 seconds, followed by a ramp to 4000-6000 RPM for 30 seconds.[8][9]

    • During the second spin step (approximately 10-15 seconds before the end), dispense ~100 µL of antisolvent (e.g., chlorobenzene) onto the spinning substrate.[9]

    • Immediately transfer the substrate to a hotplate and anneal at 100-130°C for 10-45 minutes.[8][9]

  • Deposition of Hole Transport Layer (HTL):

    • Allow the substrate to cool to room temperature.

    • Deposit the HTL solution (e.g., Spiro-OMeTAD) via spin coating (e.g., 4000 RPM for 30 seconds).

    • Leave the films in the dark in an inert atmosphere overnight to allow for oxidation.

  • Deposition of Metal Contact:

    • Mask the active area of the device.

    • Transfer the devices to a thermal evaporator.

    • Deposit an 80-100 nm thick layer of Gold (Au) or Silver (Ag) under high vacuum (<10⁻⁶ Torr) to serve as the back contact.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the completed device using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).

Visualizations

Experimental Workflow

The following diagram illustrates the complete fabrication workflow for a perovskite solar cell using a poly[titanium(IV) n-butoxide]-derived ETL.

G Fabrication Workflow for Perovskite Solar Cells cluster_0 Substrate Preparation cluster_1 ETL Deposition cluster_2 Active Layer Formation (Inert Atmosphere) cluster_3 Device Completion & Testing A 1. FTO Substrate Cleaning (Sonication in Solvents) B 2. UV-Ozone Treatment A->B C 3. Spin Coating (TiO₂ from Ti(OBu)₄ Precursor) B->C D 4. Annealing (450-500°C) C->D E 5. Perovskite Deposition (Spin Coating + Antisolvent) D->E F 6. Perovskite Annealing (100-130°C) E->F G 7. HTL Deposition (Spin Coating) F->G H 8. Metal Contact Evaporation (Au / Ag) G->H I 9. J-V Characterization (Solar Simulator) H->I

Caption: Step-by-step workflow for fabricating PSCs.

Charge Transport Mechanism

This diagram shows the energy level alignment and the desired charge transport pathways in a complete PSC device.

Caption: Energy alignment and charge flow in a PSC.

References

Application Notes and Protocols for the Synthesis of Ferroelectric Thin Films from Poly[titanium(IV) n-butoxide]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroelectric thin films are a class of materials that exhibit spontaneous electric polarization that can be reversed by the application of an external electric field. This property makes them highly valuable for a wide range of applications, including non-volatile memory devices (FeRAMs), sensors, actuators, and capacitors. The sol-gel method, utilizing precursors like Poly[titanium(IV) n-butoxide], offers a versatile and cost-effective route to fabricate high-quality ferroelectric thin films with precise control over stoichiometry and microstructure.

This document provides detailed application notes and experimental protocols for the synthesis of lead zirconate titanate (PZT), a widely studied ferroelectric material, using a sol-gel route based on Poly[titanium(IV) n-butoxide].

Experimental Protocols

Precursor Solution Preparation (for Pb(Zr₀.₅₂Ti₀.₄₈)O₃)

This protocol outlines the preparation of a PZT precursor solution using lead acetate trihydrate, zirconium n-propoxide, and titanium(IV) n-butoxide. 2-methoxyethanol is used as a solvent to facilitate the dissolution of the precursors and control the hydrolysis and condensation reactions.

Materials:

  • Lead acetate trihydrate (Pb(CH₃COO)₂·3H₂O)

  • Zirconium(IV) n-propoxide (Zr(OCH₂CH₂CH₃)₄)

  • Titanium(IV) n-butoxide (Ti(OCH₂CH₂CH₃)₄)

  • 2-Methoxyethanol (CH₃OCH₂CH₂OH)

  • Acetylacetone (CH₃COCH₂COCH₃) (optional, as a stabilizer)

  • Nitric acid (HNO₃) (for hydrolysis control)

  • Deionized water

Procedure:

  • Lead Precursor Solution: Dissolve lead acetate trihydrate in 2-methoxyethanol in a dry nitrogen atmosphere. A typical concentration is 0.4 M. Heat the solution to 120°C and stir until the lead acetate is completely dissolved. Distill off the water of hydration.

  • Zirconium and Titanium Precursor Mixture: In a separate flask, mix zirconium(IV) n-propoxide and titanium(IV) n-butoxide in the desired molar ratio (e.g., 52:48 for PZT 52/48). Dilute the mixture with 2-methoxyethanol.

  • Complexation: Add the lead precursor solution to the zirconium and titanium precursor mixture dropwise while stirring continuously.

  • Stabilization (Optional): To improve the stability of the sol and prevent premature precipitation, acetylacetone can be added as a chelating agent in a 1:1 molar ratio to the total metal alkoxide concentration.

  • Hydrolysis Control: A mixture of deionized water and nitric acid in 2-methoxyethanol is prepared and added dropwise to the main solution to control the hydrolysis and polycondensation reactions. The molar ratio of water to total metal ions is a critical parameter and is typically varied to optimize the sol properties.

  • Final Concentration Adjustment: Adjust the final concentration of the PZT sol to the desired value (e.g., 0.4 M) by adding or evaporating the solvent.

  • Aging: Age the resulting sol for 24 hours at room temperature before use to ensure homogeneity.

Substrate Cleaning

Proper substrate cleaning is crucial for good film adhesion and uniformity. This protocol is suitable for silicon wafers with a platinum bottom electrode (Pt/Ti/SiO₂/Si).

Procedure:

  • Place the substrates in a beaker.

  • Add acetone and sonicate for 10 minutes.

  • Rinse with deionized water.

  • Add isopropyl alcohol and sonicate for 10 minutes.

  • Rinse thoroughly with deionized water.

  • Dry the substrates with a stream of dry nitrogen gas.

  • Perform a final UV-ozone treatment for 15 minutes to remove any residual organic contaminants.

Thin Film Deposition by Spin-Coating

Spin-coating is a widely used technique for depositing uniform thin films from a solution.

Procedure:

  • Place the cleaned substrate on the spin coater chuck.

  • Dispense a few drops of the aged PZT precursor solution onto the center of the substrate.

  • Initiate the spin-coating program. A typical two-step program is:

    • Step 1 (Spread): 500-1000 rpm for 5-10 seconds to evenly spread the solution.

    • Step 2 (Thinning): 3000-6000 rpm for 30-60 seconds to achieve the desired film thickness.

  • After spin-coating, place the substrate on a hotplate for a pyrolysis step to remove organic residues. A typical pyrolysis temperature is 300-400°C for 5 minutes.[1]

  • Repeat steps 2-4 to achieve the desired film thickness. Multiple coatings are typically required.

Annealing and Crystallization

A final annealing step at a higher temperature is necessary to crystallize the amorphous film into the desired ferroelectric perovskite phase.

Procedure:

  • Place the multi-layered, pyrolyzed film in a rapid thermal annealing (RTA) furnace or a conventional tube furnace.

  • Heat the film to the desired annealing temperature. The temperature can range from 450°C to 750°C.[2]

  • The heating rate, dwell time, and atmosphere (e.g., air, oxygen) are critical parameters that influence the final film properties. A typical annealing profile involves a ramp rate of 10-20°C/s, a dwell time of 10-30 minutes, and cooling to room temperature.

Data Presentation

The following tables summarize the quantitative data for the synthesis and characterization of ferroelectric thin films.

Parameter Value Reference
Precursor Solution Concentration 0.4 M-
Pb:Zr:Ti Molar Ratio 1.1:0.52:0.48 (10% excess Pb)[2]
Solvent 2-Methoxyethanol[2]
Stabilizer Acetylacetone[2]

Table 1: Precursor Solution Composition.

Step Parameter Value Reference
1. Spreading Speed1000 rpm-
Duration10 s-
2. Thinning Speed4000 rpm-
Duration30 s-
Pyrolysis Temperature350°C[3]
Duration5 min[1]
Number of Layers 10-

Table 2: Spin-Coating and Pyrolysis Parameters.

Annealing Temperature (°C) Remnant Polarization (Pᵣ, µC/cm²) Coercive Field (E𝒸, kV/cm) Dielectric Constant (εᵣ) at 1 kHz Film Thickness (nm) Reference
60035.356.4~8001300[4]
650--~9501300[4]
70039.654.6~11001300[4]

Table 3: Influence of Annealing Temperature on Ferroelectric Properties of PZT Thin Films.

Mandatory Visualization

experimental_workflow cluster_solution Precursor Solution Preparation cluster_deposition Thin Film Deposition cluster_characterization Final Processing and Characterization precursors Precursors: - Lead Acetate - Zr n-propoxide - Ti n-butoxide mix Mixing and Dissolution precursors->mix solvent Solvent: 2-Methoxyethanol solvent->mix stabilize Stabilization (Acetylacetone) mix->stabilize hydrolysis Controlled Hydrolysis stabilize->hydrolysis aging Aging (24h) hydrolysis->aging substrate Substrate Cleaning aging->substrate spin_coating Spin-Coating substrate->spin_coating pyrolysis Pyrolysis (350°C) spin_coating->pyrolysis multilayer Repeat for Multiple Layers pyrolysis->multilayer multilayer->spin_coating annealing Annealing (600-700°C) multilayer->annealing characterization Characterization: - XRD - SEM - Ferroelectric Testing annealing->characterization

Caption: Experimental workflow for the synthesis of ferroelectric thin films.

References

Application Notes and Protocols for the Synthesis of Nanocomposite Powders using Poly[titanium(IV) n-butoxide]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of various nanocomposite powders utilizing poly[titanium(IV) n-butoxide] as a titanium precursor. The following sections detail the experimental protocols for common synthesis methodologies, present key quantitative data for the resulting nanocomposites, and visualize the experimental workflows.

Application Notes

Poly[titanium(IV) n-butoxide], an organometallic compound, is a versatile precursor in the synthesis of titanium dioxide (TiO₂) based nanocomposites. Its controlled hydrolysis and condensation reactions are central to sol-gel, hydrothermal, and microwave-assisted synthesis methods, allowing for the formation of tailored nanomaterials with specific morphologies and properties.

The resulting TiO₂ nanocomposites exhibit a range of desirable characteristics, including high surface area, controlled particle size, and enhanced photocatalytic activity. These properties make them suitable for a variety of applications, such as:

  • Photocatalysis: Degradation of organic pollutants in water and air.

  • Energy Storage: As electrode materials in batteries.

  • Coatings: Development of self-cleaning and anti-fogging surfaces.

  • Biomedical Applications: Potential use in drug delivery and bioimaging.

The choice of synthesis method and the incorporation of other materials (e.g., graphene oxide, silica, zinc oxide) allow for the fine-tuning of the nanocomposite's properties to suit specific applications.

Quantitative Data of Synthesized Nanocomposite Powders

The following tables summarize key quantitative data for various TiO₂-based nanocomposites synthesized using titanium(IV) n-butoxide as a precursor.

NanocompositeSynthesis MethodParticle Size (nm)BET Surface Area (m²/g)Pore Diameter (nm)Reference
TiO₂/GOHydrothermal7.74 (crystallite size)145.77-[1]
Pristine TiO₂Hydrothermal-9.82-[1]
TiO₂/SiO₂Sol-Gel0.50 (crystallite size)3039.82[2]
Pristine TiO₂Sol-Gel--8.39[2]
CNT/TiO₂Sol-Gel-202-[3]
TiO₂Microwave-Assisted-191.66.1[4]
ZnO-TiO₂Sol-Gel20-90--[5]

Table 1: Physical Properties of TiO₂-based Nanocomposites.

NanocompositeTarget PollutantDegradation Efficiency (%)Irradiation Time (min)Light SourceReference
CNT/TiO₂Methylene Blue7090Visible Light[3]
Pristine TiO₂Methylene Blue2290Visible Light[3]
TiO₂Methylene Blue~10090Not Specified
ZnOMethylene Blue~10050Solar Light

Table 2: Photocatalytic Activity of TiO₂-based Nanocomposites.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Sol-Gel Synthesis of TiO₂ Nanopowder

This protocol describes the synthesis of TiO₂ nanoparticles using a sol-gel method at room temperature.[6]

Materials:

  • Titanium (IV) butoxide (Ti(OBu)₄)

  • Ethanol (EtOH)

  • Complexing agent (e.g., acetylacetone)

  • Deionized water

Procedure:

  • Dissolve 8.68 mL of titanium (IV) butoxide in a mixture of 35 mL of ethanol and 0.05 mol of a complexing agent.

  • Stir the solution magnetically for 2 hours to ensure homogeneity.

  • Prepare a mixture of deionized water and ethanol.

  • Add the water/ethanol mixture dropwise to the titanium precursor solution under continuous stirring.

  • Continue stirring for another 2 hours to facilitate hydrolysis and condensation, resulting in a white precipitate.

  • Wash the precipitate with ethanol and double-distilled water to remove unreacted precursors and byproducts.

  • Dry the washed precipitate at 100°C for 3 hours.

  • Anneal the dried powder at 400°C in air for 2 hours to obtain crystalline TiO₂ nanopowder.

Protocol 2: Hydrothermal Synthesis of Copper-Doped TiO₂/Graphene Oxide (Cu-TiO₂/GO) Composite

This protocol details the one-step hydrothermal synthesis of a Cu-TiO₂/GO nanocomposite.[1]

Materials:

  • Titanium (IV) butoxide

  • Ethanol

  • Deionized (DI) water

  • Copper (II) nitrate (Cu(NO₃)₂·3H₂O)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Sodium borohydride (NaBH₄)

  • Graphene Oxide (GO)

Procedure:

  • Prepare a titanate solution by mixing 0.71 mL of titanium (IV) butoxide with 20 mL of ethanol and 10 mL of DI water.

  • Add 3.8 mg of copper (II) nitrate to the titanate solution.

  • Adjust the pH of the mixture to 12 using a 1 M sodium hydroxide solution.

  • Add 1.79 mg of sodium borohydride to the solution.

  • (If preparing a composite with GO, add the desired amount of GO to the solution before the hydrothermal step).

  • Transfer the mixture to a hydrothermal reactor and heat it at 180°C for 7 hours.

  • After cooling, collect the resulting composite powder.

  • Dry the powder at 105°C for 3 hours.

Protocol 3: Microwave-Assisted Synthesis of Carbon-Coated TiO₂ (TiO₂@C) Nanocomposite

This protocol outlines an innovative route to synthesize an anatase TiO₂@C composite using a microwave-assisted method.[7]

Materials:

  • Titanium (IV) butoxide

Procedure:

  • Conduct a soft chemistry microwave-assisted synthesis using titanium (IV) butoxide as the titanium precursor to form TiO₂ nanoparticles.

  • The residual, unconverted titanium precursor is utilized as a carbon precursor.

  • Thermally treat the material under a hydrogen (H₂) atmosphere to obtain nanoparticles of the TiO₂@C composite.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of nanocomposite powders.

Sol_Gel_Synthesis cluster_mixing Precursor Mixing cluster_hydrolysis Hydrolysis & Condensation cluster_processing Post-Processing A Titanium(IV) n-butoxide C Stirring (2h) A->C B Ethanol & Complexing Agent B->C E Dropwise Addition & Stirring (2h) C->E Homogeneous Solution D Water/Ethanol Mixture D->E F Washing E->F White Precipitate G Drying (100°C, 3h) F->G H Annealing (400°C, 2h) G->H I TiO₂ Nanopowder H->I

Caption: Workflow for Sol-Gel Synthesis of TiO₂ Nanopowder.

Hydrothermal_Synthesis cluster_solution_prep Solution Preparation cluster_reaction Reaction cluster_final_product Product Recovery A Titanium(IV) n-butoxide D Mixing A->D B Ethanol & DI Water B->D C Copper(II) Nitrate C->D E pH Adjustment (pH 12) D->E Titanate Solution F Addition of NaBH₄ E->F G Hydrothermal Treatment (180°C, 7h) F->G H Drying (105°C, 3h) G->H Composite Powder I Cu-TiO₂/GO Composite H->I

Caption: Workflow for Hydrothermal Synthesis of Cu-TiO₂/GO Composite.

Microwave_Synthesis A Titanium(IV) n-butoxide B Microwave-Assisted Synthesis A->B C Formation of TiO₂ Nanoparticles & Residual Precursor B->C D Thermal Treatment under H₂ C->D Residual precursor as carbon source E TiO₂@C Nanocomposite D->E

Caption: Workflow for Microwave-Assisted Synthesis of TiO₂@C Nanocomposite.

References

Application Notes and Protocols for the Synthesis of TiO₂ Sol from Titanium (IV) Butoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of titanium dioxide (TiO₂) sol using titanium (IV) butoxide as a precursor. The sol-gel method described herein is a robust and versatile technique for producing TiO₂ nanoparticles with controlled size and phase composition. These nanoparticles have significant applications in photocatalysis, drug delivery systems, and as components in biomedical devices. This application note includes a comprehensive experimental protocol, a summary of key quantitative parameters from various synthesis approaches, and visual diagrams to elucidate the experimental workflow and underlying chemical transformations.

Introduction

Titanium dioxide (TiO₂) is a widely studied semiconductor material due to its notable chemical stability, biocompatibility, and potent photocatalytic activity. The synthesis of TiO₂ nanoparticles via the sol-gel method using titanium alkoxide precursors, such as titanium (IV) butoxide, is a popular approach due to its relative simplicity and ability to yield nanoparticles with a high surface area and controlled characteristics. The process hinges on two primary chemical reactions: the hydrolysis of the titanium precursor followed by the condensation of the hydrolyzed species to form a three-dimensional titania network. The properties of the final TiO₂ sol, including particle size, crystallinity, and phase (anatase, rutile, or brookite), are highly dependent on several experimental parameters, including the solvent, the type and concentration of the catalyst (acidic or basic), the water-to-alkoxide ratio, and the post-synthesis heat treatment (calcination). This protocol details a standard laboratory procedure for the preparation of TiO₂ sol and discusses common variations.

Data Presentation

The following table summarizes quantitative data from various established protocols for the synthesis of TiO₂ sol from titanium (IV) butoxide, showcasing the influence of different experimental conditions on the resulting material properties.

PrecursorSolventCatalystMolar Ratio (Precursor:Water:Catalyst)Reaction Temperature (°C)Calcination Temperature (°C)Resulting PhaseReference
Titanium (IV) butoxideIsopropyl alcoholNitric acid1 : 185 : 0.2Room TemperatureNot specifiedNot specified[1]
Titanium (IV) butoxideEthanolComplexing agentNot specifiedRoom Temperature400Anatase with some Rutile[2]
Titanium (IV) butoxideNot specifiedAcetic acidNot specifiedNot specifiedNot specifiedAnatase[3]
Titanium (IV) butoxideNot specifiedAmmonium solutionNot specifiedNot specified450-650Anatase, Rutile, or Mixed[4]
Titanium (IV) butoxideAcidic water or ethanolPluronic F127 (templating agent)Not specified4400Anatase or Rutile[5][6]

Experimental Protocols

This section provides a detailed methodology for a typical acid-catalyzed synthesis of TiO₂ sol from titanium (IV) butoxide.

Materials:

  • Titanium (IV) butoxide (Ti(OBu)₄, ≥97%)

  • Isopropyl alcohol (anhydrous, 99.5%)

  • Nitric acid (HNO₃, 70%)

  • Deionized water

  • Glassware (beakers, flasks, graduated cylinders)

  • Magnetic stirrer and stir bars

Procedure:

  • Precursor Solution Preparation: In a clean, dry flask, dissolve 6 mL of titanium (IV) butoxide in 2 mL of isopropyl alcohol. Stir the solution gently until it is homogeneous.

  • Hydrolysis Solution Preparation: In a separate beaker, prepare a solution containing 2.0 mL of nitric acid and 200 mL of deionized water.

  • Hydrolysis Reaction: While vigorously stirring the hydrolysis solution, add the precursor solution drop-wise. A white precipitate will form immediately upon the addition of each drop.

  • Stirring and Aging: Continue to stir the resulting mixture vigorously for 48 hours at room temperature. After stirring, allow the mixture to age for an additional 48 hours at room temperature. During this time, the precipitate will evolve into a stable, semi-transparent, white-blue TiO₂ sol.[1]

  • Post-synthesis Treatment (Optional): For applications requiring crystalline nanoparticles, the prepared sol can be dried to a powder and subsequently calcined. A typical calcination process involves heating the dried powder in a furnace to temperatures between 400°C and 650°C for several hours.[4] The final crystalline phase (anatase or rutile) is dependent on the calcination temperature.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the chemical pathway for the formation of TiO₂ sol.

experimental_workflow cluster_prep Solution Preparation A Prepare Precursor Solution (Titanium (IV) butoxide in Isopropyl Alcohol) C Drop-wise Addition of Precursor to Hydrolysis Solution (Vigorous Stirring) A->C B Prepare Hydrolysis Solution (Nitric Acid in Deionized Water) B->C D Vigorous Stirring (48 hours at Room Temperature) C->D E Aging (48 hours at Room Temperature) D->E F Stable TiO₂ Sol E->F

Caption: Experimental workflow for the synthesis of TiO₂ sol.

chemical_pathway cluster_reactants Reactants Precursor Titanium (IV) butoxide Ti(OBu)₄ Hydrolysis Hydrolysis Precursor->Hydrolysis Water Water H₂O Water->Hydrolysis Condensation Condensation Hydrolysis->Condensation Ti-OH species Product Titanium Dioxide Network (Ti-O-Ti) Condensation->Product

Caption: Chemical pathway of TiO₂ sol formation.

References

Troubleshooting & Optimization

Technical Support Center: Poly[titanium(IV) n-butoxide] Hydrolysis Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of Poly[titanium(IV) n-butoxide].

Troubleshooting Guide

This guide addresses common issues encountered during the controlled hydrolysis of titanium (IV) n-butoxide.

Issue Potential Cause Recommended Solution
Immediate formation of a white precipitate upon water addition. The hydrolysis rate is too fast due to the high reactivity of titanium n-butoxide with water.[1][2]- Use a Chelating Agent: Introduce a chelating agent such as acetic acid or acetylacetone to the titanium n-butoxide solution before adding water. This forms a more stable complex, slowing down the hydrolysis rate.[3][4][5] - Control Water Addition: Add the water/alcohol solution dropwise while vigorously stirring the alkoxide solution. - Lower the Temperature: Perform the reaction at a lower temperature (e.g., in an ice bath) to decrease the reaction kinetics.
The solution turns yellow when mixing titanium n-butoxide with the solvent or acid. This can be due to the formation of titanyl sulfate in the presence of sulfuric acid or trace impurities like organic peroxides.[6] In many cases, this slight color change does not negatively impact the final product and can be ignored.[6]- Verify Reagent Purity: Ensure that all solvents and reagents are of high purity and free from peroxide contamination. - Alternative Acid Catalyst: If using sulfuric acid, consider switching to a different acid catalyst like hydrochloric acid or nitric acid to see if the color change persists. - Proceed with Caution: If the yellowing is minor and the subsequent sol formation appears normal, it is often acceptable to proceed with the experiment.[6]
The resulting TiO₂ particles are agglomerated. Rapid hydrolysis and condensation lead to uncontrolled particle growth and aggregation.[7]- Optimize Chelating Agent Concentration: The molar ratio of the chelating agent to the titanium precursor is crucial. An insufficient amount may not adequately control the reaction. - Adjust pH: The pH of the solution significantly influences particle size and agglomeration. Acidic conditions (pH 2-4) can help in obtaining uniform and stable sols.[4][7] - Use a Surfactant: Introducing a surfactant can help to stabilize the nanoparticles and prevent agglomeration.[7]
The final product is amorphous instead of crystalline. The calcination temperature and duration were insufficient to induce crystallization.- Increase Calcination Temperature: The anatase phase of TiO₂ typically forms at temperatures around 400-500°C.[1] - Increase Calcination Time: Ensure the material is held at the target temperature for a sufficient duration (e.g., 1-2 hours) to allow for complete crystallization.
Formation of a non-adherent, powdery film during spin coating. This is often caused by using an aged or unstable sol where premature hydrolysis and aggregation have occurred.[7]- Use Freshly Prepared Sol: It is best to use the TiO₂ sol shortly after its preparation for film deposition. - Control Sol Stability: Ensure the sol is stable by adjusting the pH to an acidic range (e.g., 2-4) and using a chelating agent.[4][7] - Filter the Sol: Before use, filter the sol to remove any small aggregates that may have formed.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a chelating agent like acetic acid in controlling the hydrolysis of titanium n-butoxide?

A1: Acetic acid acts as a chemical modifier that reacts with titanium n-butoxide, replacing one or more of the butoxide groups with acetate groups.[4][8] This forms a new, more stable precursor that is less susceptible to rapid hydrolysis.[3][4] The bidentate coordination of the acetate to the titanium center helps to control the degree of condensation and oligomerization, leading to a more controlled formation of TiO₂ nanoparticles, often favoring the anatase phase.[9]

Q2: How does the water-to-alkoxide molar ratio (h = [H₂O]/[Ti(OR)₄]) affect the hydrolysis process?

A2: The water-to-alkoxide molar ratio is a critical parameter that directly influences the hydrolysis and condensation rates. A higher 'h' value generally leads to a faster hydrolysis rate and can result in the rapid formation of precipitates and larger, more agglomerated particles.[10] For the formation of stable sols and smaller nanoparticles, it is often recommended to use a low 'h' ratio and to introduce the water slowly and in a controlled manner.[10]

Q3: What is the influence of the solvent on the hydrolysis reaction?

A3: The choice of solvent plays a significant role in the hydrolysis of titanium n-butoxide. Alcohols, such as ethanol, are commonly used as they are miscible with both the alkoxide and water.[2] Some solvents, like ethylene glycol, can also act as chelating ligands, similar to acetic acid, and help to stabilize the titanium precursor and control the reaction rate.[1] The solvent can also influence the morphology and phase of the resulting TiO₂ nanoparticles.[1]

Q4: At what temperature should the hydrolysis and subsequent calcination be performed?

A4: The hydrolysis reaction is often carried out at room temperature or below (e.g., in an ice bath) to slow down the reaction kinetics.[11] The calcination temperature determines the crystallinity and phase of the final TiO₂ product. To obtain the anatase phase, a calcination temperature in the range of 400-500°C is typically required.[1] Higher temperatures can lead to the formation of the rutile phase.[1]

Q5: Why is it important to perform the reaction under vigorous stirring?

A5: Vigorous stirring is essential to ensure the rapid and homogeneous mixing of the reactants, especially during the dropwise addition of water. This helps to prevent localized high concentrations of water, which would lead to uncontrolled, rapid hydrolysis and the formation of inhomogeneous precipitates.

Experimental Protocols

Protocol 1: Controlled Hydrolysis using Acetic Acid as a Chelating Agent

This protocol describes the synthesis of a stable TiO₂ sol by controlling the hydrolysis of titanium (IV) n-butoxide with acetic acid.

  • Precursor Solution Preparation:

    • In a dry flask, mix titanium (IV) n-butoxide and ethanol in a 1:10 molar ratio under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the solution for 15 minutes to ensure homogeneity.

  • Chelation:

    • In a separate container, prepare a solution of acetic acid in ethanol. The molar ratio of titanium n-butoxide to acetic acid should be 1:2.

    • Slowly add the acetic acid solution dropwise to the vigorously stirred titanium n-butoxide solution.

    • Continue stirring for 30 minutes to allow for the formation of the titanium-acetate complex.

  • Hydrolysis:

    • Prepare a solution of deionized water in ethanol. The molar ratio of titanium n-butoxide to water should be 1:4.

    • Add the water/ethanol solution dropwise to the chelated titanium precursor solution under continuous, vigorous stirring.

    • A translucent sol should form. Continue stirring for at least 2 hours.

  • Aging and Calcination (for powder synthesis):

    • Age the sol at room temperature for 24 hours to allow for the completion of the condensation reactions, resulting in a gel.

    • Dry the gel in an oven at 80-100°C to remove the solvent.

    • Calcine the dried gel in a furnace at 450°C for 2 hours to obtain crystalline TiO₂ nanoparticles (anatase).

Protocol 2: Hydrolysis Control using Acetylacetone

This protocol details the use of acetylacetone as an alternative hydrolysis control agent.

  • Preparation of Precursor Solution:

    • Dissolve tetrabutyl titanate in anhydrous ethanol.[5]

    • In a separate beaker, dissolve acetylacetone in anhydrous ethanol.[5]

  • Mixing and Hydrolysis:

    • Add the acetylacetone solution to the tetrabutyl titanate solution and stir thoroughly.[5]

    • Prepare a mixture of water and anhydrous ethanol.[5]

    • Add the water/ethanol mixture drop by drop to the precursor solution while stirring magnetically for 12 hours at room temperature to form a TiO₂ sol. The recommended mole ratio of tetrabutyl titanate to acetylacetone to water is 1:0.5:2.[5]

Visualizations

Hydrolysis_Control_Workflow cluster_precursor Precursor Preparation cluster_chelation Chelation cluster_hydrolysis Hydrolysis cluster_product Product Formation Ti(OBu)4 Ti(OBu)4 Mix1 Mix Ti(OBu)4->Mix1 Ethanol Ethanol Ethanol->Mix1 Mix2 Add Dropwise (Stirring) Mix1->Mix2 Homogeneous Solution Chelating_Agent Acetic Acid or Acetylacetone Chelating_Agent->Mix2 Mix3 Add Dropwise (Vigorous Stirring) Mix2->Mix3 Chelated Precursor Water_Ethanol Water + Ethanol Water_Ethanol->Mix3 TiO2_Sol Stable TiO2 Sol Mix3->TiO2_Sol Aging_Drying Aging & Drying TiO2_Sol->Aging_Drying Calcination Calcination Aging_Drying->Calcination TiO2_Powder Crystalline TiO2 Powder Calcination->TiO2_Powder

Caption: Experimental workflow for the controlled hydrolysis of titanium (IV) n-butoxide.

Signaling_Pathway cluster_uncontrolled Uncontrolled Hydrolysis cluster_controlled Controlled Hydrolysis A Ti(OBu)4 C Rapid Reaction A->C B H2O B->C D TiO2 Precipitate (Agglomerated) C->D E Ti(OBu)4 G Stable Complex E->G F Chelating Agent (e.g., Acetic Acid) F->G I Slow, Controlled Reaction G->I H H2O H->I J Stable TiO2 Sol (Nanoparticles) I->J

Caption: Comparison of uncontrolled versus controlled hydrolysis pathways.

References

Technical Support Center: Optimizing Annealing Temperature for TiO2 Films from Poly[titanium(IV) n-butoxide]

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of titanium dioxide (TiO₂) films from Poly[titanium(IV) n-butoxide].

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the typical phase transformation sequence for TiO₂ films derived from Poly[titanium(IV) n-butoxide] during annealing?

A1: As the annealing temperature increases, TiO₂ films synthesized from Poly[titanium(IV) n-butoxide] typically undergo a phase transformation from an amorphous state to crystalline phases. The general sequence is:

  • Amorphous → Anatase: This transition usually begins at temperatures around 300-400°C. Below this range, the film is likely to be amorphous, meaning it lacks a well-defined crystal structure.[1] The thermal energy provided by annealing allows for the crystallization process to begin.

  • Anatase → Rutile: The anatase phase is a metastable crystalline form of TiO₂. Upon further heating, it will transform into the more thermodynamically stable rutile phase. This transformation typically starts to occur at temperatures above 600°C and can continue up to 900°C or higher, depending on the specific experimental conditions.[2][3][4]

Q2: My TiO₂ film is not showing any crystalline peaks in the XRD analysis after annealing. What could be the problem?

A2: If you are not observing any diffraction peaks corresponding to crystalline TiO₂ (anatase or rutile) in your XRD pattern, consider the following troubleshooting steps:

  • Insufficient Annealing Temperature: The most common reason for an amorphous film is an annealing temperature that is too low. For TiO₂ films from Poly[titanium(IV) n-butoxide], crystallization into the anatase phase generally requires temperatures of at least 300-400°C.[1] Films annealed below this temperature will likely remain amorphous.

  • Short Annealing Time: Even at a sufficient temperature, the annealing time might be too short for significant crystallization to occur. A typical annealing duration is 1 to 2 hours.[1][5]

  • Precursor Solution Issues: The composition of your precursor solution can influence crystallization. Ensure proper hydrolysis and condensation reactions have occurred during the sol-gel process.

  • Substrate Effects: The type of substrate used can sometimes influence the crystallization behavior of the film.

Troubleshooting Workflow: No Crystallinity Observed

G start Start: Amorphous Film (No XRD Peaks) temp_check Is Annealing Temperature >= 400°C? start->temp_check time_check Is Annealing Time >= 1 hour? temp_check->time_check Yes increase_temp Increase Annealing Temperature (e.g., to 500°C) temp_check->increase_temp No increase_time Increase Annealing Time (e.g., to 2 hours) time_check->increase_time No solution_check Review Sol-Gel Preparation Protocol time_check->solution_check Yes increase_temp->temp_check increase_time->time_check success Success: Crystalline Anatase Film solution_check->success

Troubleshooting workflow for amorphous TiO₂ films.

Q3: The surface of my TiO₂ film is very rough after annealing at high temperatures. How can I control the surface morphology?

A3: It is a common observation that the grain size and surface roughness of TiO₂ films increase with higher annealing temperatures.[1][2][4] This is due to the growth and agglomeration of crystalline grains. To achieve a smoother surface while still ensuring good crystallinity, you can consider the following:

  • Optimize Annealing Temperature: Instead of annealing at very high temperatures (e.g., >700°C), try to find the optimal temperature that provides the desired crystalline phase (e.g., anatase) with acceptable grain size. For many applications, the anatase phase formed at around 500°C offers a good balance of crystallinity and surface morphology.[5]

  • Control Heating and Cooling Rates: Slow and controlled heating and cooling ramps during the annealing process can help to reduce stress in the film and promote more uniform grain growth.

  • Multi-step Annealing: A multi-step annealing process, such as a pre-heating step at a lower temperature before the final high-temperature anneal, can sometimes lead to more uniform films.

  • Film Thickness: Thicker films are more prone to cracking and increased roughness during annealing. If possible, try to work with thinner films.

Q4: How does the annealing temperature affect the optical properties of the TiO₂ films?

A4: The annealing temperature has a significant impact on the optical properties of TiO₂ films, such as their transparency and band gap.

  • Optical Transmittance: Generally, the optical transmittance of TiO₂ films in the visible region increases with higher annealing temperatures.[5] This is often attributed to the improved crystallinity and reduction of defects in the film. For instance, an optimal transmittance of 98% has been reported for films annealed at 500°C.[5]

  • Band Gap Energy: The band gap energy of TiO₂ films tends to decrease as the annealing temperature increases.[6][7] This can be a result of the phase transformation from amorphous to anatase and then to rutile, as well as an increase in grain size. For example, the band gap has been observed to decrease from 3.78 eV for as-deposited films to 3.4 eV after annealing.[6]

Quantitative Data Summary

The following tables summarize the quantitative data on the effect of annealing temperature on the properties of TiO₂ films synthesized from titanium alkoxide precursors.

Table 1: Effect of Annealing Temperature on Crystallite/Grain Size

Annealing Temperature (°C)Crystalline PhaseCrystallite/Grain Size (nm)
300Amorphous/Anatase12.7 - 14.0[5]
400Anatase14.1 - 15.5[5]
500Anatase15.9 - 49.1[5]
700Anatase~26[2]
900Anatase + Rutile~40.5 (Rutile)[2]

Table 2: Effect of Annealing Temperature on Surface Roughness (RMS)

Annealing Temperature (°C)Surface Roughness (RMS, nm)
3000.266[4]
3500.516[4]
4001.192[4]
4501.355[4]
5001.647[4]

Table 3: Effect of Annealing Temperature on Optical Band Gap

Annealing Temperature (°C)Optical Band Gap (eV)
As-deposited (350°C)3.78[6]
5003.4 - 3.47[6][7]

Experimental Protocols

Detailed Methodology for Sol-Gel Synthesis and Annealing of TiO₂ Films

This protocol provides a general methodology for the preparation of TiO₂ thin films from a Poly[titanium(IV) n-butoxide] precursor using a sol-gel spin-coating method.

1. Precursor Solution Preparation:

  • Precursor: Titanium (IV) butoxide (Ti(OBu)₄)

  • Solvent: Ethanol

  • Catalyst: Hydrochloric acid (HCl) or acetic acid

  • Procedure:

    • In a clean, dry beaker, mix a specific volume of titanium (IV) butoxide with ethanol. A typical ratio is 5 ml of titanium (IV) butoxide to 10 ml of ethanol.[2]

    • Add a small amount of acid catalyst (e.g., HCl) to the solution while stirring. The catalyst helps to control the hydrolysis and condensation reactions.

    • Continue stirring the solution for a designated period (e.g., 3 hours) at room temperature to allow for aging and the formation of the sol.[5]

2. Substrate Preparation:

  • Substrate: Silicon wafers, glass slides, or ITO-coated glass.

  • Cleaning Procedure:

    • Clean the substrates ultrasonically in a sequence of acetone, methanol (or isopropanol), and deionized water for 10-15 minutes each.[3]

    • Dry the substrates with a stream of nitrogen gas.

    • Optionally, pre-heat the substrates to remove any residual moisture.

3. Film Deposition (Spin Coating):

  • Spin Coater Parameters:

    • Spin Speed: 3000 rpm

    • Spin Time: 30 seconds

  • Procedure:

    • Place a cleaned substrate on the spin coater chuck.

    • Dispense a small amount of the TiO₂ precursor solution onto the center of the substrate.

    • Start the spin coater and ramp up to the desired speed.

    • After the spin cycle is complete, the coated substrate is ready for pre-heating.

4. Pre-heating and Annealing:

  • Pre-heating: After each layer is deposited, pre-heat the film at a low temperature (e.g., 100°C for 5-10 minutes) to evaporate the solvent.[5]

  • Multi-layer Deposition: Repeat the spin coating and pre-heating steps to achieve the desired film thickness.

  • Final Annealing:

    • Place the multi-layered film in a furnace.

    • Ramp up the temperature to the desired annealing temperature (e.g., 300°C, 400°C, 500°C, etc.).

    • Hold the temperature for a specified duration, typically 1 to 2 hours.[1][5]

    • Allow the furnace to cool down to room temperature naturally.

Experimental Workflow Diagram

G cluster_0 Solution Preparation cluster_1 Film Deposition cluster_2 Thermal Treatment p1 Mix Ti(OBu)₄ and Ethanol p2 Add Acid Catalyst p1->p2 p3 Stir for 3 hours (Aging) p2->p3 p4 Substrate Cleaning p5 Spin Coating (3000 rpm, 30s) p4->p5 p6 Pre-heating (100°C, 5 min) p5->p6 p7 Repeat for Multiple Layers p6->p7 p7->p5 Yes p8 Final Annealing (e.g., 500°C, 1 hr) p7->p8 No end Characterization p8->end

Experimental workflow for TiO₂ film synthesis.

Relationship between Annealing Temperature and Film Properties

G cluster_0 Structural Properties cluster_1 Morphological Properties cluster_2 Optical Properties temp Annealing Temperature crystallinity Crystallinity temp->crystallinity Increases phase Phase (Amorphous -> Anatase -> Rutile) temp->phase Drives Transformation grain_size Grain Size temp->grain_size Increases roughness Surface Roughness temp->roughness Increases transmittance Transmittance temp->transmittance Increases band_gap Band Gap temp->band_gap Decreases

Influence of annealing temperature on TiO₂ film properties.

References

Technical Support Center: Poly[titanium(IV) n-butoxide] Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of Poly[titanium(IV) n-butoxide]. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue: The TiO2 sol turns yellow after adding titanium(IV) n-butoxide.

  • Question: Why does my solution immediately turn yellow after adding titanium(IV) n-butoxide, even though it should be colorless?

  • Answer: The appearance of a yellow color is often attributed to the formation of a pertitanic acid-like species. This can happen in the presence of trace amounts of peroxides in your solvents or if the reaction is carried out in the presence of certain acids like sulfuric acid, which can lead to the formation of titanyl sulfate. In many cases, this yellow color is transient and may not negatively impact the final TiO2 product, but it is an indicator of side reactions. To avoid this, ensure you are using fresh, peroxide-free solvents.

Issue: The resulting TiO2 nanoparticles are heavily agglomerated.

  • Question: My synthesized TiO2 nanoparticles are forming large aggregates. How can I improve their dispersion?

  • Answer: Agglomeration is often related to the pH of the solution, especially around the isoelectric point of TiO2 (typically between pH 5 and 7).[1] At the isoelectric point, the surface charge of the particles is minimal, leading to reduced electrostatic repulsion and increased agglomeration. To prevent this, adjust the pH of your synthesis to be either acidic or basic, far from the isoelectric point.[1] This will create a stronger repulsive charge between the particles, leading to a more stable sol. Additionally, vigorous and consistent stirring during hydrolysis is crucial.

Issue: The crystalline phase of my TiO2 is not what I expected.

  • Question: I am trying to synthesize pure anatase TiO2, but I am getting a mixture of phases or predominantly rutile. What is causing this?

  • Answer: The crystalline phase of TiO2 is highly dependent on the pH of the hydrolysis medium. Generally, acidic conditions (low pH) favor the formation of the rutile phase, while neutral to basic conditions (higher pH) favor the anatase phase.[1][2][3] For instance, under strongly acidic conditions (e.g., pH 3.2), a mixture of anatase, brookite, and a predominant rutile phase can be observed.[4] To obtain a pure anatase phase, it is recommended to work at a pH greater than 4.5.[4]

Frequently Asked Questions (FAQs)

1. How does pH affect the crystallite size of TiO2 nanoparticles during hydrolysis?

The pH of the synthesis solution has a significant impact on the final crystallite size of the TiO2 nanoparticles. In acidic conditions, as the pH decreases, the crystallite size can initially increase. For example, one study showed that decreasing the pH from 6.8 to 5.0 resulted in an increase in average crystallite size from 9.92 nm to 21.02 nm.[4] However, at very low pH (e.g., below 5), the crystallite size may decrease again due to repulsive interactions that hinder particle growth.[4] In some systems, increasing the pH from acidic to neutral or basic conditions can lead to an increase in crystallite size.

2. What is the general mechanism of titanium(IV) n-butoxide hydrolysis?

The hydrolysis of titanium(IV) n-butoxide involves two main reactions: hydrolysis and condensation. In the hydrolysis step, the butoxide groups (-OBu) are replaced by hydroxyl groups (-OH) upon reaction with water. This is followed by a condensation reaction where the hydroxylated titanium precursors react with each other to form Ti-O-Ti bridges, releasing water or alcohol. These two steps repeat to form a three-dimensional network of titanium dioxide.

3. Can I control the morphology of the TiO2 nanoparticles by adjusting the pH?

Yes, the pH of the solution can influence the morphology of the resulting TiO2 nanostructures. Different pH conditions can lead to the formation of spherical nanoparticles, nanorods, or even sheet-like structures.[5] For example, spherical particles are often associated with the anatase phase, while rod-like shapes are more characteristic of the rutile phase.[1]

4. What is a typical experimental protocol for studying the effect of pH on titanium(IV) n-butoxide hydrolysis?

A common method is the sol-gel technique. A typical protocol involves preparing a solution of titanium(IV) n-butoxide in an alcohol, such as ethanol. A separate aqueous solution is prepared with a specific pH, adjusted using an acid (like HCl or HNO3) or a base (like NH4OH). The alkoxide solution is then added dropwise to the aqueous solution under vigorous stirring. The resulting gel is aged, dried, and often calcined at a specific temperature to obtain the final crystalline TiO2 nanoparticles. The pH of the initial aqueous solution is the primary variable in studying its effect on the final product.[4][6]

Data Presentation

Table 1: Effect of pH on the Crystalline Phase and Crystallite Size of TiO2 Nanoparticles

pHCrystalline Phase(s)Average Crystallite Size (nm)Reference
3.2Anatase, Brookite, Rutile (dominant)7.77[4]
4.4Anatase-[4]
5.0Anatase21.02[4]
6.8Anatase9.92[4]
1Anatase with a trace of Rutile-[1]
3Anatase-[1]
5Anatase-[1]
7Anatase with 4wt% Rutile40
8Anatase16
9Anatase8.4[1]
10Anatase-

Note: '-' indicates data not provided in the cited source.

Experimental Protocols

Detailed Methodology for Sol-Gel Synthesis of TiO2 Nanoparticles at Varying pH

This protocol is a generalized procedure based on common practices in the literature.

  • Precursor Solution Preparation: Prepare a solution of titanium(IV) n-butoxide in anhydrous ethanol. The concentration can vary, but a common starting point is a 1:10 molar ratio of alkoxide to ethanol.

  • Hydrolysis Medium Preparation: Prepare a series of aqueous solutions with different pH values. Deionized water is typically used, and the pH is adjusted by adding hydrochloric acid (HCl) or nitric acid (HNO3) for acidic conditions, and ammonium hydroxide (NH4OH) for basic conditions.

  • Hydrolysis Reaction: Add the titanium(IV) n-butoxide solution dropwise into the pH-adjusted aqueous solution under vigorous and constant stirring. The rate of addition should be slow to control the hydrolysis and condensation reactions.

  • Gelation and Aging: Continue stirring the solution for a set period (e.g., 2-4 hours) until a stable sol or gel is formed. The mixture is then typically aged for a period ranging from a few hours to several days at room temperature.

  • Drying: The gel is dried to remove the solvent and residual water. This can be done in an oven at a temperature around 80-100°C.

  • Calcination: To obtain the desired crystalline phase and remove organic residues, the dried powder is calcined in a furnace. The temperature and duration of calcination are critical parameters, with common values being 400-600°C for 2-4 hours.[4]

Mandatory Visualization

Hydrolysis_Pathway cluster_conditions Reaction Conditions cluster_products Primary Crystalline Products Low_pH Low pH (Acidic) Rutile Rutile Phase Low_pH->Rutile Favors Mixed Mixed Phases (Anatase, Rutile, Brookite) Low_pH->Mixed Can produce High_pH High pH (Neutral/Basic) Anatase Anatase Phase High_pH->Anatase Favors Ti_Butoxide Titanium(IV) n-butoxide Ti_Butoxide->Low_pH Hydrolysis Ti_Butoxide->High_pH Hydrolysis Experimental_Workflow A Prepare Ti(OBu)4 in Ethanol C Mix Solutions (Dropwise Addition) A->C B Prepare Aqueous Solution with Adjusted pH B->C D Stirring and Aging C->D E Drying D->E F Calcination E->F G Characterization (XRD, SEM, etc.) F->G

References

Technical Support Center: Managing Gelation Time in Titanium Butoxide Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanium butoxide solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during sol-gel synthesis.

Troubleshooting Guides

Issue: The solution gels too quickly, preventing uniform coating or nanoparticle formation.

Answer: Rapid gelation is a common issue due to the high reactivity of titanium butoxide with water. To slow down the gelation time, you can implement one or more of the following strategies:

  • Use a Chelating Agent: Chelating agents like acetic acid, acetylacetone, or triethanolamine can stabilize the titanium precursor.[1][2][3][4] These agents form stable complexes with titanium butoxide, reducing the rate of hydrolysis and condensation.[1][2][3] Acetic acid, in particular, can act as both a catalyst and a chelating agent, influencing the crystallite size of the resulting TiO2.[5]

  • Control the Water Content: The rate of hydrolysis is directly proportional to the amount of water available. Carefully control the water-to-alkoxide molar ratio. While a high molar ratio of water can accelerate hydrolysis, it can also lead to the formation of nanosized particles if controlled properly.[6][7] In some cases, significantly large amounts of water can suppress condensation equilibrium.[6]

  • Lower the Temperature: The kinetics of hydrolysis and condensation reactions are temperature-dependent.[8] Lowering the reaction temperature will decrease the reaction rate and prolong the gelation time.[9]

  • Adjust the pH: The pH of the solution significantly impacts the rates of hydrolysis and condensation.[10] Acidic conditions (pH < 3) generally lead to slower condensation rates, resulting in smaller nanoparticles.[10][11] Conversely, basic conditions (pH > 7) accelerate condensation, leading to larger particles.[10]

  • Choose an Appropriate Solvent: The choice of solvent can influence the reaction kinetics. Longer-chain alcohols have been shown to result in smaller particle sizes.[7]

Issue: A white precipitate forms immediately upon adding water or the titanium precursor.

Answer: The immediate formation of a white precipitate, typically amorphous titanium dioxide, indicates an uncontrolled and rapid hydrolysis reaction. To prevent this, consider the following troubleshooting steps:

  • Slow Addition of Reactants: Add the water or the titanium butoxide solution dropwise while vigorously stirring the mixture.[12] This ensures a more homogeneous distribution of reactants and prevents localized high concentrations that lead to rapid precipitation.

  • Use a Stabilizer: As with rapid gelation, employing a chelating agent like acetic acid or acetylacetone before the addition of water can prevent the premature formation of precipitates.[1][3]

  • Control the pH: Maintaining an acidic pH (e.g., using nitric acid or hydrochloric acid) can help to create a stable sol and prevent the formation of amorphous TiO2 precipitates.[13]

  • Work in a Controlled Atmosphere: Titanium butoxide is highly sensitive to moisture.[3] Performing the initial steps of the synthesis in a dry atmosphere, such as in a glove box, can prevent premature hydrolysis from ambient moisture.[3]

Issue: The final gel or film is not uniform and contains streaks or particles.

Answer: Inhomogeneity in the final product often stems from issues during the sol preparation and gelation stages. To improve uniformity:

  • Ensure a Stable Sol: A transparent, stable sol is crucial for producing uniform films.[3] If the sol appears cloudy or contains visible particles, it is an indication of premature agglomeration. This can be addressed by optimizing the concentration of chelating agents, controlling the pH, and ensuring thorough mixing.[1]

  • Control the Aging Time: Allowing the sol to age for a specific period before use can lead to a more uniform final product. However, excessive aging can also lead to instability and precipitation.[14]

  • Optimize Coating/Deposition Technique: For thin film applications, the method of deposition (e.g., spin coating, dip coating) and its parameters (e.g., withdrawal speed, rotation speed) should be carefully controlled to ensure a uniform coating.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind the gelation of titanium butoxide?

A1: The gelation of titanium butoxide is a two-step process involving hydrolysis and condensation.[10][15]

  • Hydrolysis: Titanium butoxide reacts with water, and the butoxy groups (-OBu) are replaced with hydroxyl groups (-OH).

  • Condensation: The hydrolyzed molecules then react with each other to form Ti-O-Ti bridges, releasing water or alcohol in the process. This polycondensation reaction leads to the formation of a three-dimensional oxide network, which is the gel.[15]

Q2: How do chelating agents work to control the gelation time?

A2: Chelating agents are ligands that can form multiple bonds with a single metal ion. In this context, they coordinate with the titanium atom in titanium butoxide, effectively creating a more stable complex.[1][16] This steric hindrance makes it more difficult for water molecules to access and react with the titanium center, thereby slowing down the hydrolysis rate and, consequently, the overall gelation process.[1]

Q3: What is the effect of the water-to-alkoxide ratio on the final product?

A3: The water-to-alkoxide molar ratio is a critical parameter that influences both the reaction kinetics and the properties of the final material. A higher water ratio generally leads to a faster hydrolysis rate.[7] However, very high ratios (e.g., above 6000) have been shown to enhance particle dispersion.[6][17][18] The amount of water also affects the formation of meso- and micropores in the resulting material.[19]

Q4: Can I use a different alcohol as a solvent instead of ethanol or isopropanol?

A4: Yes, other alcohols can be used as solvents. However, it is important to note that titanium butoxide can undergo transesterification reactions with other alcohols, where the butoxy groups are exchanged with the alkoxy groups of the solvent.[20] The choice of alcohol can also influence the particle size of the resulting titania.[7]

Quantitative Data

Table 1: Effect of pH on TiO2 Nanoparticle Properties

pHCrystalline Phase(s)Crystallite Size (nm)Reference(s)
2Anatase16.536[5]
3Anatase18.288[5]
3.2Rutile (predominant), Brookite, Anatase8[11]
4.4Anatase-[11]
5Anatase18.979[5]
6.8Anatase, Brookite (15.61%)18.643[5]
12Brookite27.40[21]

Table 2: Influence of Chelating Agents on Sol Stability

Chelating AgentObservationReference(s)
AcetylacetoneSol remains stable for at least 48 hours.[14]
Acetic Acid and Hydrochloric Acid MixtureSol remains stable for at least 48 hours.[14]
TriethanolamineSome precipitation observed after 48 hours.[14]

Experimental Protocols

Protocol 1: General Sol-Gel Synthesis of TiO2 Nanoparticles

This protocol provides a general procedure for the synthesis of TiO2 nanoparticles using titanium butoxide.

Materials:

  • Titanium (IV) butoxide (TBT)

  • Ethanol (or other suitable alcohol)

  • Deionized water

  • Acid or base for pH adjustment (e.g., nitric acid, ammonia)

  • Chelating agent (e.g., acetic acid, acetylacetone) - optional

Procedure:

  • Prepare a solution of titanium butoxide in ethanol in a dry atmosphere.

  • In a separate beaker, prepare a solution of water, ethanol, and the pH-adjusting agent.

  • If using a chelating agent, add it to the titanium butoxide solution and stir for a designated amount of time to allow for complexation.

  • Slowly add the water-containing solution dropwise to the titanium butoxide solution under vigorous stirring.

  • Continue stirring for a specified period (e.g., 2-24 hours) to allow for hydrolysis and condensation to proceed.[22][23]

  • The resulting sol can then be aged, dried, and calcined at a specific temperature to obtain crystalline TiO2 nanoparticles.[10][24]

Protocol 2: Preparation of a Stable TiO2 Sol for Thin Film Deposition

This protocol is adapted for creating a stable sol suitable for producing thin films.

Materials:

  • Titanium (IV) butoxide (TBT)

  • Ethanol

  • Acetylacetone

  • Deionized water

Procedure:

  • Dissolve titanium butoxide in ethanol.

  • In a separate container, dissolve acetylacetone in ethanol.

  • Add the acetylacetone solution to the titanium butoxide solution and stir.

  • Prepare a mixture of water and ethanol.

  • Add the water/ethanol mixture dropwise to the titanium butoxide/acetylacetone solution with continuous stirring.

  • Stir the final mixture for at least 12 hours at room temperature to form a stable TiO2 sol.

Visualizations

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation Ti(OBu)4 Ti(OBu)4 Ti(OBu)3(OH) Ti(OBu)3(OH) Ti(OBu)4->Ti(OBu)3(OH) + H2O H2O H2O BuOH BuOH Ti(OBu)3(OH)->BuOH - BuOH Ti(OBu)3(OH)_1 Ti(OBu)3(OH) Ti-O-Ti (BuO)3Ti-O-Ti(OBu)3 Ti(OBu)3(OH)_1->Ti-O-Ti Ti(OBu)3(OH)_2 Ti(OBu)3(OH) Ti(OBu)3(OH)_2->Ti-O-Ti H2O_out H2O Ti-O-Ti->H2O_out - H2O

Caption: Hydrolysis and condensation of titanium butoxide.

G Start Start Prepare TBT solution Prepare TBT solution Start->Prepare TBT solution Prepare H2O solution Prepare H2O solution Start->Prepare H2O solution Add H2O to TBT Slowly add H2O solution to TBT solution with vigorous stirring Prepare TBT solution->Add H2O to TBT Prepare H2O solution->Add H2O to TBT Stir and Age Stir for extended period (e.g., 2-24h) Add H2O to TBT->Stir and Age Stable Sol Stable Sol Stir and Age->Stable Sol Drying and Calcination Drying and Calcination Stable Sol->Drying and Calcination Final Product Final Product Drying and Calcination->Final Product

Caption: Experimental workflow for sol-gel synthesis.

G Problem Problem with Gelation? Too Fast Gelation too fast Problem->Too Fast Precipitate Precipitate forms Problem->Precipitate Inconsistent Inconsistent results Problem->Inconsistent Solution1 Add Chelating Agent Too Fast->Solution1 Solution2 Lower Temperature Too Fast->Solution2 Solution3 Adjust pH (acidic) Too Fast->Solution3 Precipitate->Solution1 Precipitate->Solution3 Solution4 Slow Reactant Addition Precipitate->Solution4 Solution5 Control Atmosphere Precipitate->Solution5 Inconsistent->Solution3 Inconsistent->Solution5 Solution6 Ensure Stable Sol Inconsistent->Solution6

Caption: Troubleshooting gelation in titanium butoxide solutions.

References

"challenges in reproducibility of sol-gel synthesis with titanium alkoxides"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the reproducibility of sol-gel synthesis using titanium alkoxides.

Frequently Asked Questions (FAQs)

Q1: Why is my sol-gel synthesis with titanium alkoxides not reproducible?

Reproducibility issues in titanium alkoxide sol-gel synthesis are common and typically stem from the high reactivity of the titanium precursor.[1] The process is highly sensitive to a number of factors, including the water-to-alkoxide molar ratio, the nature of the solvent, temperature, pH, and even ambient atmospheric humidity.[1][2] Minor, uncontrolled variations in any of these parameters can lead to significant differences in hydrolysis and condensation rates, resulting in batch-to-batch inconsistencies in particle size, morphology, and crystallinity.[2][3]

Q2: What is the role of water and how can I control its concentration?

Water is the hydrolyzing agent that initiates the entire sol-gel process by reacting with the titanium alkoxide. The molar ratio of water to the alkoxide precursor (often denoted as Rw) is a critical parameter that strongly influences the characteristics of the final material.[4] A higher water content can increase the degree of crystallization and lead to a denser surface structure.[5] However, because titanium alkoxides are extremely sensitive to water, the hydrolysis reaction can be difficult to control.[1] Control can be achieved by:

  • Performing the reaction in a controlled atmosphere (e.g., a glovebox) to exclude ambient moisture.[6]

  • Precisely calculating and adding the required amount of water, often diluted in the solvent.

  • Using solvents that have been rigorously dried.

Q3: My solution turned into a white precipitate almost immediately. What went wrong?

This is a classic sign of uncontrolled, rapid hydrolysis and condensation. Titanium alkoxides react very quickly with water, and if the concentration of water is too high or if it is added too quickly, the system will bypass the "sol" and "gel" stages and immediately precipitate titanium oxide hydrates.[1][7] This is especially common when using water as a solvent without proper control measures.[3]

Q4: How does the choice of solvent affect the synthesis?

The solvent plays a crucial role beyond simply dissolving the precursor. Alcohols are common solvents and can react with the titanium alkoxide through alcohol interchange reactions, which can alter the precursor's reactivity and functionality.[8][9] The type of solvent influences gelation time, particle morphology, and the degree of hydrolysis and condensation.[1][9] For example, using ethylene glycol can lead to a higher degree of hydrolysis-condensation compared to other alcohols.[1]

Q5: How can I control the particle size and crystallinity of the final TiO₂ product?

Several factors allow for the control of particle size and crystallinity:

  • Temperature: Lower hydrolysis temperatures (e.g., 0-25°C) can promote the formation of larger particles, while higher temperatures can lead to smaller sizes.[10][11]

  • Calcination Temperature: The post-synthesis heat treatment (calcination) is critical. Amorphous titania typically crystallizes into anatase around 400-500°C.[12][13][14] As the temperature increases further (e.g., above 600-700°C), a phase transformation from anatase to the more stable rutile phase occurs, which is often accompanied by an increase in crystallite size.[13][15]

  • pH and Catalysts: The pH of the solution, controlled by adding an acid or base, dictates the rates of hydrolysis and condensation.[16] Acidic conditions (low pH) generally lead to slower condensation and can result in more transparent sols and smaller particles.[16][17]

  • Precursor Concentration: Higher precursor concentrations can lead to increased particle size due to enhanced coagulation and sintering effects.[10][11]

Q6: What is the purpose of adding an acid or a chelating agent?

Acids, such as nitric acid (HNO₃) or acetic acid (CH₃COOH), are often used as catalysts to control the hydrolysis reaction.[3][18] They protonate the alkoxide groups, making them more susceptible to nucleophilic attack by water, but can also help stabilize the resulting sol by creating repulsive electrostatic forces between particles, preventing premature precipitation.[16]

Chelating agents, like acetic acid or ethyl acetoacetate, can chemically modify the titanium alkoxide precursor.[19][20] They form stable complexes with the titanium atom, reducing its functionality and moderating its reactivity towards water. This stabilization is a key strategy for preventing rapid precipitation and achieving a more controlled sol-gel transition.[3][19]

Troubleshooting Guide

Problem 1: Immediate formation of a white precipitate.

Potential Cause Troubleshooting Action
Rapid, uncontrolled hydrolysis. The reactivity of titanium alkoxides with water is extremely high.[1]
High initial water concentration.Decrease the water-to-alkoxide molar ratio (Rw). Add water very slowly and dropwise, preferably as a dilute solution in the solvent.[21]
Reaction temperature is too high.Cool the precursor and solvent solutions in an ice bath before and during the addition of water.
Inadequate mixing.Use vigorous and constant stirring to ensure rapid dispersion of reactants, preventing localized high concentrations of water.
Uncontrolled atmospheric moisture.Perform the synthesis under an inert atmosphere (e.g., Argon or Nitrogen) or in a glovebox to exclude ambient humidity.[6]
No stabilizing agent used.Add a chelating agent like acetic acid to the titanium alkoxide solution before introducing water. This modifies the precursor and reduces its reactivity.[3][19]

Problem 2: Batch-to-batch variation in particle size and morphology.

Potential Cause Troubleshooting Action
Inconsistent experimental conditions. Reproducibility requires strict control over all synthesis parameters.[2][12]
Fluctuations in ambient temperature and humidity.Record and control the environmental conditions for each synthesis. Use a controlled atmosphere if possible.
Inconsistent addition rates of reagents.Use a syringe pump for the dropwise addition of water and/or the precursor solution to ensure a constant and reproducible rate.
Variations in mixing speed.Use a calibrated magnetic stirrer or overhead mixer at a fixed RPM for all experiments.
Aging time and conditions are not standardized.Ensure the sol is aged for the same duration and at the same temperature for every batch before drying and calcination.

Problem 3: The final material is amorphous instead of crystalline.

Potential Cause Troubleshooting Action
Insufficient thermal energy for crystallization. As-prepared gels are often amorphous.[1]
Calcination temperature is too low.The anatase phase typically forms at temperatures between 400°C and 500°C.[14][22] Ensure your furnace is properly calibrated and the calcination temperature is sufficient.
Calcination time is too short.A typical calcination duration is 2-3 hours.[15][22] Increase the dwell time at the target temperature to ensure complete crystallization.

Problem 4: The final product is the rutile phase, but the anatase phase was desired.

Potential Cause Troubleshooting Action
Excessive calcination temperature. The anatase-to-rutile phase transformation is temperature-dependent.[13][15]
Calcination temperature is too high.Reduce the calcination temperature. The transformation to rutile often begins to dominate at temperatures above 600°C.[15] Refer to the data in Table 2 for guidance.
Presence of certain impurities or dopants.Some ions can promote or inhibit the formation of specific phases. Review the purity of all reagents.

Data Presentation

Table 1: Effect of H₂O/Ti Molar Ratio (Rw) on TiO₂ Properties
Rw (H₂O/Alkoxide Molar Ratio)General ObservationPotential OutcomeReference
Low (e.g., < 4) Slower hydrolysis, more linear polymer chains may form.Can lead to fibrous structures or transparent gels.[4]
Stoichiometric (e.g., Rw = 4) Balanced hydrolysis and condensation.Often used to form spherical, monodisperse nanoparticles.[17]
High (e.g., > 4) Very rapid hydrolysis, favors formation of larger, highly branched clusters.Increased chance of uncontrolled precipitation; can lead to larger crystallite sizes and denser films upon heating.[4][5]
Table 2: Influence of Calcination Temperature on TiO₂ Crystal Phase and Size
Temperature RangePredominant Crystal PhaseTypical Crystallite SizeKey ProcessReference
< 400°C Amorphous-Removal of residual organics and water.[1]
400°C - 550°C Anatase15 - 25 nmCrystallization of the anatase phase.[14][15]
550°C - 700°C Mixed Anatase + Rutile25 - 50 nmOnset and progression of anatase-to-rutile phase transformation.[13][15]
> 700°C Rutile> 50 nmComplete transformation to the stable rutile phase; significant crystal growth.[13][15]

Experimental Protocols

Protocol 1: Synthesis of Anatase TiO₂ Nanoparticles via Sol-Gel Method

This protocol is a representative example for synthesizing TiO₂ nanoparticles. Warning: Titanium alkoxides are moisture-sensitive and react with water. Handle in a dry environment and wear appropriate personal protective equipment (PPE).

Materials:

  • Titanium (IV) isopropoxide (TTIP) - Precursor

  • Anhydrous Ethanol (EtOH) - Solvent

  • Deionized Water (H₂O)

  • Nitric Acid (HNO₃) - Catalyst

  • Beakers, magnetic stirrer, and syringe or burette

Procedure:

  • Prepare Solution A: In a clean, dry beaker, mix 150 mL of anhydrous ethanol with 5 mL of nitric acid. Stir for 15 minutes.

  • Prepare Solution B: In a separate dry beaker, dissolve 15 mL of TTIP in 50 mL of anhydrous ethanol. Stir this precursor solution for 15 minutes.

  • Hydrolysis: Add Solution A to Solution B drop by drop using a syringe or burette under vigorous and constant magnetic stirring. The addition should be slow (approx. 1-2 mL/min) to control the reaction rate.

  • Gelation and Aging: Continue stirring the resulting mixture. A transparent sol should form. Cover the beaker and let it age at room temperature for 24 hours. During this time, the sol will transform into a viscous gel.[18]

  • Drying: Place the wet gel in an oven at 80-100°C for 12-24 hours to evaporate the solvent and form a dried gel (xerogel).

  • Calcination: Grind the dried gel into a fine powder using a mortar and pestle. Place the powder in a ceramic crucible and calcine it in a muffle furnace at 450-500°C for 2 hours with a heating rate of 5°C/min.[14][23] This step promotes the formation of the crystalline anatase phase.[14]

  • Characterization: After cooling to room temperature, the resulting white powder can be characterized using techniques like XRD (for phase and crystallite size), SEM/TEM (for morphology and particle size), and BET analysis (for surface area).[24]

Visualizations

Sol_Gel_Workflow Experimental Workflow for TiO₂ Nanoparticle Synthesis cluster_prep 1. Preparation prep_A Prepare Solution A (Ethanol + HNO₃) hydrolysis Hydrolysis (Slowly add A to B with vigorous stirring) prep_A->hydrolysis prep_B Prepare Solution B (TTIP + Ethanol) prep_B->hydrolysis aging Aging (24h) (Sol to Gel transition) hydrolysis->aging Forms transparent sol drying Drying (80-100°C for 12h) aging->drying calcination Calcination (450-500°C for 2h) drying->calcination Forms xerogel powder characterization Characterization (XRD, SEM, TEM) calcination->characterization Forms crystalline anatase

Caption: A typical experimental workflow for sol-gel synthesis of TiO₂ nanoparticles.

Troubleshooting_Precipitation Troubleshooting: Immediate White Precipitate start Problem: Immediate Precipitation q_reagent Was a stabilizing (chelating) agent used? start->q_reagent q_temp Were reagents pre-cooled? q_reagent->q_temp Yes sol_reagent Solution: Add chelating agent (e.g., Acetic Acid) to precursor BEFORE water. q_reagent->sol_reagent No q_add Was water/catalyst added slowly? q_temp->q_add Yes sol_temp Solution: Cool reagents in an ice bath before and during mixing. q_temp->sol_temp No q_atm Was reaction run under inert atmosphere? q_add->q_atm Yes sol_add Solution: Use a syringe pump for slow, controlled dropwise addition. q_add->sol_add No sol_atm Solution: Use a glovebox or Schlenk line to exclude ambient moisture. q_atm->sol_atm No

Caption: A decision tree for troubleshooting rapid precipitation during synthesis.

Sol_Gel_Process Core Stages of the Sol-Gel Process precursor Titanium Alkoxide (Precursor) hydrolysis Hydrolysis (+H₂O) precursor->hydrolysis condensation Condensation (-H₂O, -ROH) hydrolysis->condensation Ti-OH formation sol Sol (Colloidal Suspension) condensation->sol Ti-O-Ti network growth gel Gel (3D Network) sol->gel Gelation

Caption: The fundamental chemical stages of the titanium alkoxide sol-gel process.

References

"minimizing particle agglomeration in TiO2 synthesis from Poly[titanium(IV) n-butoxide]"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of titanium dioxide (TiO₂) nanoparticles from poly[titanium(IV) n-butoxide]. The focus is on minimizing particle agglomeration to achieve monodispersed nanoparticles.

Troubleshooting Guides and FAQs

Q1: My synthesized TiO₂ nanoparticles are heavily agglomerated. What are the primary factors I should investigate?

A1: Particle agglomeration during TiO₂ synthesis is a common issue influenced by several factors. The primary parameters to investigate are:

  • pH of the reaction medium: The pH significantly affects the surface charge of the TiO₂ particles, influencing electrostatic repulsion and, consequently, agglomeration.[1][2][3]

  • Choice of solvent: The solvent plays a crucial role in the hydrolysis and condensation rates of the titanium precursor, which in turn affects particle growth and agglomeration.[4][5][6][7]

  • Presence and type of surfactant: Surfactants can be used to stabilize nanoparticles and prevent agglomeration through steric or electrostatic hindrance.[8][9][10][11]

  • Calcination temperature and duration: High calcination temperatures can lead to particle growth and sintering, resulting in hard agglomerates.[12][13][14][15][16]

  • Precursor concentration: Higher concentrations of the titanium precursor can lead to increased nucleation rates and a higher tendency for particles to agglomerate.[6]

  • Stirring and mixing conditions: Inadequate mixing can result in localized high concentrations of reactants, promoting uncontrolled particle growth and agglomeration.

Q2: How does the pH of the synthesis solution affect particle agglomeration?

A2: The pH of the solution is a critical parameter for controlling the size and agglomeration of TiO₂ nanoparticles.[1][2][3] The isoelectric point (IEP) of TiO₂, the pH at which its surface charge is neutral, typically lies between pH 5 and 6.8.[2]

  • At the IEP: The nanoparticles have minimal electrostatic repulsion, leading to a high tendency for agglomeration.

  • Below the IEP (acidic conditions): The surface of the TiO₂ particles becomes positively charged, leading to electrostatic repulsion that can prevent agglomeration.[17] However, very high acidity can favor the formation of the rutile phase over the anatase phase.[2][17]

  • Above the IEP (alkaline conditions): The particle surface becomes negatively charged, again promoting electrostatic repulsion and reducing agglomeration.[17] Lower acidity (higher pH) generally favors the formation of the anatase phase.[2]

To minimize agglomeration, it is generally recommended to perform the synthesis at a pH far from the isoelectric point.

Q3: What is the role of surfactants in preventing agglomeration, and how do I choose the right one?

A3: Surfactants adsorb onto the surface of the nanoparticles, preventing them from coming into close contact and agglomerating.[8][9][10][11] This stabilization can occur through two main mechanisms:

  • Electrostatic stabilization: Ionic surfactants provide the particles with a surface charge, leading to electrostatic repulsion. Examples include sodium dodecyl sulfate (SDS) (anionic) and cetyltrimethylammonium bromide (CTAB) (cationic).[8][9][11]

  • Steric stabilization: Non-ionic surfactants with long polymer chains, such as polyethylene glycol (PEG), create a physical barrier around the particles.

The choice of surfactant depends on the solvent system and the desired surface properties of the final nanoparticles. For instance, SDS has been shown to be effective in reducing the growth of TiO₂ aggregates in aqueous solutions.[8][10] The use of surfactants like CTAB, SDS, and PEG has been demonstrated to prevent agglomeration during synthesis.[9][11]

Q4: Can the choice of solvent impact the degree of particle agglomeration?

A4: Yes, the solvent significantly influences the morphology and agglomeration of TiO₂ nanoparticles.[4][5][6][7] The solvent affects the rates of hydrolysis and condensation of the titanium butoxide precursor. For example:

  • Using ethylene glycol as a solvent can lead to the formation of nanorods, while deionized water may result in spherical, agglomerated nanoparticles.[4]

  • The degree of aggregation can increase with the use of alcohols with longer chains (e.g., propanol > ethanol > methanol).[5][6] This is attributed to colloidal destabilization.[5][6]

  • Slowing down the hydrolysis rate, for instance by using less reactive alkoxides or controlling the water addition, can lead to smaller particle sizes.[5]

Q5: How does calcination temperature affect the final particle size and agglomeration?

A5: Calcination is a critical step for crystallizing the TiO₂ nanoparticles, but it can also be a major cause of agglomeration. As the calcination temperature increases:

  • The crystallinity of the TiO₂ nanoparticles improves.[12][13][16]

  • Particle size tends to increase due to crystal growth and sintering.[13][14][15]

  • The risk of forming hard agglomerates, which are difficult to redisperse, increases significantly.[15]

  • Phase transformation from anatase to the more stable rutile phase can occur at higher temperatures (typically above 600 °C).[13][15][16]

Therefore, it is crucial to optimize the calcination temperature to achieve the desired crystallinity without excessive particle growth and agglomeration. Often, a lower calcination temperature for a longer duration is preferred over a high temperature for a short period.

Data Presentation

Table 1: Effect of Synthesis Parameters on TiO₂ Nanoparticle Size and Agglomeration

ParameterConditionEffect on Particle SizeEffect on AgglomerationReference(s)
pH Acidic (pH < IEP)Can lead to smaller particlesReduced due to electrostatic repulsion[2][17]
Neutral (pH ≈ IEP)Prone to larger, aggregated particlesIncreased due to minimal repulsion[2][18]
Alkaline (pH > IEP)Can lead to smaller particlesReduced due to electrostatic repulsion
Solvent Deionized WaterSpherical nanoparticles (~20 nm)High degree of agglomeration[4]
Ethylene GlycolNanorods (500 nm - 6 µm diameter)Less agglomeration compared to water[4]
PropanolIncreased particle sizeHigher degree of aggregation[5][6]
Surfactant No SurfactantLarger, agglomerated particlesHigh[9][11]
CTABSmaller particle sizeSignificantly reduced[9][11]
SDSSmaller particle sizeSignificantly reduced[8][9][11]
PEGSmaller particle sizeReduced[9][11]
Calcination Temp. 400 °C~10 nmModerate agglomeration[15]
600 °CIncreased sizeIncreased agglomeration and sintering[13]
800 °CSignificantly larger sizeHigh degree of hard agglomerates[13][14]

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of Monodispersed TiO₂ Nanoparticles with Surfactant

This protocol is a general guideline and may require optimization based on specific experimental goals.

  • Precursor Solution Preparation:

    • Dissolve a specific amount of titanium (IV) n-butoxide in a suitable solvent (e.g., ethanol, isopropanol) under vigorous stirring in an inert atmosphere (e.g., nitrogen or argon).[19]

    • In a separate beaker, prepare a solution of a surfactant (e.g., 0.1 M CTAB) in the same solvent.

    • Add the surfactant solution to the titanium precursor solution and stir for at least 30 minutes to ensure proper mixing.

  • Hydrolysis and Condensation:

    • Prepare a mixture of deionized water and the solvent. The water-to-alkoxide molar ratio is a critical parameter to control.

    • Add the water/solvent mixture dropwise to the precursor solution under vigorous stirring. A slow addition rate is crucial to control the hydrolysis and prevent rapid, uncontrolled nucleation and growth.

    • Continue stirring the solution for several hours (e.g., 2-4 hours) to allow for the completion of the hydrolysis and condensation reactions, leading to the formation of a stable sol.[19]

  • Aging:

    • Allow the sol to age for a period of 24-48 hours at room temperature without stirring. This step allows for the further growth and stabilization of the nanoparticles.

  • Washing and Separation:

    • Separate the nanoparticles from the solution by centrifugation.

    • Wash the precipitate multiple times with the solvent (e.g., ethanol) and then with deionized water to remove any unreacted precursors and excess surfactant.

  • Drying:

    • Dry the washed nanoparticles in an oven at a low temperature (e.g., 80-100 °C) for several hours to remove the solvent and water.[19]

  • Calcination:

    • Calcine the dried powder in a furnace at a controlled temperature (e.g., 400-500 °C) for a specific duration (e.g., 2-4 hours) to induce crystallization into the desired phase (typically anatase) and remove residual organics.[12][19] Use a slow heating and cooling rate to minimize thermal stress and agglomeration.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Post-Processing cluster_output Final Product precursor Titanium (IV) n-butoxide mix1 Mix Precursor & Solvent precursor->mix1 solvent Solvent (e.g., Ethanol) solvent->mix1 surfactant Surfactant (e.g., CTAB) mix2 Add Surfactant surfactant->mix2 mix1->mix2 hydrolysis Hydrolysis & Condensation mix2->hydrolysis Slow dropwise addition water_solvent Water/Solvent Mixture water_solvent->hydrolysis aging Aging hydrolysis->aging separation Centrifugation & Washing aging->separation drying Drying (80-100 °C) separation->drying calcination Calcination (400-500 °C) drying->calcination product Monodispersed TiO₂ Nanoparticles calcination->product

Caption: Experimental workflow for the sol-gel synthesis of TiO₂ nanoparticles.

troubleshooting_guide start Problem: Agglomerated TiO₂ Nanoparticles check_ph Is the pH far from the isoelectric point (pH 5-6.8)? start->check_ph adjust_ph Adjust pH to be < 4 or > 8 check_ph->adjust_ph No check_surfactant Are you using a surfactant? check_ph->check_surfactant Yes adjust_ph->check_surfactant add_surfactant Add a surfactant (e.g., CTAB, SDS, PEG) check_surfactant->add_surfactant No check_calcination Is the calcination temperature too high (> 500 °C)? check_surfactant->check_calcination Yes add_surfactant->check_calcination lower_calcination Lower calcination temp. (e.g., 400-450 °C) and/or reduce duration check_calcination->lower_calcination Yes check_hydrolysis Is the hydrolysis rate too fast? check_calcination->check_hydrolysis No lower_calcination->check_hydrolysis slow_hydrolysis Slow down water addition, cool the reaction, or use a less polar solvent check_hydrolysis->slow_hydrolysis Yes solution Solution: Improved dispersion of TiO₂ nanoparticles check_hydrolysis->solution No slow_hydrolysis->solution

Caption: Troubleshooting guide for TiO₂ nanoparticle agglomeration.

References

Validation & Comparative

A Head-to-Head Battle of Precursors: Poly[titanium(IV) n-butoxide] vs. Titanium Isopropoxide for TiO₂ Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of titanium dioxide (TiO₂) nanoparticles with tailored properties is a cornerstone of research in photocatalysis, photovoltaics, and drug delivery. The choice of precursor is a critical determinant of the final nanoparticle characteristics. This guide provides a comprehensive comparison of two commonly employed alkoxide precursors: poly[titanium(IV) n-butoxide] (also referred to as titanium (IV) butoxide, TBO) and titanium isopropoxide (TIP), summarizing key performance indicators from experimental studies to inform precursor selection for researchers, scientists, and drug development professionals.

Performance Comparison: A Quantitative Look

While a direct, comprehensive comparison under identical sol-gel conditions is not extensively documented in the literature, a study comparing these precursors in a supercritical CO₂ medium provides valuable insights into their influence on the resulting TiO₂ nanoparticles. It is important to note that the synthesis method significantly impacts the final properties.

Table 1: Comparative Performance of TBO and TIP in Supercritical CO₂ Synthesis

PropertyTitanium (IV) butoxide (TBO)Titanium (IV) isopropoxide (TIP)Experimental Conditions
Crystal Phase AnataseAnataseSupercritical CO₂/ethanol medium
Crystal Size (nm) ~8-10~7-9Hydrolytic agent/precursor ratio of 40 mol/mol
Surface Area (m²/g) ~150-200~180-230Hydrolytic agent/precursor ratio of 40 mol/mol
CO₂ Photoconversion (µmol·g⁻¹·h⁻¹) Not reported as the highest performer6.3–7Hydrolytic agent/precursor ratio of 30 and 40 mol/mol

Data synthesized from a comparative study on TiO₂ nanoparticle synthesis in supercritical CO₂.[1][2]

In the context of synthesis in a supercritical CO₂ medium, titanium isopropoxide (TIP) demonstrated a slight advantage, leading to nanoparticles with a marginally smaller crystal size, higher surface area, and superior photocatalytic performance in CO₂ reduction.[1][2]

Due to the lack of direct head-to-head comparisons using the more common sol-gel method, the following table presents data from separate studies. Crucially, readers should interpret this data with caution as the experimental conditions are not identical, and variations in protocol can significantly influence the results.

Table 2: Indicative Properties of TiO₂ Nanoparticles from Different Sol-Gel Syntheses

PropertyPoly[titanium(IV) n-butoxide]Titanium isopropoxide
Typical Crystal Phase Anatase, can form rutile at higher temperaturesAnatase, transforms to rutile at higher temperatures
Reported Particle Size (nm) 10-15[3]7.6[4]
Reported Band Gap (eV) 3.2 (Anatase)3.2 (Anatase)
Photocatalytic Activity Effective for degradation of organic dyes like Rhodamine B[5]High activity for degradation of pollutants and CO₂ reduction[1][2]

Experimental Protocols: Synthesizing TiO₂ Nanoparticles

The sol-gel method is a widely adopted, bottom-up approach for synthesizing TiO₂ nanoparticles from alkoxide precursors. The general workflow involves the hydrolysis and subsequent polycondensation of the titanium alkoxide.

General Sol-Gel Synthesis Workflow

The following diagram illustrates the typical steps involved in the sol-gel synthesis of TiO₂ nanoparticles.

G cluster_0 Preparation cluster_1 Hydrolysis & Condensation cluster_2 Aging & Gelation cluster_3 Processing cluster_4 Characterization Precursor Titanium Alkoxide (TBO or TIP) Hydrolysis Addition of Water (often with acid or base catalyst) Precursor->Hydrolysis Dissolution in Solvent Solvent Alcohol (e.g., Ethanol, Isopropanol) Solvent->Hydrolysis Sol Formation of TiO₂ Sol Hydrolysis->Sol Gelation Aging (Formation of Gel Network) Sol->Gelation Drying Drying (e.g., at 80-100°C) Gelation->Drying Calcination Calcination (e.g., at 400-500°C) Drying->Calcination Nanoparticles TiO₂ Nanoparticles Calcination->Nanoparticles

Caption: General workflow for TiO₂ nanoparticle synthesis via the sol-gel method.

Detailed Methodology for Titanium (IV) n-butoxide (TBO)

This protocol, adapted from a study on the synthesis of porous TiO₂ nanoparticles, utilizes a templating agent to control the structure.

  • Preparation of Templating Solution: Pluronic F127 is dissolved in an acidic aqueous solution (e.g., 1 M HCl).

  • Addition of Swelling Agent: Toluene is added dropwise to the templating solution.

  • Cooling: The mixture is cooled to 4°C.

  • Addition of Precursor: Titanium (IV) n-butoxide is added dropwise to the cooled mixture under stirring.

  • Stirring: The reaction mixture is stirred at 4°C for 24 hours.

  • Hydrothermal Treatment: The mixture is then hydrothermally treated at 80°C for 16 hours.

  • Recovery and Drying: The resulting solid is recovered by centrifugation, washed, and dried at 80°C.

  • Calcination: The dried powder is calcined at 400°C for 4 hours to obtain the final TiO₂ nanoparticles.[5]

Detailed Methodology for Titanium Isopropoxide (TIP)

The following is a common sol-gel protocol for the synthesis of TiO₂ nanoparticles using TIP.

  • Precursor Solution: A solution of titanium isopropoxide is prepared in an alcohol, such as isopropanol.

  • Hydrolysis: A mixture of water and alcohol, often with an acid catalyst like nitric acid to control the hydrolysis rate, is added dropwise to the precursor solution under vigorous stirring.

  • Peptization: The resulting suspension is heated and stirred to promote the formation of a stable colloidal sol. This step can influence the final particle size and crystallinity.[4]

  • Gelation: The sol is allowed to age, leading to the formation of a gel.

  • Drying: The gel is dried in an oven, typically at around 100°C, to remove the solvent.

  • Calcination: The dried powder is then calcined at a higher temperature (e.g., 400-600°C) to induce crystallization and remove any remaining organic residues.[4]

Precursor Chemistry and its Impact on Nanoparticle Properties

The difference in the alkyl chain of the alkoxide (n-butyl vs. isopropyl) influences the hydrolysis and condensation rates, which in turn affects the nucleation and growth of the TiO₂ nanoparticles. Generally, longer alkyl chains in the alkoxide precursor lead to a slower hydrolysis rate. This can result in better-controlled growth and potentially different particle morphologies.

The choice between poly[titanium(IV) n-butoxide] and titanium isopropoxide will ultimately depend on the desired nanoparticle characteristics and the specific synthesis method employed. For applications requiring high photocatalytic activity, titanium isopropoxide may offer a slight advantage based on the available comparative data.[1][2] However, the versatility of the sol-gel method allows for significant tuning of the nanoparticle properties with either precursor by adjusting parameters such as pH, temperature, and the use of additives. Therefore, for specific applications, empirical optimization of the synthesis protocol for a chosen precursor is highly recommended.

References

A Comparative Guide to Characterization Techniques for Poly[titanium(IV) n-butoxide] Derived Materials

Author: BenchChem Technical Support Team. Date: November 2025

Materials derived from poly[titanium(IV) n-butoxide], primarily titanium dioxide (TiO₂) in various nanostructured forms, are subjects of intense research due to their wide-ranging applications in photocatalysis, solar cells, sensors, and biomedical devices.[1][2] The synthesis, often achieved through a sol-gel process involving the hydrolysis and condensation of titanium(IV) n-butoxide, allows for tailored production of TiO₂ with specific morphologies and properties.[3][4] A thorough characterization of these materials is crucial to understanding their structure-property relationships and optimizing their performance for specific applications.

This guide provides a comparative overview of the essential techniques used to characterize these materials, offering objective comparisons and supporting data for researchers, scientists, and drug development professionals.

Experimental and Characterization Workflow

The general workflow for synthesizing and characterizing TiO₂ nanomaterials from a titanium(IV) n-butoxide precursor involves synthesis, processing, and subsequent analysis using a suite of techniques to determine the material's properties.

cluster_synthesis Synthesis & Processing cluster_characterization Characterization precursor Titanium(IV) n-butoxide solgel Sol-Gel Process (Hydrolysis & Condensation) precursor->solgel processing Drying & Calcination solgel->processing material TiO₂ Nanomaterial processing->material structural Structural Analysis material->structural morphological Morphological Analysis material->morphological spectroscopic Spectroscopic Analysis material->spectroscopic thermal Thermal Analysis material->thermal

Caption: General workflow from precursor to characterization.

Comparison of Key Characterization Techniques

The selection of characterization techniques depends on the specific properties of interest. The following sections compare primary methods for analyzing the structural, morphological, chemical, optical, and thermal properties of TiO₂ materials.

Structural and Crystallographic Analysis

These techniques are fundamental for identifying the crystalline phase (anatase, rutile, or brookite) and determining parameters like crystallite size and strain, which significantly influence the material's photocatalytic and electronic properties.[5][6]

center_node Material Properties prop1 Crystallinity & Phase center_node->prop1 prop2 Morphology & Size center_node->prop2 prop3 Composition & Bonding center_node->prop3 prop4 Surface Properties center_node->prop4 tech1a XRD prop1->tech1a tech1b Raman prop1->tech1b tech2a SEM prop2->tech2a tech2b TEM prop2->tech2b tech3a FTIR prop3->tech3a tech3b XPS prop3->tech3b tech4a BET prop4->tech4a

Caption: Relationship between material properties and techniques.

X-ray Diffraction (XRD) is the most common technique for determining the crystal structure and phase composition.[7][8] The average crystallite size can be calculated from the broadening of XRD peaks using the Scherrer equation.[9]

Raman Spectroscopy serves as a complementary method to XRD for phase identification. It is particularly sensitive to local lattice vibrations and can distinguish between anatase and rutile phases, which have distinct Raman active modes.

TechniqueInformation ProvidedTypical Results for TiO₂Reference
XRD Crystal phase, crystallite size, lattice strainAnatase, Rutile, or mixed phase. Crystallite size ~9-15 nm.[6][8][10]
Raman Phase composition, lattice defectsConfirms XRD phase identification.[11]
Morphological and Microscopic Analysis

Microscopy techniques are vital for visualizing the size, shape, and surface topography of the synthesized nanoparticles or films.

Scanning Electron Microscopy (SEM) provides information on the surface morphology, particle shape, and aggregation state of the material.[12][13]

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the direct measurement of particle size, size distribution, and visualization of the crystal lattice.[10]

Atomic Force Microscopy (AFM) is used to study the surface topography and roughness of thin films at the nanoscale.[13]

TechniqueInformation ProvidedTypical Results for TiO₂Reference
SEM Surface morphology, particle aggregation, topographyNanoparticles with sizes from 60-80 nm, porous structures.[8][12]
TEM Particle size and distribution, crystal structureAverage grain size between 9 and 15 nm.[10]
AFM Surface roughness, domain size of hybrid materialsHomogeneous domains less than 400 nm in size.[13]
Spectroscopic Analysis

Spectroscopic methods probe the chemical composition, bonding, and electronic properties of the materials.

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify surface functional groups and confirm the formation of Ti-O-Ti networks.[5][13] It can also verify the removal of organic residues after calcination.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental composition and information about the chemical states of titanium and oxygen.[8][9]

UV-Vis Spectroscopy is employed to determine the optical properties, particularly the light absorption characteristics and the optical band gap of the semiconductor material.[5]

TechniqueInformation ProvidedTypical Results for TiO₂Reference
FTIR Surface functional groups (e.g., Ti-O-Ti, -OH)Confirms presence of Ti-O-Ti bonds and organic-inorganic links.[13][14]
XPS Elemental composition, oxidation states (Ti⁴⁺)Confirms that nearly all titanium has reacted to form TiO₂.[8]
UV-Vis Optical band gap, light absorption spectrumSurface band gap of ~2.6 eV to ~3.3 eV.[15][16]
Thermal and Surface Area Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability, decomposition behavior, and phase transitions of the material as a function of temperature.[17][18]

Brunauer-Emmett-Teller (BET) Analysis measures the specific surface area and pore size distribution by nitrogen gas adsorption, which are critical parameters for applications like photocatalysis and sensing.[5]

TechniqueInformation ProvidedTypical Results for TiO₂Reference
TGA/DSC Thermal stability, phase transition temperaturesDetermines weight loss stages and crystallization temperatures.[17][18]
BET Specific surface area, pore volume, and sizeDetermines surface area and porosity of the nanoparticles.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the synthesis and characterization of TiO₂ derived from titanium(IV) n-butoxide.

Protocol 1: Sol-Gel Synthesis of TiO₂ Nanoparticles

This protocol describes a common method for synthesizing TiO₂ nanoparticles.[4]

  • Preparation of Precursor Solution: Mix 20 ml of titanium(IV) n-butoxide with 40 ml of 2-propanol in a dry atmosphere.

  • Hydrolysis: Add the precursor solution dropwise into a cold mixture of 20 ml of deionized water and 20 ml of 2-propanol under vigorous stirring. The molar ratio of water to the titanium precursor is a critical parameter influencing the final material properties.[3]

  • Aging: Allow the resulting white precipitate to age, for instance, at 60°C for 24 hours.[19]

  • Washing and Drying: Wash the precipitate multiple times with ethanol and deionized water to remove unreacted chemicals. Dry the resulting powder in an oven, for example, at 100°C for 3 hours.[11]

  • Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 400-650°C) for a set duration (e.g., 2 hours) to induce crystallization into the desired phase (e.g., anatase or rutile).[4][11]

Protocol 2: X-Ray Diffraction (XRD) Analysis
  • Sample Preparation: Prepare a flat, powder sample of the calcined TiO₂ material.

  • Instrumentation: Use an X-ray diffractometer equipped with a Cu-Kα radiation source (λ = 1.5406 Å).

  • Data Acquisition: Scan the sample over a 2Θ range, typically from 4° to 84°, with a step size of 0.0167° and a scan speed of 20 seconds per step.[20]

  • Analysis: Identify the crystalline phases by comparing the peak positions to standard diffraction patterns (JCPDS cards). Calculate the average crystallite size from the full width at half maximum (FWHM) of a prominent diffraction peak using the Williamson-Hall plot or Scherrer equation.[8]

Protocol 3: Thermal Analysis (TGA/DSC)
  • Sample Preparation: Place a small amount of the sample (e.g., 10 mg) into an alumina or platinum pan.[17][18]

  • Instrumentation: Use a TGA/DSC instrument.

  • Data Acquisition: Heat the sample from room temperature to a final temperature (e.g., 750°C) at a controlled heating rate (e.g., 10°C/min) under a specific atmosphere, such as nitrogen or air.[18]

  • Analysis: Analyze the resulting TGA curve for weight loss steps, indicating decomposition or removal of residual organics. Analyze the DSC curve for endothermic or exothermic peaks, corresponding to phase transitions or crystallization events.

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the TiO₂ powder or analyze the sample directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use an FTIR spectrometer.

  • Data Acquisition: Record the spectrum over a wavenumber range of 400 to 4000 cm⁻¹ with a resolution of 2 cm⁻¹, averaging multiple scans (e.g., 32) to improve the signal-to-noise ratio.[18]

  • Analysis: Identify characteristic absorption bands corresponding to Ti-O-Ti stretching, O-H bending (from adsorbed water), and any residual C-H or C-O bonds from the precursor or solvent.

References

Unraveling the Influence of Titanium Precursors on the Photocatalytic Efficacy of TiO₂

Author: BenchChem Technical Support Team. Date: November 2025

The selection of a titanium precursor is a critical determinant in the synthesis of titanium dioxide (TiO₂) photocatalysts, profoundly influencing their physicochemical properties and, consequently, their photocatalytic performance. This guide provides a comparative analysis of TiO₂ synthesized from various common titanium precursors, supported by experimental data, to assist researchers in selecting the optimal precursor for their specific applications.

The photocatalytic activity of TiO₂ is intrinsically linked to its structural and surface properties, such as crystal phase, particle size, surface area, and the density of surface hydroxyl groups. These characteristics are heavily dependent on the synthesis method and the chemical nature of the titanium precursor used.[1]

Comparative Analysis of Common Titanium Precursors

The most frequently employed titanium precursors in TiO₂ synthesis include titanium alkoxides like titanium tetraisopropoxide (TTIP) and titanium (IV) butoxide (TBT), as well as inorganic salts such as titanium tetrachloride (TiCl₄) and titanium sulfate (Ti(SO₄)₂).

Titanium Alkoxides (TTIP and TBT): These are popular due to their high reactivity and the relative ease of controlling the hydrolysis and condensation reactions in sol-gel and hydrothermal methods. TiO₂ synthesized from TTIP often results in the anatase phase, which is widely regarded as the most photocatalytically active crystalline form of TiO₂.[2][3] For instance, a study utilizing TTIP as a precursor in a green synthesis approach produced mesoporous anatase TiO₂ nanoparticles with a high specific surface area of 81.59 m²/g, which demonstrated effective photodegradation of methylene blue under sunlight.[4]

Titanium Tetrachloride (TiCl₄): This precursor is known for producing TiO₂ with high crystallinity. In some cases, films derived from TiCl₄ have shown higher photocatalytic activity compared to those from TTIP, especially after thermal treatment which promotes the formation of the anatase crystalline phase.[5] However, the synthesis conditions, particularly the acidity of the reaction medium, can significantly impact the final crystal structure. One study found that high acidity led to the formation of the rutile phase from both TiCl₄ and TTIP precursors.[6]

Titanium Sulfate (Ti(SO₄)₂): Often used in industrial-scale production, TiO₂ from titanium sulfate can also yield highly active photocatalysts. The synthesis conditions, such as reaction temperature and time, play a crucial role in determining the final properties of the TiO₂ nanoparticles.[7]

The choice of precursor can also influence the morphology of the resulting TiO₂ nanostructures. For example, different morphologies such as flower-like clusters assembled with nanorods have been synthesized using tetrabutyl titanate, and these structures exhibited superior photocatalytic activity in the degradation of Rhodamine B compared to other morphologies.[8] This highlights that the interplay between the precursor and the synthesis method dictates the final performance of the photocatalyst.

Data Presentation: Precursor Influence on TiO₂ Properties and Photocatalytic Activity

Titanium PrecursorSynthesis MethodResulting TiO₂ PropertiesModel PollutantPhotocatalytic EfficiencyReference
Titanium Tetraisopropoxide (TTIP)Green PrecipitationAnatase phase, 81.59 m²/g surface area, 8.7 nm pore sizeMethylene BlueEffective degradation under sunlight[4]
Titanium IsopropoxideSol-gel (low temperature)Anatase phase, 82.65 m²/g surface areaMethylene Blue97% degradation in 150 min[3][9]
Titanium IsopropoxideSol-gelRutile phase, 0.95 m²/g surface areaMethylene Blue87% degradation in 150 min[3][9]
Titanium Tetrachloride (TiCl₄)Spray Pyrolysis (annealed at 400°C)Anatase phaseReactive Black 5More active than TTIP-derived films[5]
Titanium Tetraisopropoxide (TTIP)Spray Pyrolysis (annealed at 400°C)Anatase phaseReactive Black 5Less active than TiCl₄-derived films[5]
Tetrabutyl Titanate & Titanium (IV) FluorideHydrothermalFlower-like clusters (Anatase/Rutile mix)Rhodamine BSuperior to other morphologies[8]

Experimental Protocols

1. Synthesis of TiO₂ Nanoparticles via Sol-Gel Method (using TTIP)

This protocol describes a general procedure for synthesizing TiO₂ nanoparticles using titanium tetraisopropoxide (TTIP) as the precursor.

  • Step 1: Precursor Solution Preparation: A specific molar ratio of TTIP is slowly added to absolute ethanol under vigorous stirring.

  • Step 2: Hydrolysis: A mixture of deionized water and ethanol (and sometimes an acid catalyst like HCl or nitric acid to control the hydrolysis rate) is added dropwise to the TTIP solution while maintaining vigorous stirring.

  • Step 3: Gelation: The solution is stirred continuously until a transparent sol transitions into a viscous gel. The aging of the gel is then carried out for a specified period (e.g., 24-48 hours) at room temperature to complete the hydrolysis and condensation reactions.

  • Step 4: Drying: The wet gel is dried in an oven at a controlled temperature (e.g., 80-100 °C) to remove the solvent, resulting in a xerogel.

  • Step 5: Calcination: The dried powder is calcined in a muffle furnace at a high temperature (e.g., 450-500 °C) for a few hours. This step is crucial for crystallizing the amorphous TiO₂ into the desired phase (typically anatase) and removing residual organic compounds.[10]

2. Evaluation of Photocatalytic Activity: Degradation of Methylene Blue

This protocol outlines a standard experiment to assess the photocatalytic performance of the synthesized TiO₂.

  • Step 1: Catalyst Suspension: A specific amount of the synthesized TiO₂ powder (e.g., 20-50 mg) is dispersed in an aqueous solution of methylene blue (MB) of a known initial concentration (e.g., 10-20 mg/L).[11]

  • Step 2: Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to ensure that an adsorption-desorption equilibrium is established between the catalyst surface and the MB molecules.

  • Step 3: Photoirradiation: The suspension is then exposed to a light source (e.g., a UV lamp or a solar simulator). Aliquots of the suspension are withdrawn at regular time intervals.

  • Step 4: Sample Analysis: The collected aliquots are centrifuged to separate the TiO₂ particles. The concentration of MB in the supernatant is determined by measuring its absorbance at its characteristic wavelength (around 664 nm) using a UV-Vis spectrophotometer.

  • Step 5: Degradation Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration of MB (after the dark adsorption step) and Cₜ is the concentration at time 't'.

Mandatory Visualization

G cluster_synthesis Catalyst Synthesis & Characterization cluster_testing Photocatalytic Activity Evaluation cluster_results Data Analysis precursor Select Titanium Precursor (e.g., TTIP, TiCl4) synthesis Synthesize TiO2 (e.g., Sol-Gel, Hydrothermal) precursor->synthesis calcination Drying & Calcination synthesis->calcination characterization Physicochemical Characterization (XRD, SEM, BET) calcination->characterization equilibrium Catalyst Dispersion & Adsorption-Desorption Equilibrium characterization->equilibrium preparation Prepare Pollutant Solution (e.g., Methylene Blue) preparation->equilibrium irradiation Photoirradiation (UV or Visible Light) equilibrium->irradiation analysis Sample Analysis (UV-Vis Spectroscopy) irradiation->analysis comparison Compare Degradation Efficiency & Reaction Kinetics analysis->comparison

Caption: Experimental workflow for comparing the photocatalytic activity of TiO₂ from different precursors.

References

A Comparative Guide to the Validation of TiO₂ Crystal Phases from Poly[titanium(IV) n-butoxide]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of titanium dioxide (TiO₂) nanoparticles from organometallic precursors like poly[titanium(IV) n-butoxide] is a cornerstone of advanced materials science. The resulting crystalline phase—primarily anatase, rutile, or brookite—critically dictates the material's physicochemical properties and, consequently, its performance in applications ranging from photocatalysis to biomedical devices. Accurate phase validation is therefore not merely a characterization step but a crucial component of rational material design.

This guide provides an objective comparison of the primary analytical techniques used to validate TiO₂ crystal phases, supported by experimental data and detailed protocols.

Primary Validation Techniques: A Comparison

The two most powerful and commonly employed techniques for identifying TiO₂ polymorphs are X-ray Diffraction (XRD) and Raman Spectroscopy. Each offers distinct advantages for phase identification and quantification.

FeatureX-ray Diffraction (XRD)Raman Spectroscopy
Principle Measures the diffraction of X-rays by the crystal lattice, providing information on atomic spacing and crystal structure.Measures the inelastic scattering of monochromatic light (phonons), which is highly sensitive to the specific vibrational modes of the crystal lattice.
Primary Output A diffractogram showing intensity vs. diffraction angle (2θ).A spectrum showing intensity vs. Raman shift (cm⁻¹).
Key Advantage Excellent for determining crystal structure, calculating crystallite size (using the Scherrer equation), and quantifying phase percentages via Rietveld refinement.[1]Highly sensitive to subtle structural differences and local symmetry, making it excellent for distinguishing between polymorphs, even in mixed-phase samples.[2][3]
Limitations May have difficulty distinguishing phases with similar diffraction patterns or identifying amorphous content. Peak broadening in nanoparticles can complicate analysis.[4]Can be affected by fluorescence from the sample. The Raman signal can be weak, sometimes requiring longer acquisition times.[2]

Quantitative Data for Phase Identification

The calcination (or annealing) temperature applied after the initial synthesis from titanium n-butoxide is the most critical factor in determining the final crystal phase.[5] As the temperature increases, the material transitions from an amorphous state to anatase, and subsequently to the most thermodynamically stable rutile phase.[6]

Table 1: Influence of Calcination Temperature on TiO₂ Crystal Phase and Size

This table summarizes typical results from the calcination of TiO₂ synthesized via a sol-gel method using a titanium alkoxide precursor.

Calcination Temp. (°C)Predominant Phase(s)Typical Crystallite Size (nm)Key Observations
< 400 Amorphous / Anatase + Brookite< 10The material begins to crystallize. A mixture of anatase and brookite phases is common at lower temperatures.[7]
400 - 600 Anatase (major) / Rutile (minor)10 - 20A stable anatase phase is typically formed.[5][8] The particle size and crystallinity increase with temperature.[6]
600 - 800 Anatase + Rutile (Mixed Phase)20 - 50The anatase-to-rutile phase transformation begins, creating a mixed-phase material.[7][9]
> 800 Rutile (major)> 50The transformation to the stable rutile phase is largely complete.[5][7]
Table 2: Characteristic Signatures for XRD and Raman Analysis

For unambiguous phase identification, the experimental data are compared against established reference patterns and spectral lines.

Crystal PhaseCharacteristic XRD Peaks (2θ, Cu Kα)[1][4][10]Characteristic Raman Shifts (cm⁻¹)[9]
Anatase ~25.3° (101) , ~37.8° (004), ~48.0° (200) 144 (Eg) , 197 (Eg), 399 (B1g), 516 (A1g), 639 (Eg)
Rutile ~27.4° (110) , ~36.1° (101), ~54.3° (211) 143 (B1g), 447 (Eg) , 612 (A1g)
Brookite ~25.3° (120), ~25.7° (111), ~30.8° (121) 153 (A1g) , 247 (A1g) , 322 (B1g), 366 (B2g)

Bolded values represent the most intense and commonly cited peaks for identification.

Experimental Protocols

Synthesis of TiO₂ from Poly[titanium(IV) n-butoxide] via Sol-Gel Method

This protocol describes a general and widely used method for synthesizing TiO₂ nanoparticles.[8][11][12]

  • Precursor Solution Preparation: Dissolve titanium(IV) butoxide in an alcohol solvent, such as ethanol, under vigorous stirring.

  • Hydrolysis: Prepare a separate solution of deionized water and ethanol, often acidified with an acid like nitric acid (HNO₃) to control the hydrolysis rate. Add this solution dropwise to the titanium precursor solution under continuous stirring.

  • Gelation: Continue stirring the mixture. A gel or a white precipitate (titanium oxyhydroxide) will form.

  • Aging: Allow the gel to age for a specified period (e.g., 24 hours) at room temperature.

  • Washing and Drying: Recover the precipitate by centrifugation or filtration. Wash it multiple times with ethanol and deionized water to remove residual reagents. Dry the resulting powder in an oven at a low temperature (e.g., 80-100 °C).[8][13]

  • Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 400-800 °C) for several hours to induce crystallization into the desired TiO₂ phase.[5]

Phase Validation by X-Ray Diffraction (XRD)
  • Sample Preparation: Finely grind the calcined TiO₂ powder to ensure random orientation of the crystallites. Mount the powder onto a sample holder.

  • Instrument Setup: Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

  • Data Collection: Scan the sample over a 2θ range, typically from 20° to 80°, using a step-scan mode (e.g., a step size of 0.02° with a 2-4 second count time per step).[4][14]

  • Data Analysis: Compare the positions and intensities of the diffraction peaks in the resulting pattern with standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database to identify the crystal phases present.[10]

Phase Validation by Raman Spectroscopy
  • Sample Preparation: Place a small amount of the calcined TiO₂ powder on a microscope slide.

  • Instrument Setup: Use a micro-Raman spectrometer equipped with a visible laser source (e.g., 532 nm or 633 nm).[2][15]

  • Data Collection: Focus the laser onto the sample using a microscope objective. Collect the backscattered light and record the spectrum. Multiple spots on the sample should be analyzed to ensure homogeneity.[2]

  • Data Analysis: Identify the Raman-active modes by their characteristic peak positions (in cm⁻¹). Compare these positions with known literature values for anatase, rutile, and brookite to determine the phase composition.[9]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow from the precursor material to the final, validated TiO₂ crystalline phases.

G cluster_synthesis Synthesis Stage cluster_calcination Thermal Treatment cluster_phases Resulting Crystal Phases cluster_validation Validation Stage cluster_output Analysis Output precursor Poly[titanium(IV) n-butoxide] solgel Sol-Gel Process (Hydrolysis & Condensation) precursor->solgel amorphous Amorphous TiO₂ (Dried Gel) solgel->amorphous calcination Calcination (Heat Treatment) amorphous->calcination anatase Anatase calcination->anatase ~400-600°C rutile Rutile calcination->rutile >700°C brookite Brookite calcination->brookite <400°C mixed Mixed Phase calcination->mixed ~500-700°C xrd XRD Analysis anatase->xrd raman Raman Spectroscopy anatase->raman rutile->xrd rutile->raman brookite->xrd brookite->raman mixed->xrd mixed->raman output Phase Identification & Quantification xrd->output raman->output

Caption: Workflow for TiO₂ synthesis and crystal phase validation.

References

Reproducibility of Film Thickness Using Poly[titanium(IV) n-butoxide]: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the fabrication of thin films, the choice of precursor is critical to achieving reproducible film thickness, a key parameter influencing material properties and device performance. This guide provides an objective comparison of Poly[titanium(IV) n-butoxide] with other common titanium precursors for the deposition of titanium dioxide (TiO₂) thin films, supported by experimental data and detailed protocols.

Performance Comparison of Titanium Precursors

The reproducibility of film thickness is intrinsically linked to the precursor chemistry, deposition technique, and process control. While direct comparative studies on the run-to-run reproducibility of film thickness for various titanium precursors are not extensively documented in publicly available literature, an analysis of factors influencing thickness control for each precursor provides valuable insights. The following table summarizes the performance of Poly[titanium(IV) n-butoxide] and its alternatives based on experimental data from various studies.

PrecursorDeposition MethodTypical Film ThicknessFactors Influencing Thickness & ReproducibilityReported Thickness Variation
Poly[titanium(IV) n-butoxide] Sol-Gel Spin Coating233 - 262 nmSol concentration, spin speed, annealing temperature and duration, solution aging.[1][2]Higher spinning speeds lead to thinner and more uniform films.[1]
Titanium(IV) isopropoxide (TTIP) Sol-Gel Spin Coating~19.67 nm (crystalline size)Molar ratios of precursor to solvent and stabilizer, spin speed, number of coating cycles, annealing temperature.[3]Film thickness can be controlled by the number of spin-coating and drying cycles.[3]
Titanium(IV) chloride (TiCl₄) Sol-Gel Spin Coating~140 nmPrecursor concentration, spin coating parameters, and annealing conditions.[4]Can produce uniform films with controlled thickness.[4]
Titanium(IV) isopropoxide (TTIP) UHV-CVDDependent on deposition time and temperatureLower activation energy compared to titanium nitrate, allowing for deposition at lower temperatures.Microstructure is highly dependent on the kinetic regime.
Titanium(IV) nitrate UHV-CVDDependent on deposition time and temperatureHigher activation energy compared to TTIP.Microstructures become indistinguishable from TTIP-derived films in the flux-limited regime.

Note: Quantitative data on the standard deviation of film thickness from multiple runs is not consistently reported in the literature, making a direct numerical comparison of reproducibility challenging. The information presented is based on factors that are known to critically affect thickness control.

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible results. The following are representative protocols for the sol-gel spin coating deposition of TiO₂ thin films using different precursors.

Protocol 1: TiO₂ Thin Film Deposition using Poly[titanium(IV) n-butoxide]

This protocol is adapted from a study on the fabrication of n-TiO₂/ZnO bilayer thin films.[1]

  • Solution Preparation:

    • Prepare a TiO₂ solution by mixing 0.08 M of Poly[titanium(IV) n-butoxide] as the precursor with 0.89 M of n-butanol as the solvent.

    • Stir the mixture continuously for 30 minutes.

    • Slowly add 0.04 M of acetic acid (catalyst) to the mixture while stirring.

    • Gradually add deionized water to the solution while maintaining stirring. The final molar ratio of titanium (IV) butoxide:n-butanol:acetic acid:deionized water should be 2:20:1:1.

  • Spin Coating:

    • Clean the substrate (e.g., FTO glass) thoroughly.

    • Deposit the prepared TiO₂ solution onto the substrate.

    • Spin coat at a desired speed (e.g., 1000, 2000, or 3000 rpm) to achieve the target thickness. Higher speeds generally result in thinner films.[1]

  • Annealing:

    • Anneal the coated substrate in an air-closed furnace at 600 °C for 1 hour. The heating ramp should be set to 10 °C per minute.

Protocol 2: TiO₂ Thin Film Deposition using Titanium(IV) isopropoxide (TTIP)

This protocol is based on a method for synthesizing nanocrystalline TiO₂ thin films.[3]

  • Solution Preparation:

    • Prepare the coating solution using titanium tetra isopropoxide (TTIP), ethanol, and acetic acid.

    • Add the TTIP precursor to ethanol, followed by the addition of acetic acid.

    • Stir the solution for 4 to 5 hours. The concentration of acetic acid can be varied to control the sol characteristics.

  • Spin Coating:

    • Drop the prepared sol onto a cleaned glass substrate.

    • Rotate the substrate at 3000 rpm for 45 seconds.

    • Dry the coated film at 100 °C for 10 minutes after each coating.

    • Repeat the spin-coating and drying process ten times to achieve the desired thickness.[3]

  • Annealing:

    • Anneal the prepared film at 500 °C for two hours.

Visualizing Experimental Workflows and Influencing Factors

To better understand the processes and relationships involved in achieving reproducible film thickness, the following diagrams are provided.

Experimental_Workflow cluster_prep Solution Preparation cluster_deposition Deposition cluster_post Post-Processing Precursor Poly[titanium(IV) n-butoxide] Mixing Continuous Stirring Precursor->Mixing Solvent n-butanol Solvent->Mixing Catalyst Acetic Acid Catalyst->Mixing Water Deionized Water Water->Mixing SpinCoating Spin Coating Mixing->SpinCoating Aged Sol Annealing Annealing SpinCoating->Annealing Coated Substrate FinalFilm TiO₂ Thin Film Annealing->FinalFilm

Fig. 1: Experimental workflow for TiO₂ thin film deposition.

Factors_Affecting_Reproducibility cluster_precursor Precursor Properties cluster_process Process Parameters cluster_environment Environmental Conditions Reproducibility Film Thickness Reproducibility Purity Purity & Reactivity Purity->Reproducibility Concentration Concentration Concentration->Reproducibility Stability Sol Stability & Aging Stability->Reproducibility SpinSpeed Spin Speed SpinSpeed->Reproducibility DepositionTime Deposition Time/ Number of Layers DepositionTime->Reproducibility Annealing Annealing Temperature & Ramp Rate Annealing->Reproducibility Humidity Humidity Humidity->Reproducibility Temperature Ambient Temperature Temperature->Reproducibility

Fig. 2: Factors influencing film thickness reproducibility.

References

A Comparative Guide to Titanium Alkoxides in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Titanium alkoxides, such as titanium isopropoxide (TTIP), are versatile, inexpensive, and low-toxicity compounds that have carved out a significant niche in the world of chemical catalysis.[1] Their utility spans a wide range of applications, from creating chiral molecules for pharmaceuticals to synthesizing advanced materials. This guide provides a comparative overview of their performance in various catalytic reactions, supported by experimental data and protocols.

Titanium's strong Lewis acidity and its ability to exist in multiple oxidation states (commonly Ti(II), Ti(III), and Ti(IV)) are central to its catalytic prowess.[1][2] The nature of the alkoxide group (e.g., isopropoxide, ethoxide, butoxide) can influence the catalyst's reactivity, structure, and stability, primarily through steric and electronic effects. For instance, bulkier alkoxide groups can decrease the rate of hydrolysis, a key step in the formation of titanium-based solid catalysts, and can lead to less aggregation in solution.[3][4][5][6]

Performance in Key Catalytic Reactions

Titanium alkoxide-based catalysts are instrumental in several classes of organic transformations. Their performance is often enhanced by the use of chiral ligands or by modification of the alkoxide structure itself.

1. Asymmetric Oxidations: The most celebrated application is the Sharpless-Katsuki epoxidation, which provides chiral epoxides from allylic alcohols with high enantioselectivity.[5][7][8] This reaction typically employs titanium(IV) isopropoxide in combination with a chiral diethyl tartrate (DET) ligand. Beyond epoxidations, these catalysts are effective in the asymmetric oxidation of sulfides to chiral sulfoxides.[7]

2. Carbon-Carbon Bond Formation: Titanium alkoxides catalyze crucial C-C bond-forming reactions. The Kulinkovich reaction utilizes titanium catalysts for the synthesis of cyclopropanes.[5][6][7] Furthermore, chiral titanium-TADDOLate complexes have been successfully used in the enantioselective cyclopropanation of allylic alcohols (a variation of the Simmons-Smith reaction).[7]

3. Polymerization: In materials science, titanium alkoxides are precursors for Ziegler-Natta type catalysts. Systems combining Ti(OR)₄ with organoaluminum compounds like AlEt₃ are used for the selective dimerization of ethylene to 1-butene and the polymerization of conjugated dienes.[9]

4. CO₂ Fixation: A growing area of research is the use of titanium alkoxide complexes to catalyze the cycloaddition of carbon dioxide (CO₂) with epoxides to form valuable cyclic carbonates.[10][11] Studies have shown that Ti(III)-based catalysts can exhibit superior activity compared to their Ti(IV) counterparts in this transformation, even under atmospheric pressure.[10]

Comparative Data of Titanium Alkoxide Catalysts

The following table summarizes the performance of various titanium alkoxide-based catalytic systems in different reactions, highlighting the influence of the specific alkoxide and ligands.

Catalyst SystemReaction TypeSubstrateYield (%)Enantiomeric Excess (ee%)Ref.
Ti(OiPr)₄ / L-(+)-DETAsymmetric EpoxidationAllylic AlcoholHigh>90[7]
Ti(OiPr)₄ / Chiral LigandAsymmetric Sulfide OxidationThioether30-40>99[7]
Partially Hydrolysed Titanium Alkoxide (PHTA)Asymmetric Cyanation of IminesN-aryl imine9196[7]
Ti(III) Complex / [NBu₄I]CO₂ CycloadditionPropylene Oxide>99N/A[10]
Ti(OiPr)₄-derived complex / Et₂AlCl + Bu₂Mg activatorEthylene PolymerizationEthyleneHighN/A[9]
Properties of Common Titanium Alkoxide Precursors

The choice of the initial titanium alkoxide precursor can significantly impact the synthesis and final properties of the catalyst, particularly in sol-gel preparations of TiO₂.

PrecursorCommon AbbreviationKey CharacteristicsTypical ApplicationRef.
Titanium(IV) isopropoxideTTIPHighly reactive to water, monomeric in nonpolar solvents.[5][6]Sharpless epoxidation, precursor for TiO₂ photocatalysts.[5][12]
Titanium(IV) butoxideTBT, Ti(OBu)₄Lower hydrolysis rate than TTIP due to bulkier alkyl groups.Sol-gel synthesis of TiO₂ films and nanoparticles.[4]
Titanium(IV) ethoxideTi(OEt)₄High reactivity, similar to TTIP.Sol-gel processes, general catalysis.[3]
Titanium(IV) bis(ammonium lactato)dihydroxideTALHWater-soluble and more stable against rapid hydrolysis compared to simple alkoxides.Precursor for TiO₂ nanostructures with high photocatalytic activity.[12]

Visualizing Catalytic Processes

Diagrams help clarify the complex workflows and cycles involved in catalysis.

G cluster_workflow Sol-Gel Synthesis of TiO2 Catalyst precursor Titanium Alkoxide (e.g., TTIP) hydrolysis Hydrolysis (Addition of H2O) precursor->hydrolysis Solvent (e.g., Ethanol) condensation Condensation (Polymerization) hydrolysis->condensation Forms Ti-OH gel Sol-Gel Formation condensation->gel Forms Ti-O-Ti Network drying Drying gel->drying calcination Calcination drying->calcination catalyst TiO2 Nanoparticle Catalyst calcination->catalyst

Caption: Workflow for TiO₂ catalyst synthesis via the sol-gel method.

G cluster_cycle Simplified Catalytic Cycle for CO2 Fixation catalyst Ti(III) Catalyst coord Coordination Complex catalyst->coord + Epoxide ring_open Ring-Opened Intermediate coord->ring_open Iodide-mediated ring opening co2_insert CO2 Insertion Product ring_open->co2_insert + CO2 co2_insert->catalyst - Cyclic Carbonate

Caption: Catalytic cycle for cyclic carbonate synthesis from epoxides and CO₂.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below is a representative protocol for the synthesis of TiO₂ nanoparticles from a titanium alkoxide precursor, adapted from published procedures.[12]

Protocol: Hydrothermal Synthesis of TiO₂ Nanoparticles

Objective: To synthesize titanium dioxide (TiO₂) nanoparticles using titanium isopropoxide (TTIP) as a precursor via a hydrothermal method.

Materials:

  • Titanium(IV) isopropoxide (TTIP)

  • Ethanol

  • Deionized Water

  • Nitric Acid (HNO₃)

Equipment:

  • Autoclave

  • Magnetic stirrer

  • Beakers and graduated cylinders

  • Pipettes

Procedure:

  • Solution Preparation: Prepare a 300 mL solution of deionized water and ethanol at a 4:1 volume ratio in a beaker.

  • Precursor Addition: While stirring the solution, slowly add 8.8 mL of titanium isopropoxide (TTIP) dropwise. A white precipitate will form.

  • Acidification: Add nitric acid dropwise to the suspension until the solution becomes transparent. The pH at this stage should be approximately 7.

  • Homogenization: Continue stirring the transparent solution for an additional 2 hours at room temperature to ensure homogeneity.

  • Hydrothermal Treatment: Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

  • Crystallization: Place the sealed autoclave in an oven and heat it to 250 °C for 5 hours to induce hydrothermal crystallization.

  • Product Recovery: After the autoclave has cooled to room temperature, collect the resulting precipitate by filtration or centrifugation.

  • Washing and Drying: Wash the collected solid material multiple times with deionized water and ethanol to remove any unreacted precursors or byproducts. Dry the final product in an oven at 80-100 °C.

  • Characterization (Optional): The synthesized TiO₂ nanoparticles can be characterized using techniques such as X-ray Diffraction (XRD) to determine the crystalline phase and Field Emission Scanning Electron Microscopy (FE-SEM) to observe the morphology.

References

Assessing the Purity of Titanium Dioxide Synthesized from Poly[titanium(IV) n-butoxide]: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of synthesized nanomaterials is paramount. This guide provides a comparative assessment of titanium dioxide (TiO2) purity derived from the sol-gel synthesis using poly[titanium(IV) n-butoxide] and contrasts it with alternative methods. Detailed experimental protocols and data interpretation are provided to ensure reproducible and reliable results.

Titanium dioxide (TiO2) is a critical material in various fields, including photocatalysis, photovoltaics, and as a white pigment in pharmaceuticals and paints, owing to its chemical stability, non-toxicity, and excellent optical properties.[1][2] The performance of TiO2 is highly dependent on its purity, crystalline phase, and particle size, which are determined by the synthesis method.[1] The sol-gel method, utilizing precursors like titanium(IV) n-butoxide, is a widely adopted technique for producing high-purity TiO2 nanoparticles.[3][4]

Comparative Analysis of Synthesis Methods

The choice of synthesis route directly impacts the characteristics of the resulting TiO2 nanoparticles. The sol-gel method is renowned for its ability to produce highly pure and crystalline nanoparticles at relatively low temperatures.[3][5] Alternative methods like hydrothermal synthesis offer different morphological controls.[6][7]

Data Presentation: Synthesis Method Comparison
FeatureSol-Gel Synthesis (Titanium(IV) n-butoxide)Hydrothermal Synthesis
Precursor Titanium(IV) n-butoxide[8][9]Titanium salts (e.g., TiOSO4, TiCl4) or TiO2 powder[10][11][12]
Typical Phase Primarily anatase, can be controlled by calcination temperature[5][13][14]Anatase, rutile, or sodium titanate, dependent on temperature and time[12][15]
Purity High chemical purity due to the nature of the precursors[3]Purity can be affected by residual ions from precursors or mineralizers (e.g., Na+)[12]
Morphology Typically spherical nanoparticles[5]Nanotubes, nanorods, nanobelts, and other morphologies can be achieved[6][11][15]
Advantages Excellent control over particle size and purity, low processing temperature[1][2]High crystallinity, good control over morphology[11]
Disadvantages Precursors can be sensitive to moisture, potential for organic residues[3]Requires high pressure and temperature, potential for impurities from the autoclave[6][7]

Key Techniques for Purity Assessment

To validate the purity of synthesized TiO2, several analytical techniques are employed. X-ray Diffraction (XRD) is essential for determining the crystalline phase and phase purity, while X-ray Photoelectron Spectroscopy (XPS) provides detailed information on the elemental composition and chemical states at the surface.

Data Presentation: Purity Assessment Technique Comparison
TechniqueInformation ProvidedAdvantagesLimitations
X-ray Diffraction (XRD) Crystalline phase identification (anatase, rutile, brookite), crystallite size, lattice parameters, and detection of crystalline impurities.[16][17]Non-destructive, provides information on the bulk material, excellent for phase quantification.Not sensitive to amorphous impurities or trace elements. Peak broadening can make phase identification difficult for very small nanoparticles.[16]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surface (top 1-10 nm), oxidation states of elements (e.g., Ti4+, Ti3+), detection of surface contaminants.[18][19]Highly surface-sensitive, provides chemical state information, can detect a wide range of elements.[20]Provides information only about the surface, requires high vacuum, quantification can be complex.[19]
Energy-Dispersive X-ray Spectroscopy (EDX) Elemental composition of the sample.[21][22]Relatively quick analysis, often integrated with Scanning Electron Microscopy (SEM) for morphological and elemental mapping.Lower sensitivity to light elements, less accurate quantification compared to XPS, provides bulk elemental composition rather than surface-specific.[22]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of TiO2 nanoparticles.

Sol-Gel Synthesis of TiO2 from Titanium(IV) n-butoxide

This protocol is adapted from the sol-gel methods described in the literature.[2][8][9]

  • Preparation of Precursor Solution: In a controlled atmosphere (e.g., glovebox), dissolve a specific amount of titanium(IV) n-butoxide in an anhydrous alcohol such as ethanol or isopropanol with vigorous stirring.[8]

  • Hydrolysis: Prepare a separate solution of deionized water and the same alcohol used in the precursor solution. Add this solution dropwise to the titanium(IV) n-butoxide solution under continuous stirring. The molar ratio of water to the titanium precursor is a critical parameter that controls the hydrolysis and condensation rates.[2][8]

  • Aging: Allow the resulting sol to age for a specified period (e.g., 24 hours) at room temperature. During this time, a gel will form through polycondensation reactions.[2]

  • Drying: The wet gel is then dried in an oven at a relatively low temperature (e.g., 80-100 °C) to remove the solvent and residual water.[8][9]

  • Calcination: The dried powder is subsequently calcined in a furnace at a specific temperature (e.g., 400-500 °C) for several hours. This step is crucial for removing organic residues and inducing crystallization into the desired TiO2 phase (typically anatase).[8][13]

X-ray Diffraction (XRD) Analysis Protocol
  • Sample Preparation: The synthesized TiO2 powder is finely ground to ensure random crystal orientation. The powder is then mounted onto a sample holder, ensuring a flat and level surface.

  • Instrument Setup: The XRD instrument is configured with a Cu-Kα radiation source (wavelength λ = 1.5406 Å).[17] Data is typically collected over a 2θ range of 10° to 80°.[17]

  • Data Acquisition: A step-scan mode is used for data collection, with a defined step size and dwell time per step.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions (2θ values) with standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database (e.g., JCPDS card no. 21-1272 for anatase).[17] The absence of peaks corresponding to other phases or impurities indicates high phase purity.[17] The average crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation.

X-ray Photoelectron Spectroscopy (XPS) Analysis Protocol
  • Sample Preparation: A small amount of the TiO2 powder is pressed onto a sample holder, typically using indium foil or double-sided carbon tape, and placed in the XPS instrument's analysis chamber.

  • Vacuum: The chamber is evacuated to an ultra-high vacuum (UHV) to prevent surface contamination and scattering of photoelectrons.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα or Mg Kα). A survey scan is first performed to identify all elements present on the surface. High-resolution scans are then conducted for specific elements of interest (e.g., Ti 2p, O 1s, C 1s) to determine their chemical states and concentrations.

  • Data Analysis: The binding energies of the core-level peaks are determined. For TiO2, the Ti 2p3/2 peak is expected at approximately 458.5-458.9 eV, corresponding to the Ti4+ oxidation state.[18] The presence of lower binding energy components may indicate reduced titanium species (Ti3+, Ti2+).[18][23] The O 1s spectrum can be deconvoluted to distinguish between lattice oxygen in TiO2 and other oxygen-containing species like hydroxyl groups or adsorbed water. The absence of unexpected elemental peaks confirms high surface purity.

Visualizations

Sol-Gel Synthesis Workflow

G Workflow for Sol-Gel Synthesis of TiO2 A Titanium(IV) n-butoxide + Alcohol C Mixing & Hydrolysis A->C B Water + Alcohol B->C D Sol Formation C->D E Aging (Gelation) D->E F Wet Gel E->F G Drying (e.g., 100°C) F->G H Dried Amorphous Powder G->H I Calcination (e.g., 450°C) H->I J Crystalline TiO2 Nanoparticles I->J

Caption: A flowchart illustrating the key stages of TiO2 nanoparticle synthesis via the sol-gel method.

Logical Workflow for Purity Assessment

G Logical Workflow for Purity Assessment of Synthesized TiO2 cluster_synthesis Synthesis cluster_analysis Characterization cluster_results Purity Assessment Synthesized_TiO2 Synthesized TiO2 Powder XRD XRD Analysis Synthesized_TiO2->XRD XPS XPS Analysis Synthesized_TiO2->XPS Phase_Purity Phase Purity & Crystallinity XRD->Phase_Purity Elemental_Purity Surface Elemental Composition & Chemical State XPS->Elemental_Purity Final_Assessment Final Purity Conclusion Phase_Purity->Final_Assessment Elemental_Purity->Final_Assessment

Caption: A diagram showing the logical progression from synthesized material to final purity determination.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Poly[titanium(IV) n-butoxide]

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Poly[titanium(IV) n-butoxide]. This document provides procedural guidance on the necessary personal protective equipment (PPE), operational handling, and disposal protocols to minimize risks and ensure a safe working environment.

Personal Protective Equipment (PPE)

When handling Poly[titanium(IV) n-butoxide], it is crucial to use the appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation of vapors.[1][2] The following table summarizes the recommended PPE:

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles are required.[1] For enhanced protection, a face shield may be used in conjunction with goggles.[3] Contact lenses should not be worn when handling this chemical.[1]
Hand Protection Neoprene or nitrile rubber gloves are recommended to prevent skin exposure.[1]
Skin and Body Protection Wear appropriate protective clothing to prevent skin contact.[1][4][5] A lab coat should be standard practice.
Respiratory Protection A NIOSH-certified organic vapor (black cartridge) respirator should be used if ventilation is inadequate or if exposure limits are exceeded.[1]

Operational Plan

Proper handling procedures are critical to minimize exposure and prevent accidents. Poly[titanium(IV) n-butoxide] is a moisture-sensitive and combustible liquid.[6][7][8][9] Therefore, stringent operational protocols must be followed.

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize vapor accumulation.[1][5]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][4]

  • Use explosion-proof equipment and non-sparking tools, as the material is flammable.[2][6]

  • Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[1]

Handling Procedures:

  • Before starting, ensure all necessary PPE is worn correctly.

  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5][6][7][10]

  • Avoid contact with skin, eyes, and clothing.[2][5][6]

  • Do not breathe in vapor or mist.[1][4][6]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]

  • Contaminated clothing should be removed immediately and laundered before reuse.[1][5]

Spill Response:

  • In case of a spill, evacuate unnecessary personnel from the area.[1]

  • Remove all sources of ignition.[6][11]

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[6]

  • Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[1][6]

  • Prevent the spill from entering sewers or public waters.[1]

Disposal Plan

Proper disposal of Poly[titanium(IV) n-butoxide] and its contaminated waste is essential to protect the environment.

Waste Disposal:

  • All waste materials containing this chemical should be treated as hazardous waste.[11]

  • The recommended method of disposal is incineration by a licensed waste disposal facility.[1][10]

  • Do not dispose of the chemical into the environment or down the drain.[1][11]

  • Contaminated packaging should be disposed of as unused product.[10]

  • Always follow local, state, and federal regulations for hazardous waste disposal.[1][11]

Experimental Workflow for Handling Poly[titanium(IV) n-butoxide]

The following diagram illustrates the logical workflow for safely handling Poly[titanium(IV) n-butoxide] from preparation to disposal.

G Safe Handling Workflow for Poly[titanium(IV) n-butoxide] cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response (Emergency) prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_dispense Dispense Chemical prep_materials->handle_dispense Proceed to Handling handle_react Perform Reaction handle_dispense->handle_react spill_evacuate Evacuate Area handle_dispense->spill_evacuate If Spill Occurs cleanup_decontaminate Decontaminate Glassware handle_react->cleanup_decontaminate Proceed to Cleanup handle_react->spill_evacuate If Spill Occurs cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose spill_contain Contain Spill with Inert Material spill_evacuate->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_dispose Dispose as Hazardous Waste spill_collect->spill_dispose

Caption: Workflow for handling Poly[titanium(IV) n-butoxide].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.